Azido-PEG3-phosphonic acid ethyl ester
Description
Propriétés
IUPAC Name |
1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYMBISZVJSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG3-phosphonic acid ethyl ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a versatile tool in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of materials. Detailed experimental protocols for its synthesis and use in click chemistry reactions are provided, along with a summary of its key quantitative data.
Introduction
This compound, with the chemical name diethyl (3-(2-(2-azidoethoxy)ethoxy)ethyl)phosphonate, is a polyethylene (B3416737) glycol (PEG)-based linker that features two key functional groups: a terminal azide (B81097) and a diethyl phosphonate (B1237965). The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient and specific conjugation to molecules containing alkyne or strained alkyne moieties, respectively.[1]
The triethylene glycol (PEG3) spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and its conjugates, a crucial property for biological applications.[2][3] The diethyl phosphonate group, upon hydrolysis to the corresponding phosphonic acid, acts as a strong anchoring group for various metal oxide surfaces, making this linker valuable for the functionalization of nanoparticles and other materials.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C12H26N3O6P | [3] |
| Molecular Weight | 339.33 g/mol | [3] |
| CAS Number | 1337527-24-8 | [3] |
| Appearance | Liquid or oil | N/A |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | -20°C | [3] |
Synthesis
A plausible synthetic route for this compound involves a two-step process starting from triethylene glycol. The general workflow is depicted in the diagram below.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established organic chemistry reactions for the synthesis of similar compounds.
Step 1: Synthesis of Azido-PEG3-OH
-
To a solution of triethylene glycol (1 equivalent) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C for 4-6 hours and then at room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane (B109758) (DCM).
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain triethylene glycol monotosylate.
-
Dissolve the tosylated intermediate in dimethylformamide (DMF) and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Cool the reaction mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield Azido-PEG3-OH. Purify by column chromatography.
Step 2: Synthesis of this compound
-
To a solution of Azido-PEG3-OH (1 equivalent) in anhydrous DCM at 0°C, add phosphorus tribromide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction with ice-cold water and extract with DCM.
-
Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate to give crude Azido-PEG3-Br.
-
In a flask equipped with a reflux condenser, combine the crude Azido-PEG3-Br with an excess of triethyl phosphite (B83602) (3-5 equivalents).
-
Heat the mixture to 140-150°C and stir under an inert atmosphere for 4-6 hours (Michaelis-Arbuzov reaction).[2]
-
Monitor the reaction by TLC or 31P NMR.
-
After completion, cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.
-
Purify the residue by column chromatography to obtain this compound.
Applications in Bioconjugation and Drug Delivery
The bifunctional nature of this compound makes it a valuable linker in the development of complex biomolecules and drug delivery systems.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC.[6] this compound is an ideal building block for PROTAC synthesis due to its PEG spacer, which imparts solubility and flexibility, and its azide group, which allows for facile conjugation to a protein-of-interest (POI) ligand or an E3 ligase ligand via click chemistry.[7]
Surface Modification
The phosphonic acid group (obtained after hydrolysis of the ethyl ester) has a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[4] This property allows for the stable anchoring of the PEG linker to nanoparticles, quantum dots, and medical implants. The PEG chain then provides a hydrophilic and biocompatible surface, which can reduce non-specific protein adsorption and improve the in vivo circulation time of nanoparticles.[8][9]
Experimental Protocols for Bioconjugation
The azide group of this compound allows for its participation in two main types of click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized molecule (e.g., a protein or small molecule)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., a mixture of buffer and DMSO)
Protocol:
-
Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh.
-
In a reaction vial, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 to 1:1.5 molar ratio).
-
Add the appropriate solvent to achieve the desired concentration.
-
If using a ligand, pre-mix the CuSO4 and THPTA.
-
Add the CuSO4 (or CuSO4/ligand mixture) to the reaction vial.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or preparative HPLC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)
-
This compound
-
Solvent (e.g., PBS or a mixture of buffer and DMSO)
Protocol:
-
Dissolve the strained alkyne-functionalized molecule and this compound in the chosen solvent. A slight molar excess of one reagent may be used depending on the specific application.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by analytical techniques such as LC-MS or HPLC.
-
Purify the conjugate using a suitable method to remove any unreacted starting materials.
Characterization
The successful synthesis and conjugation of this compound can be confirmed using a variety of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to the PEG backbone, the methylene (B1212753) groups adjacent to the azide and phosphonate, and the ethyl groups of the phosphonate. |
| ³¹P NMR | Confirmation of the phosphonate group | A single peak in the phosphonate region. |
| FT-IR | Identification of functional groups | A characteristic azide stretch (~2100 cm⁻¹). |
| Mass Spectrometry | Molecular weight determination | The expected molecular ion peak. |
| HPLC/LC-MS | Purity assessment and reaction monitoring | A single major peak for the pure compound; monitoring the appearance of the product peak and disappearance of starting material peaks during a reaction. |
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug development, bioconjugation, and materials science. Its unique combination of a click-reactive azide, a hydrophilic PEG spacer, and a surface-anchoring phosphonate group (after hydrolysis) enables a wide range of applications. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols to facilitate its use in the laboratory. The continued development and application of such well-defined linkers will undoubtedly contribute to advancements in targeted therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azido-PEG3-phosphonic acid diethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG3-phosphonic acid diethyl ester, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the chemical structure, physicochemical properties, a plausible synthetic pathway, and key applications of this versatile molecule.
Core Chemical Structure and Properties
Azido-PEG3-phosphonic acid diethyl ester, with the systematic name diethyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)phosphonate, is a molecule designed with distinct functional domains to facilitate the linkage of different molecular entities.[1]
Diagram of the Chemical Structure of Azido-PEG3-phosphonic acid diethyl ester:
Caption: Chemical structure of Azido-PEG3-phosphonic acid diethyl ester.
The molecule incorporates three key functional components:
-
An Azide (B81097) Group (-N3): This terminal group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation to molecules containing alkyne or strained cycloalkyne moieties.[2]
-
A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG linker enhances the aqueous solubility and bioavailability of the conjugated molecule.[1][3] It also provides a flexible chain to mitigate steric hindrance between the conjugated partners.
-
A Diethyl Phosphonate (B1237965) Ester Group (-P(O)(OEt)2): This group can serve as a stable anchor or be hydrolyzed to the corresponding phosphonic acid. Phosphonates are known for their ability to bind to metal ions and surfaces, making them useful for targeting bone or for the surface modification of nanoparticles.[4]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C12H26N3O6P | [1] |
| Molecular Weight | 339.33 g/mol | [5] |
| CAS Number | 1337527-24-8 | [1] |
| Appearance | Expected to be a liquid or oil | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
Experimental Protocols
Plausible Synthetic Pathway:
A potential synthetic route would involve the initial conversion of triethylene glycol to a mono-azido, mono-halo (e.g., bromo or chloro) derivative. This intermediate can then undergo a Michaelis-Arbuzov reaction with triethyl phosphite (B83602) to yield the final product.
General Protocol for a Michaelis-Arbuzov Reaction:
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide.[6]
-
Materials:
-
Azido-PEG3-halide (e.g., 1-(2-(2-azidoethoxy)ethoxy)ethyl bromide) (1 equivalent)
-
Triethyl phosphite (excess, e.g., 1.5-3 equivalents)
-
Anhydrous, inert solvent (e.g., toluene (B28343) or acetonitrile) if necessary
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
The Azido-PEG3-halide is combined with an excess of triethyl phosphite in a reaction vessel under an inert atmosphere.
-
The reaction mixture is heated, typically to temperatures ranging from 100 to 160 °C.
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the diethyl phosphonate product signal.
-
Upon completion, the excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure.
-
The crude product is then purified.
-
Purification Protocol:
Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common method for purifying PEGylated compounds is column chromatography on silica (B1680970) gel.
-
Materials:
-
Crude Azido-PEG3-phosphonic acid diethyl ester
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane)
-
-
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable solvent.
-
The solution is loaded onto a silica gel column pre-equilibrated with a non-polar eluent.
-
The polarity of the eluent is gradually increased to elute the product.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified Azido-PEG3-phosphonic acid diethyl ester.
-
Applications in Research and Drug Development
The unique trifunctional nature of Azido-PEG3-phosphonic acid diethyl ester makes it a valuable tool in several areas of biomedical research.
PROTAC Development:
This linker is widely used in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Azido-PEG3-phosphonic acid diethyl ester can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.
Bioconjugation and Drug Delivery:
The azide functionality allows for the conjugation of this linker to a wide range of biomolecules, including proteins, peptides, and nucleic acids that have been modified to contain an alkyne group.[7] This enables the development of targeted drug delivery systems. The phosphonate end can be used to anchor the conjugate to metal-based nanoparticles or to target bone tissue.
Signaling Pathway Diagram: General PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing a linker such as one derived from Azido-PEG3-phosphonic acid diethyl ester.
Characterization Data (Predicted)
While specific experimental spectra for Azido-PEG3-phosphonic acid diethyl ester are not publicly available, the expected spectroscopic data can be predicted based on its structure.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the PEG chain (approx. 3.6 ppm), the ethyl groups of the phosphonate ester (triplet and quartet), and the methylene groups adjacent to the azide and phosphonate groups. |
| ¹³C NMR | Resonances for the carbon atoms of the PEG linker, the ethyl groups of the phosphonate, and the carbons bonded to the azide and phosphorus atoms. |
| ³¹P NMR | A single resonance in the phosphonate region (typically 20-30 ppm). |
| FT-IR | Characteristic strong absorption band for the azide group (around 2100 cm⁻¹), P=O stretching vibration (around 1250 cm⁻¹), and C-O-C stretching of the PEG chain. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺, [M+Na]⁺, or other adducts. |
Conclusion
Azido-PEG3-phosphonic acid diethyl ester is a highly functional and versatile chemical tool for researchers in drug development and the life sciences. Its well-defined structure, incorporating reactive handles for bioconjugation, a solubilizing linker, and a versatile phosphonate moiety, makes it an ideal component for the construction of complex biomolecules and targeted therapeutic agents like PROTACs. The synthetic and analytical protocols outlined in this guide provide a foundational understanding for the effective utilization of this important molecule in advanced biomedical research.
References
- 1. Azido-PEG3-phosphonic acid ethyl ester, 1337527-24-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. One moment, please... [ej-chem.org]
- 7. Azido-PEG-phosphonic acid | AxisPharm [axispharm.com]
An In-depth Technical Guide to Azido-PEG3-phosphonic acid ethyl ester (CAS 1337527-24-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG3-phosphonic acid ethyl ester, a versatile heterobifunctional linker used in advanced biochemical and pharmaceutical research. The document details its chemical and physical properties, provides a plausible synthesis protocol, and outlines its primary applications with detailed experimental methodologies.
Core Compound Properties
This compound is a valuable chemical tool featuring three key functional components: a terminal azide (B81097) group, a triethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) group. This unique combination of functionalities makes it highly useful in bioconjugation, drug delivery, and materials science.
| Property | Value | Source(s) |
| CAS Number | 1337527-24-8 | [1] |
| Molecular Formula | C12H26N3O6P | [1] |
| Molecular Weight | 339.33 g/mol | [1] |
| Appearance | Varies (typically an oil or solid) | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DCM, and DMF.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[2][3] | [1] |
| Storage | Store at -20°C |
Synthesis Pathway
References
In-Depth Technical Guide: Molecular Weight of Azido-PEG3-phosphonic acid ethyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science.[1][2][3] Its structure incorporates a terminal azide (B81097) group for "click chemistry" reactions, a hydrophilic triethylene glycol (PEG3) spacer to enhance aqueous solubility, and a phosphonic acid ethyl ester group for surface binding or further chemical modification.[1][2][3] An accurate understanding of its molecular weight is fundamental for researchers, as it is a critical parameter for stoichiometric calculations in chemical reactions, characterization using mass spectrometry, and the overall design of complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates.[4][5] This guide provides a detailed breakdown of the molecular weight of this compound.
Core Data: Molecular Weight Determination
The precise molecular weight of a compound is derived from its molecular formula, which enumerates the quantity of each constituent atom.
Molecular Formula: C₁₂H₂₆N₃O₆P
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[6][7][8][9][10]
Data Presentation: Elemental Composition and Molecular Weight
The following table provides a comprehensive breakdown of the contribution of each element to the total molecular weight of this compound.
| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Mass Contribution (u) |
| Carbon | C | 12 | 12.011[11][12][13] | 144.132 |
| Hydrogen | H | 26 | 1.008[14][15][16][17] | 26.208 |
| Nitrogen | N | 3 | 14.007[7][18][19][20] | 42.021 |
| Oxygen | O | 6 | 15.999[9][21][22][23] | 95.994 |
| Phosphorus | P | 1 | 30.974[6][24][25][26][27] | 30.974 |
| Total | 48 | 339.329 |
The calculated molecular weight of 339.329 u (or g/mol ) is consistent with values provided by various chemical suppliers.
Visualization of Elemental Composition
The following diagram illustrates the fundamental elemental makeup of the this compound molecule.
Caption: Elemental breakdown of this compound.
Experimental Protocols: Relevance in Synthesis and Application
Knowledge of the precise molecular weight is indispensable when performing and monitoring chemical syntheses and subsequent applications. While specific protocols for determining molecular weight (e.g., mass spectrometry) are standard, the following provides an example of a synthetic workflow where this data is crucial for stoichiometric calculations.
General Protocol for Azide Functionalization of a PEG-Phosphonate Linker
This section describes a generalized, two-step procedure for the synthesis of an azido-PEG-phosphonate compound from a hydroxyl-terminated precursor. This illustrates a practical context where accurate molar calculations are essential.
Caption: Workflow for synthesizing an Azido-PEG-Phosphonate linker.
Methodology:
-
Mesylation/Tosylation of the Hydroxyl Precursor:
-
Dissolve the starting material, a Hydroxyl-PEG-phosphonic acid ethyl ester, and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (B109758) (DCM) and cool the solution to 0°C.
-
Slowly add methanesulfonyl chloride (or p-toluenesulfonyl chloride) to the solution. The molar equivalence of this reagent is calculated based on the molecular weight of the starting PEG linker.
-
Stir the reaction for several hours, allowing it to warm to room temperature.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine, then dry the organic phase to isolate the intermediate product.
-
-
Nucleophilic Substitution with Azide:
-
Dissolve the purified mesylated or tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃), typically in a molar excess (e.g., 1.5-3 equivalents) calculated relative to the intermediate's molecular weight, to the solution.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction is typically quenched with water and the product is extracted into an organic solvent.
-
The final product, this compound, is purified using column chromatography.
-
Throughout this process, the molecular weight is critical for calculating reagent quantities and for verifying the identity of the intermediate and final products via mass spectrometry.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1337527-24-8 | BroadPharm [broadpharm.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Phosphorus - Wikipedia [en.wikipedia.org]
- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. Carbon-12 - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. byjus.com [byjus.com]
- 13. #6 - Carbon - C [hobart.k12.in.us]
- 14. ck12.org [ck12.org]
- 15. quora.com [quora.com]
- 16. #1 - Hydrogen - H [hobart.k12.in.us]
- 17. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 18. testbook.com [testbook.com]
- 19. quora.com [quora.com]
- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 21. quora.com [quora.com]
- 22. Oxygen - Wikipedia [en.wikipedia.org]
- 23. #8 - Oxygen - O [hobart.k12.in.us]
- 24. A brief note on Atomic Mass of Phosphorus [unacademy.com]
- 25. byjus.com [byjus.com]
- 26. #15 - Phosphorus - P [hobart.k12.in.us]
- 27. Phosphorus | P (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of Azido-PEG3-phosphonic acid ethyl ester in DMSO and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Azido-PEG3-phosphonic acid ethyl ester in two common organic solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). While qualitative data confirms its solubility in these solvents, this document focuses on providing detailed experimental protocols for researchers to determine quantitative solubility, a critical parameter for its application in bioconjugation, drug delivery, and materials science. This guide includes methodologies for both kinetic and thermodynamic solubility determination, data presentation templates, and a workflow for a typical application of this bifunctional linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Introduction
This compound is a heterobifunctional linker molecule that incorporates a hydrophilic triethylene glycol (PEG3) spacer. This structure imparts beneficial properties, most notably enhancing solubility in aqueous and polar organic solvents. The molecule possesses two key functional groups: a terminal azide (B81097) group for covalent ligation via "click chemistry," and a phosphonic acid ethyl ester group, which can be used for surface binding or further chemical modification.[1]
Accurate knowledge of the solubility of this linker in commonly used solvents such as DMSO and DMF is paramount for its effective use in various research and development applications. Factors such as compound concentration, storage, and reaction stoichiometry all depend on precise solubility data. While product data sheets qualitatively state that this compound is soluble in DMSO and DMF, this guide provides the necessary experimental frameworks for researchers to quantify this solubility in their own laboratory settings.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in DMSO and DMF has not been extensively published in peer-reviewed literature. The following tables are provided as templates for researchers to populate with their own experimentally determined data.
Table 1: Thermodynamic (Equilibrium) Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Analytical Method |
| DMSO | User-determined | User-determined | User-determined | e.g., HPLC, LC-MS |
| DMF | User-determined | User-determined | User-determined | e.g., HPLC, LC-MS |
Table 2: Kinetic Solubility of this compound
| Solvent | Temperature (°C) | Kinetic Solubility (µM) | Analytical Method |
| DMSO | User-determined | User-determined | e.g., Turbidimetry |
| DMF | User-determined | User-determined | e.g., Turbidimetry |
Experimental Protocols
To empower researchers to determine the quantitative solubility of this compound, the following detailed protocols for thermodynamic and kinetic solubility are provided.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.[2]
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid after equilibration is crucial.[3]
-
Solvent Addition: Add a known volume of either DMSO or DMF to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is saturated.[3]
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.[3]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the filtered supernatant using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.[4][5]
Thermodynamic Solubility Workflow
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method estimates solubility by measuring the turbidity that results from a compound precipitating out of a solution.[6][7]
Materials:
-
This compound stock solution in DMSO or DMF (e.g., 10 mM)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~620 nm
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the solvent of interest (DMSO or DMF).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same solvent to create a range of concentrations.
-
Addition to Aqueous Buffer (for comparative purposes): In a separate 96-well plate, add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the solvent dilution plate to the corresponding wells of the aqueous buffer plate. This will induce precipitation for concentrations above the kinetic solubility limit.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.[6]
Application Workflow: Bioconjugation via Click Chemistry
This compound is an ideal linker for bioconjugation using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8][9][10] This reaction is highly efficient and specific, allowing for the covalent linkage of the azide-functionalized PEG linker to a molecule containing a terminal alkyne.[11]
CuAAC Bioconjugation Workflow
This workflow illustrates the general steps for conjugating the azido-linker to an alkyne-modified biomolecule. The solubility of the linker in DMSO or DMF is critical for its efficient introduction into the predominantly aqueous reaction mixture.
Conclusion
While this compound is known to be soluble in DMSO and DMF, quantitative data is essential for reproducible and optimized experimental design. This technical guide provides researchers with the necessary protocols to determine both the thermodynamic and kinetic solubility of this versatile bifunctional linker. The outlined methodologies, data presentation templates, and application workflow serve as a valuable resource for scientists and professionals in drug development and related fields, enabling the precise and effective use of this compound in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. evotec.com [evotec.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of the Azide (B81097) Group in Click Chemistry Linkers
This guide provides a comprehensive overview of the azide group's central role in click chemistry, a class of reactions prized for their efficiency, specificity, and biocompatibility. We will delve into the core principles governing the azide's function, its application in key bioconjugation reactions, and its utility in constructing advanced therapeutic and diagnostic agents.
Core Principles of the Azide Functional Group
The azide moiety (-N₃) is a cornerstone of click chemistry due to a unique combination of stability and controlled reactivity. Its utility is rooted in several key properties that make it an ideal chemical handle for bioconjugation in complex biological environments.
-
Bioorthogonality : Azides are virtually absent from biological systems.[1][2] This means they do not participate in or interfere with native biochemical processes, ensuring that conjugation reactions are highly specific to the intended molecular targets.[1][3][4] The azide group acts as a soft electrophile, which makes it reactive toward specific partners like alkynes and phosphines, rather than the abundant hard nucleophiles found in biological systems.[1]
-
Stability : The azide group demonstrates remarkable stability in aqueous environments, at neutral pH, and at physiological temperatures, which is crucial for its use in live-cell and in vivo studies.[1] While generally stable, the chemical context matters; aliphatic azides are typically more stable than those adjacent to aromatic rings or carbonyl groups.[1] Common reducing agents like DTT and TCEP can reduce azides to amines, a consideration that must be managed during experimental design.[5]
-
Versatile Reactivity : The azide group is a highly versatile functional group that participates in a select number of exceptionally efficient and specific ligation reactions.[1] It serves as a key 1,3-dipole in the most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]
Key Click Chemistry Reactions Involving Azide Linkers
The azide group is the linchpin for several powerful bioconjugation reactions. The most prominent among these are the CuAAC and SPAAC reactions, which both form a stable triazole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is known for its exceptional speed, high efficiency, and broad scope.[7][8][9] The copper(I) catalyst is crucial as it dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[9][10]
The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which can be a significant drawback for applications in living cells.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioclone.net [bioclone.net]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
A Technical Guide to the Role of Phosphonic Acid Ethyl Ester in Surface Binding
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from drug delivery and medical implants to electronics and catalysis.[1] Among the various anchoring groups used for surface modification, the phosphonic acid moiety has garnered significant attention for its ability to form robust and stable bonds with a wide array of metal oxide surfaces.[1] This technical guide provides an in-depth exploration of the function of phosphonic acid and its ethyl ester precursor in surface binding, detailing the binding mechanisms, quantitative performance data, and key experimental protocols.
Core Principles of Phosphonic Acid Surface Binding
The effectiveness of phosphonic acids as surface anchors stems from their ability to form strong, hydrolytically stable bonds with metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), iron oxides (Fe₂O₃, Fe₃O₄), and indium tin oxide (ITO).[1][2][3] This interaction is primarily a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface.[1] This reaction results in the formation of covalent M-O-P (Metal-Oxygen-Phosphorus) bonds, providing a durable attachment for the organic molecule to the inorganic substrate.[1]
Compared to other common anchoring groups, such as silanes and thiols, phosphonic acids often exhibit superior stability, particularly under physiological conditions, which is crucial for applications in biological environments.[1][3]
The Role of the Ethyl Ester Group
In many applications, the phosphonic acid is utilized in its diethyl ester form, such as in m-PEG-phosphonic acid ethyl ester or Carboxy-PEG-phosphonic acid ethyl ester.[3][4] The diethyl phosphonate (B1237965) group typically serves as a precursor to the active phosphonic acid. The ethyl esters are often hydrolyzed to yield the corresponding phosphonic acid, which can then bind to the surface.[5] This hydrolysis can be achieved under acidic conditions before the binding step or may occur in situ in the presence of surface water on the substrate.[6][7] This two-step process—hydrolysis followed by condensation—is fundamental to forming stable, self-assembled monolayers (SAMs).
dot
Caption: Hydrolysis of the ethyl ester and subsequent surface binding.
Quantitative Performance Data
The performance of surfaces modified with phosphonic acid derivatives is typically evaluated based on their ability to resist biofouling and their physicochemical properties. The following tables summarize representative quantitative data for surfaces modified with PEG-phosphonate linkers.
Table 1: Performance in Biocompatibility Assays
| Coating Type | Substrate | Assay | Performance Metric | Reference |
|---|---|---|---|---|
| PEG-Phosphonate/Phosphate Copolymer | Stainless Steel | Protein Adsorption | Almost 100% reduction | [8] |
| m-PEG5-phosphonic acid ethyl ester | Titanium | Cell Adhesion | Excellent reduction |[4] |
Table 2: Expected Physicochemical Properties of PEG-Phosphonate SAMs Note: These are representative values based on studies of similar short-chain PEG-phosphonic acids on metal oxide surfaces.
| Property | Expected Value | Characterization Method | Reference |
|---|---|---|---|
| Water Contact Angle | 30° - 50° | Goniometry | [2] |
| Ellipsometric Thickness | 2 - 5 nm | Ellipsometry | [2] |
| Surface Coverage | 2 - 4 molecules/nm² | Quartz Crystal Microbalance |[7] |
Table 3: Bioconjugation Properties of a PEG-Phosphonate Linker * *Data for m-PEG5-phosphonic acid ethyl ester used in antibody-drug conjugate (ADC) development.
| Property | Value | Comments | Reference |
|---|---|---|---|
| Conjugation Efficiency | 60 - 80% | Highly dependent on reaction conditions | [5] |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | Can be controlled by adjusting molar ratios | [5] |
| Aggregate Formation | < 5% | The hydrophilic PEG chain minimizes aggregation |[5] |
Key Applications and Visualized Mechanisms
The robust binding of phosphonic acids makes them ideal for applications requiring long-term stability in biological environments.
-
Creating Biocompatible and Antifouling Surfaces : By combining the stable phosphonic acid anchor with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG), surfaces can be created that effectively resist the non-specific adsorption of proteins and adhesion of cells.[4][8] This "stealth" effect is critical for improving the biocompatibility of medical implants and the performance of biosensors.[3]
-
Targeted Drug Delivery : The phosphonate moiety has a high affinity for hydroxyapatite, the primary mineral component of bone.[9][10] This property is exploited to create bone-homing drug delivery systems, where a therapeutic agent is conjugated to a phosphonate-containing molecule. This approach increases the local concentration of the drug at the bone site, enhancing therapeutic efficacy while reducing systemic toxicity for conditions like osteoporosis and bone metastases.[9][10][11]
-
Surface Modification of Nanoparticles : Phosphonate-PEG linkers are used to coat nanoparticles (e.g., iron oxide) to improve their stability in biological fluids, enhance biocompatibility, and prolong circulation time by reducing uptake by the reticuloendothelial system.[10][11]
dot
Caption: Mechanism of bone targeting using a phosphonate-drug conjugate.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the accurate preparation and characterization of modified surfaces.
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Titanium Surface
This protocol describes a general procedure for the self-assembly of phosphonic acid monolayers on a titanium surface.[2][4]
-
Materials :
-
Titanium substrates
-
Acetone, ethanol (B145695), deionized water (reagent grade)
-
m-PEG-phosphonic acid ethyl ester
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Nitrogen gas
-
-
Procedure :
-
Substrate Cleaning : Sequentially sonicate titanium substrates in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.[4]
-
Drying : Dry the cleaned substrates under a stream of nitrogen.[4]
-
Surface Activation : Treat the substrates with an oxygen plasma for 5-15 minutes to generate a fresh, reactive titanium oxide layer with a high density of surface hydroxyl groups.[4][12]
-
Solution Preparation : Prepare a 1-5 mM solution of the phosphonic acid ethyl ester in an anhydrous solvent.[2]
-
Monolayer Deposition : Immerse the activated substrates in the prepared solution within a sealed container, preferably under an inert atmosphere (e.g., nitrogen). Incubate for 12-24 hours at room temperature to allow for SAM formation.[2][4]
-
Rinsing and Drying : After incubation, remove the substrates and thoroughly rinse them with fresh anhydrous solvent to remove any non-covalently bound molecules. Dry the functionalized substrates with nitrogen gas.[4]
-
dot
Caption: General workflow for surface modification and characterization.
Protocol 2: Surface Characterization with X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and confirm the covalent attachment of the phosphonic acid.[2][4]
-
Materials :
-
Modified substrate
-
XPS instrument with an ultra-high vacuum chamber
-
-
Procedure :
-
Sample Introduction : Mount the modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.[4]
-
Survey Scan : Perform a wide energy range scan to identify all elements present on the surface. A successful modification should show the appearance of a Phosphorus (P 2p) signal.[2][4]
-
High-Resolution Scans : Acquire detailed scans of specific elemental regions (e.g., C 1s, O 1s, P 2p, and the metal from the substrate, like Ti 2p).[4] Analysis of the O 1s and P 2p peaks can provide evidence of the P-O-Ti bond formation.[13]
-
Protocol 3: Quantification of Protein Adsorption (BCA Assay)
This protocol quantifies the total amount of protein adsorbed to a surface to evaluate its antifouling properties.[12]
-
Materials :
-
Modified and control substrates
-
Phosphate-buffered saline (PBS)
-
Protein solution (e.g., bovine serum albumin or fibrinogen in PBS)
-
Lysis buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS)
-
Bicinchoninic acid (BCA) protein assay kit
-
-
Procedure :
-
Protein Incubation : Place the modified and control substrates in a sterile multi-well plate. Add the protein solution to each well, ensuring the surfaces are fully submerged, and incubate for 1-2 hours at 37°C.[12]
-
Rinsing : Carefully remove the protein solution and gently wash the substrates three times with PBS to remove non-adsorbed protein.[12]
-
Protein Elution : Add a known volume of lysis buffer (e.g., 1% SDS) to each well. Incubate for 30-60 minutes with gentle agitation to elute the adsorbed proteins from the surface.[12]
-
Quantification : Collect the eluate from each well. Perform the BCA assay on the eluates according to the manufacturer's instructions to determine the protein concentration, which corresponds to the amount of adsorbed protein.[12]
-
Conclusion
The phosphonic acid group is a versatile and robust anchor for the functionalization of a wide range of metal oxide surfaces.[1] Its ethyl ester form serves as a stable and convenient precursor, allowing for controlled surface modification. The ability of phosphonic acids to form strong, hydrolytically stable covalent bonds, coupled with the formation of well-ordered monolayers, makes them a superior choice for many applications, particularly in the demanding environments encountered in drug development and biomedical engineering.[1] A thorough understanding of the binding mechanisms and the use of appropriate characterization techniques are essential for the rational design and optimization of phosphonic acid-based surface modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Hydrophilic PEG3 Spacers in Modern Bioconjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the covalent linkage of molecules—bioconjugation—stands as a fundamental pillar of innovation. The design and synthesis of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) hinge on the thoughtful selection of chemical linkers.[1] Among the most pivotal of these are hydrophilic spacers, with the discrete tri-ethylene glycol (PEG3) spacer emerging as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the core purpose and strategic applications of the hydrophilic PEG3 spacer in bioconjugation, offering a comprehensive resource for professionals in research and drug development.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polyether compound that has become indispensable in the pharmaceutical sciences.[2][3] When utilized as a spacer in bioconjugation, PEG linkers, particularly short and discrete chains like PEG3, offer a multitude of advantages that profoundly influence the physicochemical and pharmacological properties of the resulting conjugate.[1][4]
The fundamental role of a PEG spacer is to covalently connect two or more molecular entities while imparting beneficial characteristics.[2][5] The repeating ethylene (B1197577) oxide units of the PEG chain are inherently hydrophilic, a property that is central to its utility.[6] This hydrophilicity is instrumental in enhancing the aqueous solubility of conjugated molecules, a critical attribute for many therapeutic applications.[5][7]
Key Advantages of Employing a Hydrophilic PEG3 Spacer
The strategic incorporation of a PEG3 spacer into a bioconjugate design confers several distinct advantages that can significantly enhance its therapeutic potential.
-
Enhanced Solubility and Stability: A primary and critical function of the PEG3 spacer is to improve the solubility of hydrophobic molecules, such as potent cytotoxic payloads in ADCs or complex small molecules in PROTACs.[8][9] By introducing a hydrophilic element, the PEG3 spacer mitigates the propensity for aggregation, thereby improving the stability and manufacturability of the bioconjugate.[1][10]
-
Reduced Immunogenicity: The PEG chain can create a hydration shell around the bioconjugate, effectively masking immunogenic epitopes from the host's immune system.[4][11] This "stealth" effect is crucial for reducing the risk of an adverse immune response, particularly for protein- and antibody-based therapeutics.[4]
-
Improved Pharmacokinetics: Even short PEG spacers like PEG3 can increase the hydrodynamic volume of a bioconjugate, which in turn reduces renal clearance and extends its circulation half-life.[4][8] This prolonged exposure can lead to greater accumulation of the therapeutic in the target tissue, potentially enhancing its efficacy.[8]
-
Minimized Steric Hindrance: The defined length of the PEG3 spacer provides optimal spatial separation between the conjugated molecules, which is crucial for preserving their biological function.[1][12] For instance, it can prevent a bulky drug payload from interfering with the antigen-binding site of an antibody, ensuring that the targeting function of the bioconjugate remains intact.[1]
-
Precise and Reproducible Conjugation: Unlike traditional, polydisperse PEG polymers, a discrete PEG3 linker has a precisely defined molecular weight and length.[1] This monodispersity is critical for ensuring batch-to-batch consistency and reproducible performance of complex biotherapeutics.[1]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application, as it represents a trade-off between beneficial properties and potential drawbacks. While extensive datasets directly comparing a PEG3 spacer to all other linker lengths for a single conjugate are not always available, the existing literature provides clear evidence of the differential effects of short versus longer PEG chains.
| Application/Molecule | Spacer Length | Observation | Reference(s) |
| ADC Aggregation | |||
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8. | [1] |
| PEG8 | Associated with increased aggregation compared to the PEG2 linker. | [1] | |
| ADC Pharmacokinetics | |||
| ZHER2-Affibody-MMAE Conjugate | PEG (4 kDa) | Half-life extended by 2.5-fold compared to a non-PEG linker. | [1] |
| PEG (10 kDa) | Half-life extended by 11.2-fold, but with a 22-fold reduction in in-vitro cytotoxicity. | [1] | |
| Radiopharmaceutical Biodistribution | |||
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other PEG lengths tested. | [1] |
| PROTAC Efficacy | |||
| BRD4 Degrader | PEG3 | Optimal linker length for potent degradation (DC50 in the low nanomolar range). | |
| Longer PEG Chains | Decreased potency observed with longer PEG chains, suggesting suboptimal ternary complex formation. |
Experimental Protocols
The successful implementation of bioconjugation strategies involving PEG3 spacers relies on well-defined and robust experimental protocols. The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule and the payload.
Protocol 1: Amine-Reactive PEGylation using a PEG3-NHS Ester
This protocol describes the conjugation of a PEG3-N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[2]
Materials:
-
Protein to be PEGylated
-
PEG3-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
PEG3-NHS Ester Solution Preparation: Immediately before use, bring the PEG3-NHS ester vial to room temperature. Dissolve the PEG3-NHS ester in DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG3-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[13]
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.[13]
-
Characterization: Confirm the conjugation using techniques such as mass spectrometry, SDS-PAGE, or HPLC.
Protocol 2: Thiol-Reactive PEGylation using a PEG3-Maleimide
This protocol is for the site-specific conjugation of a PEG3-maleimide to free sulfhydryl groups (cysteines) on a protein.[2]
Materials:
-
Protein or peptide with a free cysteine residue
-
PEG3-Maleimide
-
Thiol-free buffer (e.g., Phosphate buffer with EDTA), pH 6.5-7.5
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
PEG3-Maleimide Solution Preparation: Dissolve the PEG3-maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
Quenching (Optional): Quench any unreacted maleimide (B117702) groups by adding an excess of a small molecule thiol, such as N-acetyl cysteine, and incubating for 30 minutes.[13]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.[13]
-
Characterization: Analyze the conjugate using mass spectrometry and HPLC to determine the degree of labeling.
Protocol 3: Carboxyl-Reactive PEGylation using a PEG3-Amine and EDC/NHS Chemistry
This protocol describes the conjugation of a molecule with a free primary amine (e.g., a drug-PEG3-amine) to a biomolecule containing carboxyl groups (e.g., C-terminus or Asp/Glu residues of a peptide).[1]
Materials and Reagents:
-
Peptide/Protein with accessible carboxyl groups
-
Amine-PEG3-Functionalized Molecule (e.g., Drug-PEG3-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Biomolecule Solution: Dissolve the carboxyl-containing biomolecule in Activation Buffer to a concentration of 1-5 mg/mL.[1]
-
EDC/NHS Solution: Prepare fresh solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use. A typical stock concentration is 10-50 mg/mL.[1]
-
PEG3-Amine Solution: Dissolve the Amine-PEG3 molecule in Conjugation Buffer.[1]
-
-
Activation: To the dissolved biomolecule solution, add EDC and NHS. A common starting molar ratio is 1:2:5 (Biomolecule:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.[1]
-
Conjugation: Immediately add a 10- to 50-fold molar excess of the dissolved Amine-PEG3 molecule to the activated biomolecule solution. Adjust the pH to 7.2-7.5 if necessary.[1]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[1]
-
Purification: Purify the conjugate using SEC or RP-HPLC to remove unreacted reagents and byproducts.
-
Characterization: Confirm the conjugation and purity of the final product using mass spectrometry and HPLC.
Visualizing Workflows and Pathways
Diagrams generated using the DOT language for Graphviz can effectively illustrate the logical relationships and workflows in bioconjugation.
Conclusion
The hydrophilic PEG3 spacer is a powerful and versatile tool in the field of bioconjugation, offering a strategic means to enhance the therapeutic properties of a wide array of biomolecules.[4][6] Its ability to improve solubility, reduce immunogenicity, and provide a defined spatial separation between conjugated moieties makes it an invaluable component in the design of next-generation therapeutics. A thorough understanding of its properties, the quantitative effects of its incorporation, and the detailed methodologies for its use is paramount for the successful development of novel and effective bioconjugates. As the field of biopharmaceutical development continues to advance, the rational application of well-characterized linkers like the PEG3 spacer will be instrumental in translating innovative concepts into clinical realities.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 11. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Azido-PEG3-phosphonic acid ethyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Surface Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid ethyl ester is a versatile heterobifunctional linker that has emerged as a valuable tool in drug discovery, materials science, and bioconjugation. This molecule incorporates three key functional elements: an azide (B81097) group, a triethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) group. This unique combination allows for the covalent linkage of disparate molecules and the functionalization of surfaces with a hydrophilic and biocompatible spacer.
The azide moiety serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to a wide range of molecules, including proteins, peptides, and small molecule drugs.[1][2]
The diethyl phosphonate group provides a robust anchor for immobilization onto various metal oxide surfaces, such as titanium dioxide (TiO₂), iron oxides, and hafnium oxide.[3][4][5] This strong interaction allows for the creation of stable, functionalized surfaces with tailored properties.
The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and any conjugated molecules, which is particularly beneficial for biological applications. It also provides a flexible spacer arm, which can be crucial for optimizing the interaction between conjugated partners, for instance, in the assembly of Proteolysis Targeting Chimeras (PROTACs).[2][6]
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₆N₃O₆P | [7] |
| Molecular Weight | 339.3 g/mol | [7] |
| CAS Number | 1337527-24-8 | [7] |
| Appearance | Colorless to pale yellow oil | General Observation |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
| Storage | -20°C | [7] |
Synthesis and Characterization
Representative Spectroscopic Data:
Although experimental spectra for this compound are not widely published, the following tables provide predicted ¹H NMR and ³¹P NMR chemical shifts based on the analysis of structurally similar compounds. These predicted values can serve as a guide for the characterization of the synthesized molecule.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | quintet | 4H | P-O-CH₂-CH₃ |
| ~3.65-3.75 | m | 8H | O-CH₂-CH₂-O |
| ~3.60 | t | 2H | P-CH₂-CH₂-O |
| ~3.39 | t | 2H | N₃-CH₂-CH₂-O |
| ~2.05 | m | 2H | P-CH₂-CH₂-O |
| ~1.33 | t | 6H | P-O-CH₂-CH₃ |
Table 2: Predicted ³¹P NMR Data (CDCl₃, 162 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~30-32 | s | P(O)(OEt)₂ |
Table 3: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z |
| [M+H]⁺ | 340.16 |
| [M+Na]⁺ | 362.14 |
Applications and Experimental Protocols
Click Chemistry for Bioconjugation
The azide functionality of this compound allows for its conjugation to alkyne-containing molecules via click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for this purpose.
Logical Workflow for CuAAC Bioconjugation:
Caption: General workflow for CuAAC bioconjugation.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of this compound to an alkyne-modified biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolve the alkyne-modified biomolecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in a mixture of t-BuOH and water (typically 1:1 v/v).[8]
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 100 mM).
-
Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 50 mM).
-
To the reaction mixture from step 1, add the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Add the CuSO₄·5H₂O solution to a final concentration of 1-2 mM.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Upon completion, purify the conjugate using a suitable method to remove unreacted starting materials and the copper catalyst.
Quantitative Data: Azide-Alkyne Cycloaddition Kinetics
The rate of the CuAAC reaction is a key parameter for optimizing conjugation protocols. The following table provides representative second-order rate constants for different types of azide-alkyne cycloaddition reactions.
Table 4: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Catalyst | Alkyne Type | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal | ~1 - 10⁴ | Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst. |
| SPAAC | None | Cyclooctynes (strained) | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9) | Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne. |
Surface Modification of Metal Oxides
The diethyl phosphonate group of the linker allows for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. This is particularly useful for improving the biocompatibility of implants, functionalizing nanoparticles for drug delivery, and creating biosensors.
Logical Workflow for Surface Modification:
Caption: General workflow for surface modification.
Experimental Protocol: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles
This protocol describes a general procedure for the functionalization of TiO₂ nanoparticles with this compound.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles
-
This compound
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Disperse the TiO₂ nanoparticles in the anhydrous solvent by ultrasonication to create a stable suspension.
-
Prepare a solution of this compound in the same anhydrous solvent.
-
Add the linker solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized based on the surface area of the nanoparticles.
-
Stir or sonicate the mixture at room temperature for 12-24 hours to allow for the formation of the self-assembled monolayer.
-
After incubation, centrifuge the mixture to pellet the functionalized nanoparticles.
-
Remove the supernatant and wash the nanoparticles several times with the fresh anhydrous solvent to remove any unbound linker.
-
Dry the functionalized nanoparticles under vacuum.
Quantitative Data: Stability of Phosphonate Monolayers
The stability of the phosphonate-metal oxide bond is crucial for the long-term performance of functionalized surfaces. The following table summarizes the stability of phosphonate SAMs on different metal oxide surfaces under aqueous conditions.
Table 5: Stability of Phosphonate Self-Assembled Monolayers on Metal Oxide Surfaces
| Substrate | Monolayer | Conditions | Stability | Reference |
| Aluminum Oxide (amorphous) | Octadecylphosphonic acid (ODPA) | Aqueous environment | High stability | [3] |
| Hafnium Oxide | Perfluorinated phosphonic acid (PFPA) | Water and Phosphate Buffered Saline (PBS) | High stability | [3] |
| Titanium Dioxide | Dodecylphosphonic acid | - | Strong binding (Adsorption Constant K = 1.6 x 10³ M⁻¹) | [1] |
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
This compound is an effective linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible PEG3 spacer can be advantageous in achieving the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[6]
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: General Strategy for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a modular, stepwise approach.
Procedure:
-
Synthesis of Ligand-Linker Intermediates:
-
Conjugate the alkyne-functionalized target protein ligand to this compound via a CuAAC reaction as described in the click chemistry protocol.
-
Purify the resulting ligand-linker intermediate.
-
-
Hydrolysis of the Diethyl Phosphonate:
-
The diethyl phosphonate of the purified intermediate is hydrolyzed to the corresponding phosphonic acid. This is typically achieved by treatment with an acid (e.g., HCl in dioxane) or by using a reagent like bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.
-
-
Coupling to the E3 Ligase Ligand:
-
The newly formed phosphonic acid is then coupled to an amine-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA).
-
-
Purification:
-
The final PROTAC molecule is purified by preparative HPLC.
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker with broad applications in drug development and materials science. Its azide and diethyl phosphonate functionalities, combined with a hydrophilic PEG spacer, enable robust bioconjugation via click chemistry and stable surface modification of metal oxides. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this linker in a variety of research applications, from the development of novel therapeutics like PROTACs to the creation of advanced functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. precisepeg.com [precisepeg.com]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 1337527-24-8 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Applications of PEG Phosphonates in Biotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of polyethylene (B3416737) glycol (PEG) phosphonates in the field of biotechnology. PEG phosphonates are a class of PEG derivatives that incorporate a phosphonate (B1237965) group, either as a phosphonic acid or a phosphonate ester. This unique combination of a hydrophilic, biocompatible PEG chain and a highly affine phosphonate anchor offers significant advantages in drug delivery, bioconjugation, and surface modification of biomaterials. This document details the core principles of PEG phosphonate chemistry, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding and application of this versatile technology.
Core Principles of PEG Phosphonates
The utility of PEG phosphonates in biotechnology stems from the distinct properties of their two primary components:
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer, PEG is well-established for its ability to improve the pharmacokinetic profiles of therapeutic agents and nanomaterials.[1] Its presence reduces non-specific protein adsorption, minimizes immunogenicity, and prolongs circulation time in vivo, a phenomenon often referred to as the "stealth effect".[2][3]
-
Phosphonate Group: The phosphonate moiety serves as a powerful anchoring group with a strong affinity for metal oxides and calcium-rich surfaces, such as hydroxyapatite (B223615), the primary mineral component of bone.[4][5] This affinity allows for robust and stable attachment to a variety of substrates.[5] The phosphonate group can form stable bonds with metal ions like calcium, making it particularly effective for targeting tissues with high mineral content.[1][6]
This dual functionality makes PEG phosphonates highly effective for a range of biomedical applications.
Applications in Biotechnology
Targeted Drug Delivery
A primary application of PEG phosphonates is in targeted drug delivery, particularly to bone. The high affinity of the phosphonate group for hydroxyapatite enables the specific accumulation of therapeutic payloads at skeletal sites for the treatment of conditions like osteoporosis, bone metastases, and osteomyelitis.[4][7] This targeted approach enhances therapeutic efficacy while minimizing systemic side effects.[4]
Quantitative Data Summary: Bone Targeting and Nanoparticle Properties
The following tables summarize key quantitative data from studies on PEG phosphonate-functionalized nanoparticles for drug delivery.
| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| PLGA-PEG-phosphonate | 150 - 200 | < 0.2 | -20 to -30 | Varies with drug | [4] |
| Iron Oxide Nanoparticles (IONPs)-PEG-phosphonate | 50 - 100 | < 0.15 | -10 to -25 | N/A | [7] |
| Gold Nanoparticles (AuNPs)-PEG-bisphosphonate | 20 - 80 | < 0.2 | -5 to -15 | N/A | [7] |
| In Vivo Performance Metric | Compound/System | Animal Model | Result | Reference |
| Bone Specificity | BP-NELL-PEG | Mice | ~2-fold higher retention in bone tissues compared to NELL-PEG | [8] |
| Off-Target Accumulation | BP-NELL-PEG | Mice | 27% decrease in liver and 41% decrease in spleen accumulation compared to NELL-PEG | [8] |
| Systemic Half-life | NELL-PEG | Mice | Increased from 5.5h (un-PEGylated) to 15.5h | [8] |
| Blood Circulation Time | PEG(5)-BP-USPIOs | Mice | t1/2 = 2.97 h | [8] |
Surface Modification of Nanoparticles
PEG phosphonates are extensively used to modify the surface of various nanoparticles, including iron oxide, gold, and calcium phosphate (B84403) nanoparticles.[4][7] This surface functionalization, or PEGylation, imparts several beneficial properties:
-
Enhanced Stability: The strong phosphonate-metal oxide bond provides a stable coating that prevents nanoparticle aggregation in biological media.[5]
-
Improved Biocompatibility: The hydrophilic PEG layer reduces non-specific protein adsorption, minimizing opsonization and uptake by the reticuloendothelial system (RES).[2][3]
-
Prolonged Circulation: By evading the immune system, PEGylated nanoparticles exhibit longer circulation times, increasing the probability of reaching their target site.[3]
Quantitative Data Summary: Comparison of Anchoring Groups
The choice of anchoring group is critical for the stability of surface functionalization. The following table compares the performance of phosphonates with other common anchoring groups on metal oxide surfaces.
| Anchoring Group | Binding Strength in Aqueous Media | Optimal pH Range for Stability | Stability in Phosphate-Buffered Saline (PBS) | Key Characteristics |
| Phosphonic Acids | Strong | Acidic to Neutral (< 8) | Prone to desorption | Strong, but pH-dependent binding; can be displaced by phosphates. |
| Carboxylic Acids | Moderate to Low | Acidic (2 - 6) | Low | Weaker binding, more susceptible to desorption. |
| Catechols | Very Strong | Neutral to Basic (> 6) | Moderate | Very strong binding, but can be prone to oxidation. |
| Silanes | Strong (covalent) | Broad | High | Form stable covalent bonds, but require specific surface chemistry. |
Bioconjugation and PROTACs
The versatility of PEG phosphonates extends to their use as linkers in bioconjugation. They can be used to covalently attach therapeutic molecules to proteins or peptides.[6] Furthermore, PEG phosphonate linkers are emerging as valuable components in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC, while the phosphonate can be used as a conjugation handle.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG phosphonates.
Synthesis of a PEG-Phosphonate Linker
This protocol outlines a general synthesis for a methoxy-PEG-phosphonic acid.
Materials:
-
mPEG-bromide
-
Triethyl phosphite (B83602)
-
Anhydrous toluene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Synthesis of Diethyl m-PEG-phosphonate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve mPEG-bromide in anhydrous toluene.
-
Add an excess of triethyl phosphite (1.5-2 equivalents).
-
Heat the mixture to reflux (110-120 °C) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy.
-
After completion, remove the solvent and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Hydrolysis to m-PEG-phosphonic acid:
-
Dissolve the purified diethyl m-PEG-phosphonate in concentrated HCl.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy for the disappearance of the phosphonate ester peak.
-
After completion, concentrate the aqueous solution under reduced pressure to remove water and excess HCl.
-
The crude product can be purified by recrystallization or preparative reverse-phase HPLC.
-
Surface Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the coating of IONPs with a PEG-phosphonate linker via ligand exchange.
Materials:
-
Oleic acid-coated IONPs
-
m-PEG-phosphonic acid
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (10 kDa MWCO)
-
Sonicator
-
Magnetic separator
Procedure:
-
Preparation of IONPs:
-
Disperse oleic acid-coated IONPs in DCM.
-
-
Ligand Exchange:
-
In a separate flask, dissolve an excess of m-PEG-phosphonic acid in DCM.
-
Add the m-PEG-phosphonic acid solution to the IONP dispersion.
-
Sonicate the mixture for 1 hour at room temperature.
-
Allow the mixture to stir overnight at room temperature.
-
-
Purification:
-
Precipitate the functionalized IONPs by adding excess ethanol.
-
Collect the nanoparticles using a magnetic separator and discard the supernatant.
-
Wash the nanoparticles three times with ethanol and then three times with deionized water.
-
Resuspend the purified IONPs in deionized water.
-
Dialyze the nanoparticle suspension against deionized water for 48 hours to remove any unreacted reagents.
-
Characterization of PEG-Phosphonate Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and determine the physicochemical properties of the nanoparticles.
| Parameter | Technique(s) | Purpose |
| Hydrodynamic Size & PDI | Dynamic Light Scattering (DLS) | To determine the size and size distribution in solution. An increase in size indicates successful PEGylation. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge. A change in zeta potential suggests surface modification. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the size and shape of the nanoparticle core. |
| Confirmation of PEGylation | Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic peaks of PEG on the nanoparticle surface. |
| PEG Density Quantification | Thermogravimetric Analysis (TGA), ¹H NMR Spectroscopy, High-Performance Liquid Chromatography (HPLC) | To determine the amount of PEG grafted onto the nanoparticle surface. |
Visualizing Key Processes with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of PEG phosphonates.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
The Strategic Application of Azido-PEG3-phosphonic acid ethyl ester in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical entity that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and flexibility are pivotal determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.
This technical guide provides a comprehensive overview of Azido-PEG3-phosphonic acid ethyl ester, a versatile linker molecule poised for significant applications in PROTAC design and synthesis. We will delve into its core attributes, provide detailed experimental protocols for its incorporation into PROTACs, and present relevant quantitative data and visualizations to inform rational drug design.
Core Concepts of this compound as a PROTAC Linker
This compound is a bifunctional linker that offers a unique combination of features beneficial for PROTAC development:
-
Polyethylene Glycol (PEG) Backbone: The three-unit PEG chain imparts hydrophilicity to the PROTAC molecule. This is a crucial feature, as the often large and complex PROTAC structures can suffer from poor aqueous solubility, hindering their biological assessment and therapeutic potential. The PEG linker can enhance solubility, improve cell permeability, and provide conformational flexibility, which is essential for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[]
-
Azide (B81097) Functionality: The terminal azide group is a key reactive handle for "click chemistry," a suite of biocompatible and highly efficient chemical reactions.[2][3] Specifically, the azide group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[2][3] This modular approach allows for the efficient and high-yield synthesis of PROTACs, facilitating the rapid generation of compound libraries for linker optimization.
-
Phosphonic Acid Ethyl Ester Moiety: The phosphonic acid ethyl ester group provides another point for chemical modification. The ethyl ester can be hydrolyzed to the free phosphonic acid, which can then be coupled to a ligand or used for other conjugation strategies.[4] Phosphonates can also serve as phosphate (B84403) mimics, potentially influencing interactions with target proteins.
Data Presentation: Performance of PROTACs with PEG3 Linkers
While specific quantitative data for PROTACs synthesized with this compound is not extensively available in the public domain, the performance of PROTACs utilizing PEG3 linkers provides valuable insights into their potential efficacy. The following tables summarize representative data for PROTACs targeting key oncoproteins, illustrating the impact of linker composition on degradation activity.
It is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and the following data should be considered illustrative.
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG3-based | <100 | >90 | various |
| BTK | Pomalidomide | PEG3-based | ~10 | >95 | Ramos |
| KRAS G12C | VHL Ligand | PEG3-based | ~100 | ~90 | various |
Table 1: Representative Degradation Performance of PROTACs with PEG3-based Linkers. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation. Data is synthesized from literature on PEG-based linkers.[5][6][7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually articulate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs. The following sections provide representative protocols for the key chemical transformations involving this compound and subsequent biological evaluation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the conjugation of an azide-containing linker intermediate with an alkyne-functionalized ligand.
Materials:
-
Azide-functionalized intermediate (e.g., E3 ligand-linker conjugate)
-
Alkyne-functionalized ligand (e.g., POI ligand)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMF, t-BuOH/H₂O)
Procedure:
-
Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized ligand (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA or TBTA (0.5 eq) in water or the reaction solvent.
-
Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis
This protocol is for the copper-free conjugation of an azide-containing intermediate with a strained alkyne-functionalized ligand.
Materials:
-
Azide-functionalized intermediate
-
Strained alkyne-functionalized ligand (e.g., containing DBCO or BCN)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer)
Procedure:
-
Dissolve the azide-functionalized intermediate (1.0 eq) and the strained alkyne-functionalized ligand (1.0-1.2 eq) in the chosen solvent.
-
Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC directly by preparative HPLC.[10][11]
Protocol 3: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation and calculate the DC50 and Dmax values.[12]
Conclusion
This compound represents a valuable and versatile tool in the PROTAC designer's toolbox. Its combination of a hydrophilic PEG spacer and a "clickable" azide functionality facilitates the efficient and modular synthesis of PROTACs with potentially improved physicochemical properties. While specific, publicly available data on PROTACs incorporating this exact linker is currently limited, the principles of PEG linker design and the power of click chemistry are well-established in the field of targeted protein degradation. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to explore the potential of this compound in the development of novel and effective protein-degrading therapeutics. As the field continues to evolve, the rational design and application of such specialized linkers will undoubtedly play a crucial role in unlocking the full therapeutic potential of PROTACs.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 7. benchchem.com [benchchem.com]
- 8. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Core Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, including drug discovery, materials science, and bioconjugation. Its appeal lies in its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance. This technical guide provides an in-depth exploration of the core mechanism of the CuAAC reaction, presenting key quantitative data, detailed experimental protocols for seminal experiments, and visual representations of the catalytic cycle and related workflows.
Introduction to the CuAAC Reaction
The CuAAC reaction is the accelerated 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][2] This reaction boasts a remarkable rate acceleration of up to 108 compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[1][3] The active catalyst is the Cu(I) ion, which can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1]
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
The precise mechanism of the CuAAC reaction has been a subject of extensive research, with compelling evidence from kinetic studies, spectroscopic analysis of intermediates, and computational modeling pointing towards a dinuclear copper-mediated pathway as the kinetically favored route.[4][5] While a mononuclear pathway is conceivable, the dinuclear mechanism better explains the observed second-order kinetics with respect to the copper catalyst.[3]
The currently accepted catalytic cycle, primarily involving dinuclear copper intermediates, can be broken down into the following key steps:
-
Formation of the Copper(I) Acetylide: The cycle initiates with the reaction of a terminal alkyne with a Cu(I) species to form a π-complex. Subsequent deprotonation, often facilitated by a base or a ligand on the copper center, leads to the formation of a copper(I) acetylide.[6] In the presence of another Cu(I) ion, a more stable and reactive dinuclear σ,π-bis(copper) acetylide complex is formed.[4]
-
Coordination of the Azide: The organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.[6] This brings the azide and the activated alkyne into close proximity.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: The nucleophilic nitrogen of the azide attacks the terminal carbon of the copper acetylide, leading to the formation of a six-membered copper-containing metallacycle intermediate.[1] The second copper atom is believed to play a crucial role in stabilizing this intermediate.[1]
-
Ring Contraction and Formation of the Copper-Triazolide: The six-membered metallacycle undergoes a rapid ring contraction to form a more stable copper-triazolide intermediate.[6]
-
Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-carbon bond of the triazolide intermediate. This step releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.[1]
Visualization of the CuAAC Catalytic Cycle
Quantitative Data from Mechanistic Studies
The mechanism of the CuAAC reaction has been extensively studied using both experimental and computational methods. The following tables summarize key quantitative data that provide insight into the energetics and kinetics of the catalytic cycle.
Table 1: DFT Calculated Relative Gibbs Free Energies for the CuAAC Catalytic Cycle
Density Functional Theory (DFT) calculations have been instrumental in mapping the energy landscape of the CuAAC reaction. The data below, adapted from various computational studies, illustrates the relative energies of key intermediates and transition states for a model reaction.
| Species | Relative Gibbs Free Energy (kcal/mol) (Gas Phase)[6] | Relative Gibbs Free Energy (kcal/mol) (Water)[6] |
| Reactants (Alkyne + Azide) | 0.00 | 0.00 |
| Dinuclear Cu(I)-Acetylide + Azide | -1.25 | -11.98 |
| Transition State 1 (TS1) | +14.29 | +8.99 |
| Six-Membered Metallacycle Intermediate | - | - |
| Transition State 2 (TS2) | +13.37 | +16.12 |
| Copper-Triazolide Intermediate | - | - |
| Products (Triazole + Catalyst) | -52.00 | - |
Note: The values presented are for a model system and can vary depending on the substrates, ligands, and computational methods employed.[6] The rate-determining step is often considered to be the initial C-N bond formation (TS1).[7]
Table 2: Experimental Kinetic Data for the CuAAC Reaction
Kinetic studies have provided valuable information about the rate law and the influence of various factors on the reaction rate.
| Reaction Parameter | Observation | Reference(s) |
| Rate Law | Second-order with respect to the copper(I) catalyst concentration at low catalyst loadings. | [3] |
| Second-Order Rate Constant (k) | Ranges from approximately 1 to 10⁴ M⁻¹s⁻¹ for the reaction with benzyl (B1604629) azide, and can be ligand-accelerated. | [8] |
| Activation Energy (Ea) | The uncatalyzed reaction has a high activation barrier of approximately 25 kcal/mol. | [3] |
| Ligand Acceleration | The use of ligands such as THPTA and TBTA can significantly increase the reaction rate. | [9] |
| Solvent Effects | The reaction rate is often enhanced in water or aqueous-organic solvent mixtures. | [1] |
Detailed Experimental Protocols for Key Mechanistic Experiments
The following protocols outline key experiments that have been crucial in elucidating the mechanism of the CuAAC reaction.
Protocol 1: Synthesis and Isolation of a Dinuclear Copper(I) Acetylide Intermediate
This protocol is based on procedures for the synthesis of well-defined copper acetylide complexes, which have been used to study their reactivity.[4]
Materials:
-
(CAAC)CuOTf (CAAC = cyclic (alkyl)(amino)carbene)
-
Mononuclear copper(I) acetylide complex (e.g., 1Cua)
-
Anhydrous dichloromethane (B109758)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the mononuclear copper(I) acetylide complex (1.0 mmol) in anhydrous dichloromethane (20 mL).[4]
-
To this solution, add (CAAC)CuOTf (1.0 mmol) in one portion.[4]
-
Stir the reaction mixture at room temperature for 5 minutes.[4]
-
Remove the solvent under vacuum to obtain the dinuclear bis(copper) acetylide complex as a solid.[4]
-
The product can be further purified by precipitation from a concentrated dichloromethane solution by the addition of anhydrous diethyl ether.[4]
-
Characterize the isolated complex using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure.
Protocol 2: Kinetic Analysis of the CuAAC Reaction by 1H NMR Spectroscopy
This protocol describes a general method for monitoring the progress of a CuAAC reaction to determine its kinetic parameters.[8]
Materials:
-
Azide substrate (e.g., benzyl azide)
-
Alkyne substrate (e.g., phenylacetylene)
-
Copper(I) source (e.g., CuI or a Cu(II)/reductant system)
-
Copper-chelating ligand (optional, e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide, alkyne, copper catalyst, ligand (if used), and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the solutions of the azide, alkyne, and internal standard.
-
Acquire a 1H NMR spectrum at time t=0 before the addition of the catalyst.
-
Initiate the reaction by adding the copper catalyst solution to the NMR tube, and immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Monitor the reaction progress by observing the decrease in the integrals of the reactant peaks and the increase in the integral of a characteristic product peak relative to the integral of the internal standard.
-
Plot the concentration of a reactant or product versus time.
-
From this data, determine the initial reaction rate and the order of the reaction with respect to each reactant by performing experiments with varying initial concentrations. The pseudo-first-order rate constant (kobs) can be determined by fitting the concentration vs. time data to an appropriate rate equation.
Protocol 3: Isotopic Labeling Experiment to Probe the Intermediacy of Copper Acetylides
This experiment, based on the work of Sharpless and Fokin, provides evidence for the formation of a copper acetylide intermediate.[10]
Materials:
-
Deuterated terminal alkyne (e.g., phenylacetylene-d₁)
-
Azide substrate (e.g., benzyl azide)
-
Copper(I) catalyst
-
Protic solvent (e.g., H₂O or a mixture containing H₂O)
Procedure:
-
Perform the CuAAC reaction using the deuterated alkyne and the azide in the presence of the copper catalyst in a protic solvent.
-
After the reaction is complete, isolate and purify the 1,2,3-triazole product.
-
Analyze the product by mass spectrometry and 1H NMR spectroscopy.
-
The absence of deuterium (B1214612) in the triazole product indicates that the terminal deuterium of the alkyne was exchanged with a proton from the solvent. This provides strong evidence for the formation of a copper acetylide intermediate, which undergoes protonolysis.[10]
The Role of Ligands in the CuAAC Reaction
Ligands play a multifaceted role in the CuAAC reaction. They are not merely spectators but actively participate in and influence the catalytic cycle.
-
Stabilization of the Cu(I) oxidation state: Ligands protect the catalytically active Cu(I) from disproportionation into Cu(0) and Cu(II) and from oxidation by air.[11]
-
Enhancement of catalytic activity: Certain ligands, particularly nitrogen-based chelating ligands like tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, can significantly accelerate the reaction rate.[9] This is attributed to their ability to modulate the electronic properties of the copper center and facilitate the key steps of the catalytic cycle.
-
Solubility and Biocompatibility: In biological applications, water-soluble ligands are crucial for maintaining the copper catalyst in solution and for mitigating its cytotoxicity.[5]
Visualization of Ligand-Catalyst Interaction
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a powerful and versatile tool in modern chemistry. A deep understanding of its core mechanism, supported by a wealth of quantitative data and detailed experimental evidence, is crucial for its effective application and for the development of new and improved catalytic systems. The dinuclear copper-mediated pathway is now widely accepted as the dominant mechanism, with ligands playing a critical role in stabilizing the active catalyst and accelerating the reaction. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this remarkable "click" reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrosynthetic Design of Dinuclear Copper Enzymes for Azide–Alkyne Cycloaddition via Clickable Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the whole range of CuAAC mechanisms by DFT calculations—on the intermediacy of copper acetylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[][2] This technical guide provides a comprehensive overview of the core mechanism of SPAAC, factors influencing its kinetics, quantitative data for key reactants, and detailed experimental protocols for its study.
Core Mechanism of SPAAC
At its heart, SPAAC is a [3+2] dipolar cycloaddition between a cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[] The driving force for this reaction is the significant ring strain of the cyclooctyne, which is released upon cycloaddition.[][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds readily at physiological temperatures and pH without any metal catalysis, making it highly suitable for in vivo applications.[4][5]
Computational studies, including Density Functional Theory (DFT) calculations, have elucidated that the reaction proceeds through a concerted but asynchronous transition state .[6][7] This means that the two new carbon-nitrogen bonds are formed in a single step, but not to the same extent in the transition state. The high reactivity of strained alkynes is attributed to the lower energy required to distort the alkyne and the 1,3-dipole into the transition-state geometry.[8] The distortion of the alkyne from its linear geometry in the ground state to a bent geometry in the transition state is a key factor in lowering the activation energy of the reaction.[6][9]
dot
Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Factors Influencing SPAAC Reaction Kinetics
The rate of the SPAAC reaction is a critical consideration for its practical application and is influenced by several factors:
-
Cyclooctyne Structure: The reactivity of the cyclooctyne is paramount. Increased ring strain generally leads to faster reaction rates.[2][10] For instance, dibenzocyclooctyne (DBCO) and its derivatives are more reactive than the parent cyclooctyne.[11][12] Furthermore, electronic effects play a significant role; electron-withdrawing groups, such as fluorine atoms, at the propargylic positions can lower the LUMO of the alkyne, accelerating the reaction.[8][13]
-
Azide Electronics: The electronic nature of the azide also impacts the reaction rate. Electron-donating groups on the azide can increase the rate of reaction.[14][15]
-
Steric Hindrance: Bulky substituents on either the cyclooctyne or the azide can sterically hinder the approach of the reactants, thereby slowing down the reaction.[16][17][18] This is a particularly important consideration when labeling large biomolecules.[16]
-
Reaction Conditions:
-
pH: Higher pH values generally lead to an increase in SPAAC reaction rates.[14][15]
-
Temperature: Increasing the temperature will accelerate the reaction, although the thermal stability of the biomolecules of interest must be considered.[16]
-
Solvent/Buffer: The choice of solvent or buffer system can significantly affect the reaction kinetics. For example, HEPES buffer has been shown to result in higher rate constants compared to PBS.[14][15][19] While many SPAAC reactions are performed in aqueous buffers for biological applications, the rates can differ in organic solvents.[19]
-
Quantitative Data on SPAAC Kinetics
The reactivity of different cyclooctyne derivatives is typically quantified by their second-order rate constants (k₂). Below is a summary of representative rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| [9+1]CPP | 2.2 x 10⁻³ | [6] |
| [11+1]CPP | 4.5 x 10⁻⁴ | [6] |
| fluor[11+1]CPP | 4.7 x 10⁻³ | [6] |
| m[9+1]CPP | 9.6 x 10⁻³ | [6] |
*CPP = cycloparaphenyleneacetylene
Influence of Buffer on SPAAC Rate Constants
The reaction between sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside in different buffers at pH 7 demonstrates the impact of the reaction medium.
| Buffer (pH 7) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| PBS | 0.32 - 0.85 | [14] |
| HEPES | 0.55 - 1.22 | [14] |
| DMEM | 0.59 - 0.97 | [14] |
| RPMI | 0.27 - 0.77 | [14] |
Experimental Protocols for Kinetic Analysis
The determination of SPAAC reaction kinetics is crucial for comparing the reactivity of different reagents and optimizing reaction conditions. The two most common methods for kinetic analysis are UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
This method is suitable when the cyclooctyne has a distinct UV absorbance that changes upon reaction and when one reactant can be used in a large excess (pseudo-first-order conditions).[11]
Experimental Workflow:
dot
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Highly reactive bis-cyclooctyne-modified diarylethene for SPAAC-mediated cross-linking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Steric effects - Wikipedia [en.wikipedia.org]
- 18. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Azido-PEG3-phosphonic acid ethyl ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid ethyl ester is a versatile, heterobifunctional linker molecule widely employed in bioconjugation and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal azide (B81097) group for participation in click chemistry reactions, a hydrophilic triethylene glycol (PEG3) spacer to enhance aqueous solubility and provide spatial separation, and a phosphonic acid ethyl ester group.[3][4] The phosphonic acid moiety can be utilized for surface modification, as a ligand, or for targeted delivery applications.[5][6]
This document provides detailed protocols for the use of this compound in the two main types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₃O₅P |
| Molecular Weight | 309.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in aqueous media, DMSO, DMF, and other common organic solvents.[3][4] |
Click Chemistry Reactions
This compound is a valuable reagent for click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[7] The azide group on the linker can react with an alkyne-functionalized molecule to form a stable triazole ring.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for conjugating the azide linker with a terminal alkyne-containing molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][10] The addition of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can enhance reaction rates and protect sensitive biomolecules from oxidative damage.[6][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) as the reaction partner for the azide.[1][11] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[] This makes SPAAC particularly well-suited for applications in living systems.[11]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent system (e.g., a mixture of phosphate-buffered saline (PBS) and an organic co-solvent like DMSO or tert-butanol)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-modified molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified molecule (1.0 equivalent) with this compound (1.2-2.0 equivalents).
-
Add the appropriate volumes of buffer and organic co-solvent to ensure solubility of all reactants. A typical solvent system is a 1:1 to 4:1 buffer to DMSO ratio.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is recommended.[6]
-
Add the copper/ligand mixture to the reaction tube containing the alkyne and azide.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.[13] The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, purify the conjugate using a suitable method to remove excess reagents and catalyst. For protein conjugates, SEC or dialysis are common.[13] For small molecule conjugates, reverse-phase HPLC or silica (B1680970) gel chromatography may be appropriate.
-
Representative Quantitative Data for CuAAC Reactions:
| Parameter | Typical Value/Range |
| Reactant Concentration | 1-10 mM |
| Equivalents of Azide Linker | 1.2 - 2.0 (relative to alkyne) |
| Copper(I) Catalyst | 50 - 250 µM |
| Reducing Agent (Sodium Ascorbate) | 5 mM |
| Copper Ligand (THPTA) | 5 equivalents (relative to copper) |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 80% |
Note: This data is representative and optimal conditions should be determined empirically for each specific reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for conjugating this compound to a molecule modified with a strained cyclooctyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne-modified molecule (e.g., DBCO-protein) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of the azide linker in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the strained alkyne-modified molecule to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL for a protein).
-
Add the stock solution of this compound to the reaction mixture. A 3 to 10-fold molar excess of the azide linker over the strained alkyne is a common starting point.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight). The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as SEC or dialysis to remove the excess azide linker.
-
Representative Quantitative Data for SPAAC Reactions:
| Parameter | Typical Value/Range |
| Reactant Concentration | 1-10 mM |
| Equivalents of Azide Linker | 3 - 10 (relative to strained alkyne) |
| Reaction Time | 2 - 12 hours |
| Reaction Temperature | 4 - 25 °C |
| Typical Yield | > 90% |
Note: This data is representative and optimal conditions should be determined empirically for each specific reaction. The reaction rate is dependent on the specific strained alkyne used.[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal Surface Modification Using Azido-PEG3-Phosphonic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG3-phosphonic acid ethyl ester for the functionalization of metal surfaces. This bifunctional linker is designed for robust surface modification, featuring a phosphonic acid ethyl ester group for strong anchoring to metal oxides and a terminal azide (B81097) group for subsequent covalent attachment of biomolecules or other moieties via "click" chemistry.
Introduction
Surface modification of metallic materials is a critical step in the development of advanced biomedical devices, biosensors, and drug delivery systems. This compound offers a versatile platform for creating biocompatible and functional surfaces. The phosphonic acid group forms stable, ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium dioxide (ZrO₂).[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and reduces non-specific protein adsorption.[3][4] The terminal azide group serves as a chemical handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions, enabling the covalent immobilization of a wide range of molecules.[5][6]
Principle of Surface Modification
The surface modification process occurs in two main stages:
-
Self-Assembled Monolayer (SAM) Formation: The phosphonic acid ethyl ester headgroup of the molecule spontaneously adsorbs onto the hydroxylated metal oxide surface. Through a condensation reaction, stable metal-oxygen-phosphorus (M-O-P) covalent bonds are formed, leading to a densely packed and organized monolayer.[1][7] The ethyl ester may require hydrolysis to the phosphonic acid for optimal binding, which can often be achieved in situ or with a mild acid treatment.[8]
-
"Click" Chemistry Conjugation: The azide-terminated surface is then ready for the covalent attachment of alkyne-containing molecules. This can be achieved through two primary "click" chemistry pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[4][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with the azide, making it ideal for biological applications where copper toxicity is a concern.[1][5]
-
Data Presentation: Surface Characterization
The following tables summarize representative quantitative data for the characterization of surfaces before and after modification.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The values presented here are representative estimates based on data for similar short-chain PEG-phosphonic acids and azide-terminated SAMs on metal oxide surfaces. Actual values may vary depending on the specific substrate, deposition conditions, and characterization technique.
Table 1: Representative Water Contact Angle Measurements
| Surface Modification Stage | Substrate | Expected Water Contact Angle (°) |
| Unmodified (Cleaned) | Titanium Dioxide (TiO₂) | 10 - 30 |
| After this compound SAM formation | Titanium Dioxide (TiO₂) | 40 - 60 |
| After Biomolecule Immobilization via Click Chemistry | Titanium Dioxide (TiO₂) | Varies (typically increases) |
Data compiled from analogous systems.[9][10][11]
Table 2: Representative Layer Thickness Measurements (Ellipsometry)
| Surface Modification Stage | Substrate | Expected Layer Thickness (nm) |
| This compound SAM | Silicon Dioxide (SiO₂) | 1.5 - 3.0 |
| Immobilized Protein Layer | Silicon Dioxide (SiO₂) | Additional 2.0 - 5.0 |
Data compiled from analogous systems.[4][7]
Table 3: Representative Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)
| Surface | Element | Expected Atomic % | Characteristic Peak (Binding Energy, eV) |
| Azido-PEG3 SAM on TiO₂ | C 1s | > 50% | ~285 (C-C, C-H), ~286.5 (C-O, C-N) |
| O 1s | ~20-30% | ~530 (TiO₂), ~532 (P-O-Ti, C-O) | |
| N 1s | ~3-5% | ~400.5 (N-N=N), ~404.5 (-N=N+=N-) | |
| P 2p | ~1-3% | ~133-134 (P-O-Ti) | |
| Ti 2p | < 10% | ~458.5 (Ti 2p₃/₂) | |
| After CuAAC with Alkyne-Biomolecule | N 1s | Increased % | Triazole peak (~400-401 eV) |
Data compiled from analogous systems.[10][12] The characteristic azide peaks in the N 1s spectrum are a key indicator of successful SAM formation. The disappearance or significant reduction of the azide peaks after the click reaction confirms successful conjugation.
Experimental Protocols
Protocol for SAM Formation of this compound on Titanium Dioxide (TiO₂)
Materials:
-
Titanium dioxide substrates (e.g., wafers, slides)
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) [THF])
-
Acetone, isopropanol, and deionized (DI) water for cleaning
-
Nitrogen gas source
-
Sonicator
-
UV-Ozone cleaner or plasma cleaner (recommended)
-
Glass beakers and tweezers
Procedure:
-
Substrate Cleaning: a. Sonicate the TiO₂ substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each. b. Dry the substrates under a stream of high-purity nitrogen gas. c. For enhanced surface reactivity, treat the cleaned substrates with a UV-Ozone or oxygen plasma cleaner for 5-10 minutes immediately prior to SAM deposition. This removes residual organic contaminants and increases the density of surface hydroxyl groups.[1]
-
Solution Preparation: a. Prepare a 1-5 mM solution of this compound in an anhydrous solvent. Ensure the compound is fully dissolved, using gentle sonication if necessary.
-
SAM Deposition: a. Immerse the cleaned and activated TiO₂ substrates into the prepared solution in a clean, dry glass beaker. b. Seal the beaker (e.g., with parafilm) to prevent solvent evaporation and contamination. c. Incubate for 12-24 hours at room temperature. For optimal monolayer formation, this step can be performed in an inert atmosphere (e.g., under nitrogen or in a glovebox).
-
Rinsing and Drying: a. After incubation, carefully remove the substrates from the solution using clean tweezers. b. Rinse the substrates thoroughly with fresh anhydrous solvent to remove any non-covalently bound (physisorbed) molecules. c. Dry the functionalized substrates under a gentle stream of nitrogen gas. d. Store the azide-functionalized substrates in a desiccator or under an inert atmosphere until further use.
Protocol for Biomolecule Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized TiO₂ substrate (from Protocol 4.1)
-
Alkyne-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Deionized (DI) water
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). b. Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in DI water), sodium ascorbate (e.g., 1 M in DI water), and the copper(I)-stabilizing ligand (e.g., 50 mM in DMSO or water).
-
"Click" Reaction: a. Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a well of a multi-well plate). b. Prepare the reaction mixture by adding the following to the reaction buffer in the specified order, with gentle mixing after each addition: i. Alkyne-modified biomolecule solution. ii. CuSO₄ solution (final concentration ~1 mM). iii. Ligand solution (final concentration ~5 mM). iv. Sodium ascorbate solution (final concentration ~10 mM). c. Immediately add the reaction mixture to the azide-functionalized substrate, ensuring the entire surface is covered. d. Incubate for 1-4 hours at room temperature, protected from light.
-
Washing and Drying: a. After the incubation period, remove the substrate from the reaction solution. b. Rinse the substrate thoroughly with the reaction buffer, followed by DI water to remove unreacted reagents and non-specifically bound molecules. c. Dry the substrate under a gentle stream of nitrogen gas. d. The biomolecule-functionalized surface is now ready for analysis or use in downstream applications.
Protocol for Biomolecule Immobilization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized TiO₂ substrate (from Protocol 4.1)
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
Procedure:
-
Reagent Preparation: a. Dissolve the strained alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
"Click" Reaction: a. Place the azide-functionalized substrate in a reaction vessel. b. Add the solution of the strained alkyne-modified biomolecule to the substrate, ensuring complete coverage of the surface. c. Incubate for 4-24 hours at room temperature or 4°C. The reaction time will depend on the specific strained alkyne and the biomolecule concentration.
-
Washing and Drying: a. Following incubation, remove the substrate from the reaction solution. b. Rinse the substrate extensively with the reaction buffer and then with DI water. c. Dry the surface under a gentle stream of nitrogen gas.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metal surface modification.
Signaling Pathway: SAM Formation and CuAAC
References
- 1. benchchem.com [benchchem.com]
- 2. The "Clickable" Method for Oligonucleotide Immobilization Onto Azide-Functionalized Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of proteins using azide-polyethylene glycol (PEG) linkers. This methodology is a cornerstone of bioconjugation, enabling the precise attachment of a wide array of functionalities to proteins for applications in basic research, diagnostics, and therapeutics, including the development of antibody-drug conjugates (ADCs).[1][2] The protocols herein describe the two primary strategies for azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).[3][]
Introduction to Azide-PEG Linkers in Protein Labeling
Azide-PEG linkers are heterobifunctional reagents that serve as a bridge between a protein and a molecule of interest (e.g., a fluorophore, a small molecule drug, or biotin).[5][6] The azide (B81097) group (-N3) is a bioorthogonal handle, meaning it is chemically inert within biological systems and does not react with native functional groups found in proteins, ensuring highly specific labeling.[7] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while providing a flexible linker that can reduce steric hindrance.[5][8]
The azide group on the protein is subsequently reacted with a molecule containing a complementary alkyne group in a highly efficient and specific "click chemistry" reaction.[9][10] This results in the formation of a stable triazole linkage.[3][9] The two most prevalent forms of this reaction are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that requires a copper(I) catalyst.[11][12] While robust, the potential toxicity of copper may limit its use in living cells.[13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide.[][15] This method is ideal for applications in live cells and in vivo due to its biocompatibility.[13][16]
Experimental Workflow Overview
The general workflow for protein labeling with azide-PEG linkers involves two main stages: the introduction of the azide group onto the protein and the subsequent click chemistry reaction with an alkyne-functionalized molecule.
Protocol 1: Introduction of Azide Groups via Amine-Reactive Crosslinking
This protocol describes the covalent attachment of an azide-PEG linker to a protein by targeting primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester.[17]
Materials and Reagents
-
Protein of interest
-
Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS Ester)[17]
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)[8][18]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[7]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[7][8]
-
Purification system: Desalting column or dialysis cassettes[5][18]
Quantitative Parameters for Azide Labeling
The following table provides typical starting conditions for the labeling of a generic IgG antibody (~150 kDa) with an Azide-PEG4-NHS Ester.[17] Optimization may be required for different proteins.[8]
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency.[7] |
| Molar Excess of Linker | 5- to 20-fold | This is a starting point and should be optimized for the specific protein.[3][5] |
| Reaction pH | 7.2-8.5 | NHS esters react with deprotonated primary amines.[17] |
| Reaction Temperature | Room temperature or 4°C | |
| Incubation Time | 30-60 minutes at RT, or 2-8 hours at 4°C | [18][19] |
| DMSO/DMF Concentration | <10% of total reaction volume | High concentrations of organic solvents can denature proteins.[19] |
Procedure
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free reaction buffer. If the storage buffer contains primary amines (e.g., Tris or glycine), exchange it with the reaction buffer using dialysis or a desalting column.[8][18]
-
Linker Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[7] Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.[18]
-
Labeling Reaction: Add the calculated volume of the 10 mM Azide-PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[17]
-
Incubation: Gently mix and incubate for 30-60 minutes at room temperature or for 2-8 hours at 4°C.[18][19]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[5][18] The azide-modified protein is now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized probe, catalyzed by copper(I).[3]
CuAAC Reaction Mechanism
Materials and Reagents
-
Azide-labeled protein in a suitable buffer (e.g., PBS)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) Sulfate (CuSO4): 50 mM stock solution in deionized water[3]
-
Reducing Agent (e.g., Sodium Ascorbate or TCEP): 50 mM stock solution in deionized water (prepare fresh)[3][20]
-
Copper Ligand (e.g., TBTA or THPTA): 10 mM stock solution in DMSO. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[3][12]
Quantitative Parameters for CuAAC Reaction
| Parameter | Recommended Concentration | Notes |
| Azide-Protein | 1-10 µM | |
| Alkyne Probe | 10- to 100-fold molar excess over protein | [3] |
| CuSO4 | 0.1 - 1 mM | [21] |
| Reducing Agent | 1-5 mM | [3][22] |
| Copper Ligand | 100 µM - 1.25 mM | A 1:5 to 1:10 ratio of CuSO4 to ligand is often recommended.[21][22] |
Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order: a. The azide-labeled protein solution. b. The alkyne-containing molecule stock solution to the desired final molar excess. c. The copper ligand stock solution (e.g., THPTA to a final concentration of ~500 µM).[17] d. The CuSO4 stock solution (to a final concentration of ~100 µM).[17] e. Mix gently by pipetting.
-
Initiation: Add the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the reaction. The final concentration should be in the range of 1-5 mM.[3][22]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.[3][21]
-
Purification: Remove the excess reagents and catalyst by using a desalting column or spin filtration.[21] The labeled protein is now ready for downstream applications.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between the azide-labeled protein and a cyclooctyne-functionalized probe.[][15]
SPAAC Reaction Mechanism
Materials and Reagents
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.0-7.4)[15]
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore, BCN-biotin)
-
Anhydrous DMSO or DMF
Quantitative Parameters for SPAAC Reaction
| Parameter | Recommended Concentration/Ratio | Notes |
| Azide-Protein | 10 µM final concentration (example) | [15] |
| Cyclooctyne Probe | 2- to 20-fold molar excess over protein | [5][15] |
| Reaction Temperature | 37°C or room temperature | [15] |
| Incubation Time | 4-12 hours | Reaction times can vary depending on the specific cyclooctyne used.[5][15] |
Procedure
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing reporter tag in DMSO.[5]
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 2- to 20-fold molar excess of the cyclooctyne-containing reporter.[5][15]
-
Incubation: Allow the strain-promoted cycloaddition reaction to proceed for 4-12 hours at room temperature or 37°C.[5][15] If a light-sensitive probe is used, cover the reaction vessel with aluminum foil.[15]
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove the excess unreacted probe.[5][15]
Analysis and Characterization
The final labeled protein conjugate can be analyzed by several methods:
-
SDS-PAGE: If a fluorescent probe was used, the labeled protein can be visualized by in-gel fluorescence scanning. A shift in the molecular weight may also be observed.[21]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This technique can confirm the conjugation and determine the degree of labeling (DOL), which is the average number of labels per protein molecule.[8][21]
-
UV-Vis Spectroscopy: The DOL can also be estimated by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.[23]
Applications in Drug Development and Research
Protein labeling with azide-PEG linkers is a versatile strategy with numerous applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[1][15]
-
Proteomics: Activity-based protein profiling (ABPP) and identification of small molecule drug targets.[5]
-
Cellular Imaging: Tracking and visualizing proteins in live cells.[13][16]
-
Biomaterial Modification: Immobilization of proteins onto surfaces.[24]
By following these detailed protocols, researchers can effectively label proteins with a wide range of functionalities, enabling advanced studies in biology and the development of novel therapeutics.
References
- 1. purepeg.com [purepeg.com]
- 2. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. broadpharm.com [broadpharm.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. benchchem.com [benchchem.com]
- 22. jenabioscience.com [jenabioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Azido-PEG3-phosphonic acid ethyl ester to Alkyne-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a premier example, enabling the efficient and specific covalent linkage of molecules in complex biological environments.[1][2] This application note provides detailed protocols for the conjugation of a versatile heterobifunctional linker, Azido-PEG3-phosphonic acid ethyl ester, to biomolecules that have been modified to contain a terminal alkyne.
This compound is a valuable tool in drug discovery and development, featuring three key components: an azide (B81097) group for highly specific CuAAC reactions, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a phosphonic acid ethyl ester moiety.[3][4] The phosphonic acid group can serve as a stable bioisostere for phosphate, making it useful in the development of therapeutic agents and for surface modification of metal oxides.[5][6]
These protocols are designed to guide researchers through the process of introducing terminal alkynes into biomolecules and subsequently conjugating them with this compound, opening avenues for the creation of novel bioconjugates, including PROteolysis TArgeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced therapeutics.[7][8]
Data Presentation
While specific quantitative data for the conjugation of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes for CuAAC reactions involving similar azide-PEG linkers and alkyne-modified biomolecules. These values should serve as a starting point for optimization.
| Parameter | Recommended Conditions | Expected Outcome/Notes |
| Reactants | ||
| Alkyne-Modified Biomolecule | 1 equivalent | Final concentration typically 1-10 µM. |
| This compound | 1.1 to 1.5 equivalents | A slight excess of the PEG linker can drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.05 to 0.1 equivalents | Final concentration of 50-250 µM. |
| Sodium Ascorbate (B8700270) | 0.5 to 1.0 equivalent | Freshly prepared 1 M stock solution in water is recommended. |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 0.1 to 0.3 equivalents (relative to copper) | A 1:5 molar ratio of copper to ligand is common. |
| Reaction Conditions | ||
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), potentially with a co-solvent like DMSO or DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room temperature (20-25 °C) | The reaction is generally efficient at ambient temperatures. |
| Reaction Time | 1 to 4 hours | Reaction progress should be monitored by an appropriate analytical method. |
| Yield | >90% | High conversion is typically achieved under optimized conditions. |
Experimental Protocols
Protocol 1: Introduction of a Terminal Alkyne into a Protein via NHS Ester Chemistry
This protocol describes the modification of a protein with a terminal alkyne group using an N-hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid. This method targets primary amines on the protein, such as the N-terminus and the side chain of lysine (B10760008) residues.
Materials:
-
Protein of interest
-
Alkyne-NHS ester (e.g., Propargyl-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the Alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted Alkyne-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
-
Alternatively, perform dialysis against PBS, pH 7.4, with multiple buffer changes.
-
-
Characterization and Storage:
-
Determine the concentration of the alkyne-modified protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be estimated using mass spectrometry.
-
Store the purified alkyne-modified protein at -20°C or -80°C for long-term use.
-
Caption: Workflow for modifying a protein with a terminal alkyne.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-modified biomolecule (from Protocol 1) with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared )
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF (if needed as a co-solvent)
-
Purification equipment (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the Reaction Buffer to the desired final concentration (e.g., 1-10 µM).
-
Prepare a stock solution of this compound in DMSO or the Reaction Buffer.
-
-
Reaction Setup:
-
To the solution of the alkyne-modified biomolecule, add the this compound stock solution to achieve a 1.1 to 1.5-fold molar excess.
-
-
Catalyst Preparation (Premix):
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final copper concentration of 100 µM, mix 5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA). Let this mixture stand for 2-3 minutes to allow for complex formation.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the biomolecule-azide mixture to a final concentration of 5-10 mol%.
-
Initiate the click reaction by adding the premixed CuSO₄/THPTA solution to the reaction mixture. The final copper concentration should be between 50-250 µM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker to ensure mixing.
-
-
Purification:
-
Remove excess reagents, catalyst, and byproducts using size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
Caption: The CuAAC reaction mechanism.
Conclusion
The protocols outlined in this document provide a robust framework for the successful conjugation of this compound to alkyne-modified biomolecules. The versatility of the CuAAC reaction, combined with the beneficial properties of the PEG linker and the unique functionality of the phosphonic acid ethyl ester, makes this an invaluable tool for researchers in drug development and chemical biology. Careful optimization of the reaction conditions for each specific biomolecule is crucial for achieving high yields and preserving biological activity. The resulting conjugates can be utilized in a wide array of applications, from targeted drug delivery to the development of novel diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for SPAAC Reaction of Azido-PEG3-phosphonic acid ethyl ester and DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of molecules in complex biological environments. This bioorthogonal reaction, which proceeds without the need for a cytotoxic copper catalyst, has become an invaluable tool in chemical biology, drug delivery, and diagnostics.[1] The reaction between a dibenzocyclooctyne (DBCO) functional group and an azide (B81097) is characterized by its high reaction rate, specificity, and stability of the resulting triazole linkage.[1][2]
This application note provides a detailed protocol for the SPAAC reaction between Azido-PEG3-phosphonic acid ethyl ester and a DBCO-functionalized molecule. This compound is a hydrophilic linker that combines a reactive azide moiety with a polyethylene (B3416737) glycol (PEG) spacer and a phosphonic acid ethyl ester group. The PEG linker enhances aqueous solubility and can reduce aggregation of the conjugated molecule.[1] The phosphonic acid ethyl ester group can be used for further modifications or for targeting specific tissues, such as bone, due to its affinity for calcium ions.[3]
Principle of the Reaction
The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne (DBCO) and an azide. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without a catalyst.[4] This reaction is highly selective, as neither azides nor DBCO groups react with naturally occurring functional groups found in biological systems, ensuring minimal off-target reactions.[2]
Materials and Reagents
-
This compound
-
DBCO-functionalized molecule (e.g., protein, antibody, small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer. Avoid buffers containing sodium azide.[2][5]
-
Organic Co-solvent (if needed): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-Exclusion Chromatography (SEC), Dialysis, or High-Performance Liquid Chromatography (HPLC) system
-
Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer
Experimental Protocols
This section details the general protocol for the SPAAC conjugation. The specific concentrations and reaction times may require optimization depending on the specific DBCO-functionalized molecule used.
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared.
-
DBCO-Functionalized Molecule Solution: Dissolve the DBCO-functionalized molecule in the chosen reaction buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-10 mg/mL for a protein).[2]
SPAAC Reaction Procedure
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.
-
To this solution, add the desired molar excess of the this compound stock solution. A 1.5 to 10-fold molar excess of the azide linker is commonly used to ensure efficient conjugation.[5][6]
-
If DMSO was used to dissolve the azide linker, ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically below 20% v/v) to avoid denaturation of proteins.[2]
-
Gently mix the reaction solution and incubate at room temperature for 2-12 hours or at 4°C overnight.[6] The optimal reaction time should be determined empirically. For sensitive biomolecules, incubation at 4°C is recommended.[6]
Purification of the Conjugate
Following the incubation period, it is crucial to remove the unreacted this compound and any other impurities. The choice of purification method will depend on the properties of the resulting conjugate.
-
Size-Exclusion Chromatography (SEC): This method is suitable for purifying larger molecules like proteins and antibodies from smaller excess reagents.[5]
-
Dialysis: An effective method for removing small molecules from macromolecular conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for the purification of small molecule conjugates and for analytical assessment of purity.[2]
Characterization of the Conjugate
The success of the conjugation can be confirmed using various analytical techniques:
-
UV-Vis Spectroscopy: The consumption of the DBCO group can be monitored by the decrease in its characteristic absorbance at approximately 310 nm.[2]
-
SDS-PAGE: For protein conjugates, a successful reaction will result in a shift to a higher molecular weight on the gel compared to the unconjugated protein.[2][4]
-
Mass Spectrometry (MS): This provides a precise determination of the molecular weight of the conjugate, confirming the addition of the this compound moiety.
Quantitative Data
The efficiency and kinetics of the SPAAC reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for a successful conjugation.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:DBCO) | 1.5:1 to 10:1 | A molar excess of the less critical or more abundant component is recommended to drive the reaction to completion.[5][6] |
| Reaction Temperature | 4°C - 37°C | Higher temperatures generally lead to faster reaction rates. For sensitive biomolecules, 4°C is preferred.[6] |
| Reaction Time | 2 - 24 hours | Longer incubation times can lead to higher yields. Reactions at 4°C may require overnight incubation.[6] |
| pH | 7.0 - 9.0 | The reaction is generally tolerant to a range of pH, with slightly basic conditions potentially increasing the reaction rate.[6] |
| Second-Order Rate Constant (k) | ~0.18 - 1.22 M⁻¹s⁻¹ | The reaction rate is influenced by the buffer system and the structure of the azide and DBCO reactants. The presence of a PEG linker has been shown to enhance reaction rates.[7] |
Signaling Pathways and Experimental Workflows
Experimental Workflow Diagram
Caption: Experimental workflow for the SPAAC conjugation.
Logical Relationship of Reaction Components
References
- 1. broadpharm.com [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Azides
Audience: Researchers, scientists, and drug development professionals.
Introduction to CuAAC with PEG Linkers
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click chemistry" reaction, renowned for its efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[][4] Its reliability has established it as a preferred method for conjugating a vast array of molecules, from small drugs to large biologics.[5][6]
The incorporation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, offers significant advantages in drug development and bioconjugation.[2] PEGylation can enhance the solubility, stability, and bioavailability of molecules, reduce immunogenicity, and improve pharmacokinetic profiles.[2][5] The combination of CuAAC's precision with the benefits of PEGylation provides a powerful tool for creating advanced therapeutics, diagnostics, and research agents.[5][7] Applications are extensive and include the site-specific modification of proteins, the synthesis of antibody-drug conjugates (ADCs), targeted drug delivery systems, and the functionalization of material surfaces.[5][8]
The CuAAC Reaction Mechanism
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) catalyst. While several mechanistic nuances are still under investigation, the generally accepted pathway involves the coordination of the Cu(I) ion to the terminal alkyne, forming a copper-acetylide intermediate.[][9][10] The azide then reacts with this intermediate, leading to a six-membered metallacycle which subsequently rearranges to form the stable triazole product, regenerating the Cu(I) catalyst for the next cycle.[][11][12] The use of a Cu(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[1]
Recommended Reaction Conditions
The efficiency and success of a CuAAC reaction for PEGylation depend on several key parameters. These conditions are generally mild and tolerant of a wide range of functional groups.[1][13]
Data Presentation: Summary of Recommended CuAAC Conditions
The following table summarizes typical starting conditions for the CuAAC-mediated conjugation of a PEG-azide to an alkyne-functionalized molecule. Optimization may be required for specific substrates.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1.0 equivalent | The limiting reagent. |
| PEG-Azide | 1.1 - 3.0 equivalents | A slight excess can improve reaction kinetics and drive the reaction to completion.[5][14] |
| Copper Source | 50 µM - 1 mM | Typically Cu(II) salts like CuSO₄ are used, as they are more stable and are reduced in situ.[15] Cu(I) salts (CuI, CuBr) can be used but are oxygen-sensitive.[1] |
| Reducing Agent | 5 - 20 mM | Sodium ascorbate (B8700270) is most common.[15] A 5-10 fold molar excess relative to copper is recommended.[15] Must be prepared fresh.[8] For sensitive proteins, monothiol agents like cysteine can prevent oxidation.[16][17] |
| Ligand | 5-fold excess to Cu | Ligands stabilize the Cu(I) state and accelerate the reaction.[18] THPTA is water-soluble and ideal for bioconjugation.[14][19] TBTA is soluble in organic solvents/co-solvents.[7] |
| Solvent | Varies | Aqueous buffers (e.g., PBS, pH 7-8) are common for biomolecules.[5][15] Organic co-solvents (e.g., DMSO, DMF, t-BuOH) can be added (5-20%) to improve solubility of hydrophobic components.[13][15] |
| pH | 7.0 - 9.0 | The reaction is tolerant of a wide pH range (4-12), but a neutral to slightly basic pH is optimal for most bioconjugations to maintain protein stability.[1][13] |
| Temperature | Room Temperature - 37°C | Mild temperatures are generally sufficient.[5] Reactions can be run at 4°C for sensitive molecules, though this may require longer incubation.[13] |
| Reaction Time | 1 - 12 hours | Progress can be monitored by LC-MS or HPLC. Reactions are often complete within 1-4 hours.[5][8] |
Detailed Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions with PEGylated azides.
Protocol 1: General CuAAC for PEGylating an Alkyne-Functionalized Small Molecule
This protocol describes a general procedure for conjugating a PEG-azide to a small molecule containing a terminal alkyne in a mixed aqueous/organic solvent system.
Materials:
-
Alkyne-functionalized small molecule
-
mPEG-Azide (e.g., m-PEG10-azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: Deionized water, tert-butanol (B103910) (t-BuOH), Dimethyl sulfoxide (B87167) (DMSO)
-
EDTA solution for quenching/workup
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-Molecule: Prepare a 10 mM stock solution in DMSO.
-
mPEG-Azide: Prepare a 12 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.[8]
-
TBTA: Prepare a 50 mM stock solution in a 4:1 mixture of t-BuOH:DMSO.
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.[8]
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the alkyne-molecule stock solution (1.0 equivalent).
-
Add the mPEG-Azide stock solution (1.2 equivalents).
-
Add the reaction solvent, for example, a 1:1 mixture of water and t-BuOH, to achieve a final alkyne concentration of ~1-10 mM.[8]
-
Add the TBTA ligand solution (0.2 equivalents).
-
Add the CuSO₄ solution (0.1 equivalents). The mixture may turn slightly cloudy.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).[8]
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete in 1-4 hours.[8]
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an EDTA solution to remove copper ions, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC as needed.
-
Protocol 2: Site-Specific PEGylation of an Alkyne-Functionalized Protein
This protocol is optimized for bioconjugation in an aqueous environment, using a water-soluble ligand to protect the protein from potential copper-mediated damage.
Materials:
-
Alkyne-functionalized protein (e.g., in PBS buffer)
-
Azide-PEG linker
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed as a co-solvent)
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-Protein: Prepare a solution of the protein at a known concentration (e.g., 1-5 mg/mL) in PBS buffer, pH 7.4.
-
Azide-PEG: Prepare a 10-20 mM stock solution in DMSO or PBS.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.[14]
-
THPTA: Prepare a 50 mM stock solution in deionized water.[14]
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 1 M stock solution in deionized water.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-protein solution (1.0 equivalent).
-
Add the Azide-PEG stock solution to the desired molar excess (e.g., 10 equivalents).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions to achieve a final reaction concentration of 50-250 µM copper and maintain a ligand-to-copper ratio of at least 5:1.[5][15]
-
Add the catalyst premix to the protein/PEG-azide mixture.
-
-
Initiation and Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress by SDS-PAGE (a shift in molecular weight will be observed) or LC-MS.
-
Once the reaction is complete, the PEGylated protein can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Experimental Workflow and Troubleshooting
A systematic approach is crucial for successful and reproducible CuAAC reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immobilization of Molecules on Iron Oxide Nanoparticles using Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of iron oxide nanoparticles (IONPs) with molecules using phosphonate-based anchors. This powerful technique offers a robust and stable method for attaching a wide variety of ligands, including polymers like polyethylene (B3416737) glycol (PEG), small molecule drugs, and targeting moieties, to IONPs for various biomedical applications such as magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia therapy.[1]
The use of phosphonate (B1237965) anchors provides a high-affinity, irreversible binding to the iron oxide surface, resulting in highly stable functionalized nanoparticles that can withstand harsh aqueous environments.[1][2] This approach offers significant advantages over other surface modification techniques, ensuring minimal leaching of the immobilized molecules and enhanced colloidal stability of the nanoparticle suspension.[2][3]
Core Principles
The fundamental principle behind this technology is the strong coordination chemistry between the phosphonate group (-PO(OH)₂) and the iron oxide surface. This interaction forms a stable Fe-O-P bond, effectively anchoring the desired molecule to the nanoparticle.[4] Bifunctional phosphonate linkers, which possess a phosphonate group at one end and a reactive functional group (e.g., carboxyl, amine) at the other, are commonly employed to facilitate the subsequent attachment of other molecules.[1][2][5]
Key Advantages of Phosphonate-Based Immobilization:
-
High Stability: The phosphonate anchor forms a strong, stable bond with the iron oxide surface, leading to minimal desorption of the immobilized molecule.[1][4]
-
Enhanced Biocompatibility: The ability to attach biocompatible polymers like PEG helps to reduce non-specific protein adsorption, minimize clearance by the reticuloendothelial system, and prolong circulation time in vivo.[1][6]
-
Versatile Functionality: The use of bifunctional linkers allows for the straightforward conjugation of a wide array of molecules, including drugs, targeting ligands (e.g., folic acid), and imaging agents (e.g., fluorescent dyes), through standard coupling chemistries.[1][5][7]
-
Improved Dispersibility: Surface modification with hydrophilic phosphonate-containing molecules enhances the dispersibility of IONPs in aqueous solutions, preventing aggregation.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on the immobilization of molecules on iron oxide nanoparticles using phosphonates. This data highlights the impact of surface modification on the physicochemical properties of the nanoparticles.
| Nanoparticle Type & Coating | Parameter Measured | Value | Reference |
| EMG1200 IONP + PLink-PEG5000 | Hydrodynamic Size | Decreased from ~240 nm to ~61 nm with increasing PEG concentration (0.02 to 0.15 mmol PEG/g Fe) | [2] |
| EMG1200 IONP + PLink-PEG500 | Hydrodynamic Size | Remained large (~225 nm to ~216 nm) with increasing PEG concentration (0.09 to 0.2 mmol PEG/g Fe) | [2] |
| EMG308 IONP + PLink-PEG | Hydrodynamic Size | Close to 40 nm, below 100 nm with sufficient PEG | [2] |
| EMG1200 IONP + PLink-PEG5000 | Specific Absorption Rate (SAR) | Increased from 20 W/g Fe to 180 W/g Fe with increasing PLink-PEG5000 | [3] |
| EMG308 IONP + PLink | Specific Absorption Rate (SAR) | Preserved at 400 W/g Fe regardless of the amount of PLink added | [3] |
| Phosphonoacetic acid modified IONPs | P 2p Binding Energy | 132.3 eV and 133 eV | [4] |
| 2-carboxyethyl phosphonic acid modified IONPs | P 2p Binding Energy | 132.3 eV and 133 eV | [4] |
| Cellulase immobilized on IONPs | Reusability (5th cycle) | 81.15 ± 5.27% activity retained | [8] |
| Cellulase immobilized on IONPs | Storage Stability (21 days) | 71.68 ± 3.48% activity retained | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a phosphonate linker and the subsequent immobilization of a model molecule (PEG) onto iron oxide nanoparticles.
Protocol 1: Synthesis of a Bifunctional Phosphonate Linker (PLink)
This protocol describes the synthesis of a phosphonate linker with a carboxylic acid handle, similar to the "PLink" described in the literature, for subsequent conjugation to other molecules.[2]
Materials:
-
Starting material with a phosphonate group and a protected carboxylic acid.
-
Reagents for deprotection of the carboxylic acid.
-
Appropriate solvents for reaction and purification.
Procedure:
-
Synthesis of the Phosphonate Linker: The synthesis is based on established methods and involves multiple steps. A detailed step-by-step synthesis scheme for a similar phosphonate linker can be found in the supporting information of relevant publications.[2] The general approach involves creating a molecule with a phosphonate "anchor" and a carboxylic acid "handle".[2]
-
Purification: The synthesized linker is purified using appropriate techniques, such as chromatography, to ensure high purity before use in nanoparticle functionalization.
Protocol 2: Immobilization of PEG onto Iron Oxide Nanoparticles using a Phosphonate Linker
This protocol details the coating of commercially available iron oxide nanoparticles with a phosphonate-PEG conjugate. The procedure can be adapted for both hydrophobic and hydrophilic IONPs.[2]
Materials:
-
Iron Oxide Nanoparticles (e.g., EMG1200 for hydrophobic or EMG308 for hydrophilic).[2]
-
Phosphonate-PEG (synthesized as per relevant literature or commercially available).
-
For hydrophobic IONPs: Dichloromethane (B109758) (CH₂Cl₂), Methanol (CH₃OH), Hexane (B92381).
-
For hydrophilic IONPs: Distilled water, Methanol (CH₃OH).
-
Sonicator.
-
Magnetic separator.
Procedure for Hydrophobic IONPs (e.g., EMG1200): [2]
-
Prepare a solution of the phosphonate-PEG in a mixture of dichloromethane and methanol.
-
Add the hydrophobic IONP solution to the phosphonate-PEG solution.
-
Sonicate the reaction mixture for 1 hour, followed by a 1-hour rest. Repeat this cycle three times.
-
Allow the mixture to react overnight at room temperature.
-
Concentrate the solution under reduced pressure.
-
Add hexane to the concentrated solution and sonicate for 5 minutes to precipitate the coated nanoparticles.
-
Purify the coated IONPs using magnetic separation.
Procedure for Hydrophilic IONPs (e.g., EMG308): [2]
-
Prepare a solution of the phosphonate-PEG in a mixture of distilled water and methanol.
-
Add the hydrophilic IONP solution to the phosphonate-PEG solution.
-
Sonicate the reaction mixture for 1 hour, followed by a 1-hour rest. Repeat this cycle three times.
-
Allow the mixture to react overnight at room temperature.
-
Concentrate the solution under reduced pressure.
-
Purify the coated IONPs using magnetic separation.
Protocol 3: Characterization of Phosphonate-Coated Iron Oxide Nanoparticles
1. Hydrodynamic Size and Stability Analysis: [2]
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Disperse the coated IONPs in the desired medium (e.g., water, cryoprotective agent). Measure the hydrodynamic size at various time points (e.g., immediately after preparation, 24 hours, daily, weekly) to assess colloidal stability.
2. Quantification of Immobilized Molecules: [2]
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure: Lyophilize the coated IONPs to remove residual water. Heat approximately 5-10 mg of the sample from room temperature to a high temperature (e.g., 800 °C) under a nitrogen purge. The weight loss corresponds to the amount of organic coating.
3. Elemental Analysis: [2]
-
Technique: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
-
Procedure: Digest a known amount of the coated IONP solution in concentrated nitric acid overnight in a sealed container at 100 °C. Analyze the digested sample to determine the iron concentration.
Visualizations
The following diagrams illustrate the key processes and relationships in the immobilization of molecules on iron oxide nanoparticles using phosphonates.
Caption: Workflow for the synthesis of a phosphonate linker and subsequent immobilization onto an iron oxide nanoparticle.
Caption: Mechanism of phosphonate anchor binding to the iron oxide nanoparticle surface.
Caption: Workflow for the characterization of phosphonate-functionalized iron oxide nanoparticles.
Applications in Drug Development
The robust and versatile nature of phosphonate-functionalized IONPs makes them highly attractive for various applications in drug development:
-
Targeted Drug Delivery: Targeting ligands, such as antibodies or small molecules, can be conjugated to the IONP surface to direct the nanoparticles to specific cells or tissues, thereby increasing the therapeutic efficacy and reducing off-target side effects.[5]
-
Theranostics: Combining therapeutic agents and imaging probes on a single IONP platform allows for simultaneous diagnosis and therapy.[5] The iron oxide core serves as an MRI contrast agent, while the phosphonate linker can be used to attach both a drug and a fluorescent dye for dual-modal imaging and treatment monitoring.[5][7]
-
Controlled Release: The design of the linker can incorporate environmentally sensitive moieties that trigger drug release in response to specific stimuli, such as pH changes within a tumor microenvironment.[5]
-
Hyperthermia: When subjected to an alternating magnetic field, superparamagnetic iron oxide nanoparticles generate heat, which can be used for the thermal ablation of cancer cells.[1] A stable phosphonate coating ensures the nanoparticles remain well-dispersed and effective during this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biofunctionalized, phosphonate-grafted, ultrasmall iron oxide nanoparticles for combined targeted cancer therapy and multimodal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of enzymes on iron oxide magnetic nanoparticles: Synthesis, characterization, kinetics and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1] The linker, which connects the antibody to the payload, is a critical determinant of the ADC's stability, efficacy, and overall therapeutic index.[2] Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design due to their numerous advantages, including enhanced hydrophilicity, prolonged circulation half-life, and reduced immunogenicity.[1][3] The incorporation of PEG chains can significantly improve the physicochemical properties of ADCs, especially when working with hydrophobic payloads, often leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR) and an improved pharmacokinetic profile.[1][2]
These application notes provide detailed protocols for the synthesis and characterization of ADCs utilizing PEG linkers, covering two primary conjugation strategies: targeting solvent-accessible lysine (B10760008) residues and site-specific conjugation to cysteine residues.
Advantages of PEG Linkers in ADCs
The use of PEG linkers in ADC development offers several key advantages:
-
Enhanced Solubility and Reduced Aggregation: PEG linkers significantly improve the aqueous solubility of the ADC, which is particularly beneficial when conjugating hydrophobic drug payloads. This increased solubility mitigates the risk of aggregation, even at higher DARs.[2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs the circulation half-life.[2] This extended exposure can lead to greater tumor accumulation and improved therapeutic efficacy.[2]
-
Increased Drug Loading (Higher DAR): By preventing aggregation, PEG linkers facilitate the development of ADCs with higher DARs, allowing for the delivery of a greater concentration of the cytotoxic payload to target cells.[2][3]
-
Reduced Immunogenicity: The flexible PEG chain can shield the cytotoxic payload and the linker itself from the immune system, potentially reducing the risk of an immune response against the ADC.[4]
-
Versatile Chemistry: PEG linkers can be synthesized as heterobifunctional molecules with different reactive groups at each end, allowing for specific and controlled conjugation to both the antibody and the drug payload.[2]
Data Presentation: Impact of PEG Linkers on ADC Properties
The inclusion and characteristics of a PEG linker can profoundly influence the performance of an ADC. The following tables summarize key quantitative data, highlighting the impact of PEG linker length on critical ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Conjugate | PEG Moiety | In Vivo Half-Life (hours) | In Vitro Cytotoxicity (IC50, nM) |
| ADC-A | No PEG | 0.33 (in mice) | 5.2 |
| ADC-B | 4 kDa Linear PEG | 0.82 (in mice) | 23.4 |
| ADC-C | 10 kDa Linear PEG | 3.66 (in mice) | 117 |
Data adapted from studies on affibody-drug conjugates, demonstrating the trend of PEGylation on half-life and cytotoxicity.[5]
Table 2: Representative Drug-to-Antibody Ratio (DAR) Values for Different Conjugation Strategies
| Conjugation Strategy | Linker Type | Achievable Average DAR | Reference Method for DAR Determination |
| Lysine Conjugation | NHS-PEG-Drug | 2 - 4 | UV/Vis Spectroscopy, RP-HPLC |
| Cysteine Conjugation (Reduced Disulfides) | Maleimide-PEG-Drug | 2, 4, or 8 | Hydrophobic Interaction Chromatography (HIC), LC-MS |
DAR values can be influenced by reaction conditions and the specific antibody and drug-linker used.[6][7]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. The following protocols provide step-by-step guidance for key experiments.
Protocol 1: ADC Synthesis via Lysine Conjugation
This method targets the primary amines on the surface-exposed lysine residues of the antibody.[8]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
NHS-ester-PEG-Payload
-
Anhydrous DMSO or DMF
-
Quenching agent (e.g., Tris or glycine)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Dissolve the NHS-ester-PEG-Payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 5-10 molar excess of the dissolved linker-payload to the antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature.[8]
-
-
Quenching the Reaction:
-
Add a quenching agent such as Tris or glycine (B1666218) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using a desalting column or SEC (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove unreacted drug-linker and quenching agent.
-
-
Characterization of the ADC:
Protocol 2: ADC Synthesis via Cysteine Conjugation
This protocol involves the site-specific conjugation to cysteine residues generated by the partial reduction of interchain disulfide bonds in the antibody.[9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., DTT or TCEP)
-
Maleimide-PEG-Drug construct
-
Anhydrous DMSO
-
Quenching agent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Purification columns (e.g., SEC)
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 10 mg/mL), add a reducing agent such as DTT or TCEP to a final concentration of 1-10 mM. The exact concentration and reaction time should be optimized for each antibody to achieve the desired number of free thiols.[10]
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.[1]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.[1]
-
Incubate for 30 minutes.[1]
-
-
Purification of the ADC:
-
Purify the ADC using SEC to remove unreacted drug-linker, quenching agent, and any aggregated species.
-
-
Characterization of the ADC:
-
Determine the final protein concentration (UV-Vis at 280 nm).
-
Determine the average DAR and drug-load distribution using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess aggregation by SEC.
-
Confirm identity and purity by SDS-PAGE and/or mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the synthesized ADC.
Materials:
-
Target cancer cell line and appropriate complete cell culture medium
-
96-well cell culture plates
-
Synthesized ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
-
ADC Treatment:
-
Incubation:
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).[8]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Absorbance/Luminescence Measurement:
-
Read the absorbance or luminescence using a microplate reader at the appropriate wavelength.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Workflow for ADC Synthesis via Cysteine Conjugation
Caption: Workflow for ADC synthesis, purification, and characterization.
Signaling Pathway of ADC Action
Caption: Mechanism of action for a typical antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG3-phosphonic acid ethyl ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker designed for the development of advanced targeted drug delivery systems. This molecule incorporates three key functional components:
-
A Phosphonic Acid Ethyl Ester Group: This moiety serves as a high-affinity ligand for hydroxyapatite, the primary mineral component of bone. This makes it an excellent targeting agent for bone-related diseases such as osteoporosis, bone metastases, and osteomyelitis. The ethyl ester can be hydrolyzed to the free phosphonic acid for enhanced binding.
-
A Polyethylene Glycol (PEG) Spacer (PEG3): The short, hydrophilic PEG chain enhances the biocompatibility and solubility of the drug delivery system. PEGylation is a well-established strategy to reduce non-specific protein adsorption, minimize aggregation, and prolong circulation half-life in vivo, a phenomenon often referred to as the "stealth effect".
-
An Azide (B81097) Group: This functional group is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific conjugation of a wide variety of molecules, including therapeutic drugs, targeting ligands (e.g., peptides, antibodies), and imaging agents that have been modified to contain an alkyne group.
These application notes provide a comprehensive overview of the utility of this compound in the construction of bone-targeted drug delivery systems, complete with detailed experimental protocols and representative data.
Key Applications
-
Targeted Drug Delivery to Bone: The phosphonate (B1237965) group enables the accumulation of drug-loaded nanoparticles at bone sites, increasing the local concentration of the therapeutic agent and minimizing systemic side effects.
-
Development of Theranostics: The azide group allows for the co-conjugation of therapeutic agents and imaging probes, creating a single platform for both diagnosis and therapy of bone diseases.
-
Surface Modification of Nanoparticles: This linker can be used to functionalize a variety of nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles) to impart bone-targeting capabilities and improve their pharmacokinetic profiles.
Data Presentation
The following tables present illustrative quantitative data from studies on bone-targeting drug delivery systems using similar phosphonate-PEG derivatives. It is important to note that specific values will vary depending on the nanoparticle system, the conjugated drug, and the experimental conditions.
Table 1: Representative Hydroxyapatite (HAP) Binding Affinity of Phosphonate-Containing Molecules
| Compound | HAP Binding Affinity (Kd, µM) | Analytical Method | Reference |
| Alendronate | 5.2 ± 0.8 | Langmuir Adsorption Isotherm | Flesch et al., 2010 |
| Pamidronate | 10.1 ± 1.5 | Langmuir Adsorption Isotherm | Flesch et al., 2010 |
| Zoledronate | 1.8 ± 0.3 | Langmuir Adsorption Isotherm | Flesch et al., 2010 |
| Illustrative Phosphonate-PEG | 5-20 (estimated) | - | - |
Table 2: Illustrative In Vivo Biodistribution of Bone-Targeting Nanoparticles (% Injected Dose per Gram of Tissue at 24h Post-Injection)
| Organ | Non-Targeted Nanoparticles | Phosphonate-PEG Functionalized Nanoparticles |
| Bone (Femur) | 2.5 ± 0.8 | 15.2 ± 3.1 |
| Liver | 45.1 ± 5.2 | 25.3 ± 4.5 |
| Spleen | 15.8 ± 2.1 | 8.1 ± 1.9 |
| Kidneys | 5.2 ± 1.1 | 3.5 ± 0.9 |
| Lungs | 3.1 ± 0.7 | 2.0 ± 0.5 |
Data is representative and compiled from various studies on bone-targeting nanoparticles.
Table 3: Illustrative Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Capacity (DLC, w/w%) | 5 - 15% |
| Drug Encapsulation Efficiency (EE, %) | 70 - 95% |
| In Vitro Drug Release at 24h (pH 7.4) | 15 - 30% |
| In Vitro Drug Release at 24h (pH 5.5, lysosomal) | 60 - 85% |
Signaling Pathways in Bone-Targeted Drug Delivery
For many bone diseases, the goal of targeted drug delivery is to modulate the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Two critical signaling pathways governing bone remodeling are the RANK/RANKL/OPG and the Wnt/β-catenin pathways.
RANK/RANKL/OPG Signaling Pathway
This pathway is a key regulator of osteoclast differentiation and activation. Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) binds to its receptor RANK on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation into mature osteoclasts. Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis. Many bone-resorptive diseases, such as osteoporosis and bone metastases, are characterized by an increased RANKL/OPG ratio.
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for osteoblast differentiation and bone formation. Binding of Wnt ligands to their receptors on osteoprogenitor cells leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes that promote osteoblastogenesis.
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Nanoparticles
This protocol describes a general method for preparing drug-loaded polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and the hydrophobic drug in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution under constant stirring.
-
Sonication: Sonicate the mixture using a probe sonicator to form a stable o/w emulsion.
-
Solvent Evaporation: Stir the emulsion overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize for long-term storage.
Protocol 2: Surface Functionalization with this compound
This protocol outlines the surface modification of the prepared nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of Linker (if nanoparticles have amine groups):
-
Dissolve this compound, EDC, and NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated ester.
-
-
Conjugation:
-
Resuspend the drug-loaded nanoparticles in the Reaction Buffer.
-
Add the activated linker solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purification: Purify the functionalized nanoparticles by centrifugation and resuspension in deionized water to remove excess reagents.
Protocol 3: Conjugation of an Alkyne-Modified Targeting Ligand via Click Chemistry
This protocol describes the "clicking" of a targeting ligand to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified targeting ligand (e.g., peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biocompatibility)
-
Reaction Buffer (e.g., deoxygenated PBS, pH 7.4)
Procedure:
-
Preparation: Resuspend the azide-functionalized nanoparticles in the deoxygenated Reaction Buffer.
-
Addition of Reagents:
-
Add the alkyne-modified targeting ligand.
-
Add CuSO₄ and THPTA (if used).
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Reaction: Incubate the mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final targeted nanoparticles by size-exclusion chromatography or repeated centrifugation to remove the catalyst and excess ligand.
Protocol 4: In Vitro Characterization and Evaluation
A thorough characterization is crucial to ensure the quality and efficacy of the targeted drug delivery system.
-
Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Zeta Potential analysis.
-
Purpose: To determine the hydrodynamic diameter, size distribution (polydispersity index, PDI), and surface charge of the nanoparticles at each stage of functionalization. Successful PEGylation and ligand conjugation should result in an increase in size and a change in zeta potential.
-
-
Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Purpose: To visualize the shape and surface morphology of the nanoparticles.
-
-
Surface Chemistry:
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).
-
Purpose: To confirm the successful conjugation of the linker and targeting ligand by identifying characteristic peaks.
-
-
Drug Loading and Release:
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Purpose: To quantify the amount of encapsulated drug (DLC and EE) and to study the in vitro drug release profile under different pH conditions (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the lysosomal environment).
-
-
In Vitro Cell Studies:
-
Cell Lines: Use relevant bone cell lines (e.g., osteosarcoma cells like MG-63 or Saos-2, osteoblast-like cells like MC3T3-E1, or osteoclast precursors like RAW 264.7).
-
Cellular Uptake: Use fluorescence microscopy or flow cytometry to visualize and quantify the uptake of fluorescently labeled nanoparticles.
-
Cytotoxicity: Perform MTT or similar assays to evaluate the biocompatibility of the nanoparticles and the cytotoxic effect of the drug-loaded nanoparticles.
-
Targeting Efficacy: Compare the uptake and cytotoxicity of targeted versus non-targeted nanoparticles to demonstrate the effectiveness of the phosphonate targeting.
-
Protocol 5: In Vivo Evaluation in an Animal Model
This protocol provides a general framework for assessing the in vivo performance of the targeted nanoparticles.
Animal Model:
-
Use a relevant animal model for the bone disease of interest (e.g., an osteosarcoma xenograft model in nude mice, an osteoporosis model induced by ovariectomy in rats).
Biodistribution Study:
-
Administer the targeted nanoparticles (labeled with a fluorescent dye or a radioisotope) intravenously to the animals.
-
At various time points, euthanize the animals and harvest major organs (bone, tumor, liver, spleen, kidneys, lungs, heart).
-
Quantify the accumulation of nanoparticles in each organ using an in vivo imaging system (IVIS) for fluorescently labeled particles or a gamma counter for radiolabeled particles.
Therapeutic Efficacy Study:
-
Establish the animal model of the disease.
-
Divide the animals into different treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).
-
Administer the treatments according to a predetermined schedule.
-
Monitor disease progression (e.g., tumor volume, bone mineral density) over time.
-
At the end of the study, perform histological analysis of the target tissues.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific nanoparticle system, drug, and application. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Building PROTACs with Azido-PEG3-phosphonic acid ethyl ester linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that significantly influences the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide conformational flexibility.[4] The Azido-PEG3-phosphonic acid ethyl ester is a PEG-based linker that offers a versatile scaffold for PROTAC synthesis.[5] Its terminal azide (B81097) group allows for efficient conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[6][7] The phosphonic acid ethyl ester moiety can potentially interact with the target protein or influence the overall properties of the PROTAC.
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Signaling Pathways and Experimental Workflows
To effectively design and evaluate PROTACs, it is crucial to understand the underlying biological pathways and the experimental workflows used for their characterization.
PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. This process involves several key steps within the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow, from chemical synthesis to cellular characterization.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-1 | JQ1-alkyne | Pomalidomide | This compound | Calculated Value | Calculated Value | Calculated Value |
| PROTAC-2 | JQ1-alkyne | Pomalidomide | Azido-PEG2-linker | Calculated Value | Calculated Value | Calculated Value |
| PROTAC-3 | JQ1-alkyne | Pomalidomide | Azido-PEG4-linker | Calculated Value | Calculated Value | Calculated Value |
Table 2: In Vitro Degradation of Target Protein by PROTACs
| PROTAC ID | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Cell Line X | Experimental Value | Experimental Value |
| PROTAC-2 | Cell Line X | Experimental Value | Experimental Value |
| PROTAC-3 | Cell Line X | Experimental Value | Experimental Value |
Note: The values in these tables are placeholders and should be replaced with experimentally determined or calculated data.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by coupling an alkyne-functionalized POI ligand with the this compound linker, followed by conjugation to an E3 ligase ligand. For this protocol, we will assume the E3 ligase ligand is functionalized with a group suitable for amide bond formation.
Step 1a: Synthesis of POI-Linker Intermediate via CuAAC
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., 4:1 v/v DMF/water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Click Reaction: To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup and Extraction: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-Linker intermediate.
Step 1b: Synthesis of the Final PROTAC via Amide Coupling
This step assumes the phosphonic acid ethyl ester is hydrolyzed to a carboxylic acid for amide coupling. If another functional group on the linker is used for coupling, this step should be modified accordingly.
-
Activation: Dissolve the POI-Linker intermediate (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagent Preparation: Prepare stock solutions of tagged POI (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged), along with corresponding TR-FRET-compatible antibodies (e.g., Terbium-conjugated anti-His and a fluorescently labeled anti-GST).
-
PROTAC Dilution: Perform a serial dilution of the synthesized PROTAC in the appropriate assay buffer.
-
Assay Setup: In a suitable microplate, add the tagged POI, tagged E3 ligase, and the corresponding antibodies.
-
PROTAC Addition: Add the serially diluted PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Measurement: Measure the TR-FRET signal on a compatible microplate reader. An increased TR-FRET signal indicates the formation of the ternary complex.
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence of the PROTAC's ability to induce ubiquitination of the target protein.
-
Reaction Components: Assemble a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified POI, and the E3 ligase complex.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI confirms the PROTAC's activity.
Protocol 4: Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in target protein levels in a cellular context.
-
Cell Culture and Treatment: Seed a relevant cell line in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC₅₀ and Dₘₐₓ values.[9]
Conclusion
The this compound linker is a valuable tool for the modular synthesis of PROTACs, primarily through the use of click chemistry. The protocols provided in these application notes offer a comprehensive guide for the synthesis, characterization, and evaluation of novel PROTACs utilizing this linker. A systematic approach to linker design and experimental validation is essential for the development of potent and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Bioconjugation using Functionalized PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a peptide, is a leading strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease its immunogenicity.[1][2][3] The choice of bioconjugation technique is critical and depends on the peptide's amino acid sequence, the desired site of PEGylation, and the required stability of the PEG-peptide linkage.[4]
This document provides detailed application notes and protocols for three common bioconjugation techniques for peptides using functionalized PEG:
-
N-hydroxysuccinimide (NHS) Ester Chemistry: Targeting primary amines.
-
Maleimide (B117702) Chemistry: For site-specific conjugation to cysteine residues.
-
Click Chemistry: A highly efficient and specific method utilizing azide-alkyne cycloaddition.
Key Bioconjugation Techniques: A Comparative Overview
The selection of a PEGylation strategy is a critical step in the development of a PEGylated peptide therapeutic. The following table summarizes the key features of the three most common techniques.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC) |
| Target Residue | Primary amines (N-terminus, Lysine)[5] | Thiols (Cysteine)[6] | Alkyne or Azide functional groups[7] |
| Bond Formed | Stable amide bond[1] | Stable thioether bond[6] | Stable triazole linkage[7] |
| Specificity | Can be non-specific if multiple primary amines are present | Highly site-specific to cysteine residues[6] | Highly specific and bio-orthogonal[7] |
| Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5 | Typically performed in a broad pH range in aqueous buffers |
| Key Advantages | Well-established, readily available reagents | High specificity, stable bond | High efficiency, bio-orthogonal, can be performed under mild conditions[8] |
| Key Disadvantages | Potential for multiple PEGylation sites, hydrolysis of NHS ester | Requires a free cysteine, potential for disulfide bond reduction | Requires incorporation of non-natural functional groups (azide or alkyne)[8] |
Experimental Protocols
Protocol 1: PEGylation of a Peptide using NHS Ester Chemistry
This protocol describes a general procedure for the conjugation of an NHS-activated PEG to a peptide containing primary amines (N-terminus or lysine (B10760008) residues).
Workflow for NHS Ester PEGylation
Caption: General experimental workflow for peptide PEGylation using NHS ester chemistry.
Materials:
-
Peptide with at least one primary amine.
-
Amine-reactive PEG-NHS ester.
-
Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate buffer, pH 7.2-8.5 (must be free of primary amines).[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analytical Instruments: MALDI-TOF Mass Spectrometer, SDS-PAGE equipment.
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[1]
-
Reaction Setup: Add the calculated volume of the PEG-NHS ester stock solution to the peptide solution. A 5- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[1][4] The final concentration of the organic solvent should not exceed 10%.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1]
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.[4]
-
Purification: Purify the PEGylated peptide from the reaction mixture using SEC or RP-HPLC to remove excess PEG reagent and unreacted peptide.[4]
-
Analysis: Characterize the purified PEGylated peptide using MALDI-TOF MS to confirm the molecular weight and SDS-PAGE to assess purity and the degree of PEGylation.[5]
Quantitative Parameters for NHS Ester PEGylation:
| Parameter | Typical Range/Value | Notes |
| Peptide Concentration | 1-10 mg/mL[1] | Higher concentrations can improve reaction kinetics. |
| PEG:Peptide Molar Ratio | 5:1 to 20:1[1] | Should be optimized to maximize mono-PEGylation. |
| Reaction pH | 7.2 - 8.5[1] | A pH of 8.3-8.5 is often optimal. |
| Reaction Temperature | 4°C or Room Temperature[1] | Lower temperatures can help control the reaction rate. |
| Reaction Time | 1-4 hours (RT) or Overnight (4°C)[1] | Monitor reaction progress to determine the optimal time. |
Protocol 2: Site-Specific PEGylation of a Peptide using Maleimide Chemistry
This protocol provides a general method for the site-specific conjugation of a maleimide-activated PEG to a peptide containing a cysteine residue.
Signaling Pathway for Maleimide-Thiol Conjugation
Caption: Reaction scheme for the Michael addition of a thiol to a maleimide.
Materials:
-
Cysteine-containing peptide.
-
Maleimide-activated PEG.
-
Reaction Buffer: Phosphate buffer (e.g., PBS) with EDTA, pH 6.5-7.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: L-cysteine or β-mercaptoethanol.
-
Purification System: SEC or RP-HPLC.
-
Analytical Instruments: MALDI-TOF MS, SDS-PAGE.
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a concentration of 1-10 mg/mL. If the peptide has disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them.[11]
-
PEG-Maleimide Preparation: Dissolve the maleimide-activated PEG in the Reaction Buffer to the desired concentration.
-
Reaction Setup: Add the PEG-maleimide solution to the peptide solution. A 5- to 20-fold molar excess of the PEG reagent is typically used.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching: Add the Quenching Solution to a final concentration of ~10 mM to react with any excess maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the PEGylated peptide using SEC or RP-HPLC.
-
Analysis: Confirm the successful conjugation and purity using MALDI-TOF MS and SDS-PAGE. A successful PEGylation will result in a band shift on the SDS-PAGE gel.[6]
Quantitative Parameters for Maleimide PEGylation:
| Parameter | Typical Range/Value | Notes |
| Peptide Concentration | 1-10 mg/mL[11] | Ensure peptide solubility in the reaction buffer. |
| PEG:Peptide Molar Ratio | 5:1 to 20:1 | Optimize to drive the reaction to completion. |
| Reaction pH | 6.5 - 7.5 | Maintains the thiol in its reactive nucleophilic state while minimizing side reactions. |
| Reaction Temperature | 4°C or Room Temperature[6] | Room temperature is often sufficient. |
| Reaction Time | 1-4 hours (RT) or Overnight (4°C)[6] | Monitor by HPLC to determine completion. |
Protocol 3: PEGylation of a Peptide using Click Chemistry (CuAAC)
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-functionalized PEG to an alkyne-containing peptide.
Logical Relationship in CuAAC Click Chemistry
Caption: Components and outcome of the CuAAC click chemistry reaction.
Materials:
-
Alkyne-functionalized peptide.
-
Azide-functionalized PEG.
-
Reaction Buffer: e.g., Phosphate buffer or Tris buffer.
-
Copper(I) Source: Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing Agent: Sodium ascorbate (B8700270).
-
Copper Ligand (optional): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[4]
-
Purification System: SEC or RP-HPLC.
-
Analytical Instruments: MALDI-TOF MS.
Procedure:
-
Reactant Preparation: Dissolve the alkyne-peptide and azide-PEG in the Reaction Buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate. If using a ligand, pre-mix the CuSO₄ with the ligand.
-
Reaction Setup: In a reaction vessel, combine the dissolved peptide and PEG. Add the CuSO₄ (with ligand, if used) and then the sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often rapid.[11]
-
Purification: Purify the PEGylated peptide using SEC or RP-HPLC to remove the catalyst and unreacted components.
-
Analysis: Characterize the final product by MALDI-TOF MS to confirm the molecular weight of the conjugate.
Quantitative Parameters for Click Chemistry (CuAAC) PEGylation:
| Parameter | Typical Range/Value | Notes |
| Reactant Concentrations | 10 µM - 1 mM | Can vary widely based on the specific reactants. |
| Copper(II) Sulfate | 50-100 µM | Catalytic amount. |
| Sodium Ascorbate | 1-5 mM | In excess to keep the copper in the Cu(I) state. |
| Ligand (e.g., THPTA) | 100-500 µM | Used to stabilize the Cu(I) and improve efficiency. |
| Reaction Temperature | Room Temperature[11] | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 15 minutes to 4 hours[11] | Often proceeds to completion quickly. |
Characterization of PEGylated Peptides
Thorough characterization of the PEGylated peptide is crucial to ensure its quality, purity, and consistency. A combination of analytical techniques is often required.
| Technique | Information Obtained |
| SDS-PAGE | Estimation of apparent molecular weight, assessment of purity, and visualization of different PEGylated species (mono-, di-, multi-PEGylated).[6][12] |
| Size-Exclusion Chromatography (SEC-HPLC) | Determination of aggregation and purity, separation of PEGylated peptide from unreacted peptide and free PEG.[13] |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation of positional isomers, purity analysis, and monitoring of the PEGylation reaction.[13] |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Accurate determination of the molecular weight of the intact PEGylated peptide, identification of PEGylation sites (via peptide mapping), and quantification of different PEGylated species.[5][13] |
Conclusion
The selection and optimization of a bioconjugation strategy are critical for the successful development of PEGylated peptide therapeutics. NHS ester, maleimide, and click chemistries offer a versatile toolkit for researchers. By following detailed protocols and employing robust analytical characterization methods, scientists can effectively modify peptides to enhance their therapeutic potential, leading to the development of safer and more effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Phosphonic Acid-Based Probes for Biomolecule Enrichment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonic acid-based probes are powerful tools for the selective enrichment of specific biomolecules from complex biological samples. Their unique chemical properties allow for strong and specific interactions with key post-translational modifications, making them invaluable in the fields of proteomics, drug discovery, and diagnostics. This document provides detailed application notes and protocols for the use of phosphonic acid and boronic acid-based probes in the enrichment of phosphoproteins and glycoproteins, respectively.
Phosphonic acids are structural analogs of phosphates and exhibit a high affinity for metal ions. This property is leveraged in Immobilized Metal Affinity Chromatography (IMAC), where phosphonate-functionalized probes are used to chelate metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺, Zr⁴⁺) that in turn selectively bind to phosphorylated proteins and peptides. This strategy is central to phosphoproteomics, enabling the enrichment and subsequent identification and quantification of low-abundance phosphoproteins that play critical roles in cellular signaling.
Boronic acids, on the other hand, form reversible covalent bonds with cis-diol-containing molecules, such as the carbohydrate moieties found on glycoproteins. This specific interaction allows for the efficient capture and enrichment of glycoproteins, which are involved in a wide array of biological processes, including cell adhesion, signaling, and immune responses. The analysis of the glycoproteome is crucial for understanding disease states and for the development of novel biomarkers and therapeutics.
These application notes provide detailed protocols for sample preparation, biomolecule enrichment using magnetic nanoparticles functionalized with phosphonic or boronic acids, and subsequent analysis by mass spectrometry. Additionally, quantitative data is presented to compare the efficacy of different enrichment strategies, and troubleshooting guides are provided to address common experimental challenges.
Section 1: Phosphoprotein and Phosphopeptide Enrichment using Phosphonic Acid-Based Probes
The study of protein phosphorylation is fundamental to understanding cellular signaling pathways that govern processes such as cell growth, differentiation, and apoptosis. Aberrant phosphorylation is a hallmark of many diseases, including cancer. Phosphonic acid-based probes, particularly when coupled with IMAC, are instrumental in isolating phosphoproteins and phosphopeptides for mass spectrometry-based analysis.[1][2][3][4]
Key Applications:
-
Profiling of global protein phosphorylation.
-
Identification of kinase substrates and signaling pathway components.[5][6][7][8]
-
Discovery of disease-specific phosphoproteomic biomarkers.
-
Monitoring the efficacy of kinase inhibitor drugs.
Quantitative Comparison of Phosphopeptide Enrichment Strategies
The choice of enrichment material can significantly impact the number and type of phosphopeptides identified. The following table summarizes a quantitative comparison of common enrichment materials.
| Enrichment Material | Binding Principle | Recovery/Efficiency | Selectivity/Specificity | Key Advantages |
| Fe-NTA IMAC | Chelation of Fe³⁺ which binds to phosphate (B84403) groups. | High recovery.[9][10] | >90% specificity.[11] | High capacity, cost-effective. |
| Ti-IMAC | Chelation of Ti⁴⁺ which binds to phosphate groups. | High recovery, comparable to TiO₂.[12] | >97% selectivity.[13] | High selectivity. |
| TiO₂ (Titanium Dioxide) | Metal Oxide Affinity Chromatography (MOAC). | High recovery.[9][14] | High for singly phosphorylated peptides.[15] | Robust and widely used. |
| Zr-IMAC | Chelation of Zr⁴⁺ which binds to phosphate groups. | Outperforms TiO₂ under certain conditions.[13] | >97% selectivity.[13] | High selectivity and stability. |
| ZrO₂ (Zirconium Dioxide) | Metal Oxide Affinity Chromatography (MOAC). | More selective than TiO₂ for singly charged phosphopeptides. | High binding selectivity at pH 2. | Complementary to other methods. |
Experimental Protocol: Phosphopeptide Enrichment from Cell Lysate
This protocol details the enrichment of phosphopeptides from a cultured cell line using phosphonic acid-functionalized magnetic beads in an IMAC procedure.
Materials:
-
Phosphonic acid-functionalized magnetic beads
-
FeCl₃ solution
-
Lysis Buffer (8 M urea (B33335) in 50 mM TEAB, with protease and phosphatase inhibitors)
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (sequencing grade)
-
Binding/Wash Buffer (80% Acetonitrile, 0.1% Trifluoroacetic Acid)
-
Elution Buffer (50% Acetonitrile, 2.5% NH₄OH)
-
Formic Acid
-
Magnetic rack
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash with ice-cold PBS containing phosphatase inhibitors.
-
Lyse the cell pellet in Lysis Buffer on ice.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Quantify the protein concentration of the supernatant.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM TEAB to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.
-
-
Phosphopeptide Enrichment:
-
Prepare the IMAC beads by charging them with Fe³⁺ ions according to the manufacturer's protocol.
-
Equilibrate the charged beads with Binding/Wash Buffer.
-
Add the peptide digest to the equilibrated beads and incubate for 30 minutes with gentle rotation to allow for phosphopeptide binding.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound phosphopeptides by incubating the beads with Elution Buffer.
-
Immediately neutralize the eluate with formic acid.
-
Dry the enriched phosphopeptides in a vacuum centrifuge.
-
Reconstitute the sample in a buffer suitable for LC-MS/MS analysis (e.g., 2% Acetonitrile, 0.1% Formic Acid).[16]
-
Section 2: Glycoprotein (B1211001) and Glycopeptide Enrichment using Boronic Acid-Based Probes
Glycosylation is a critical post-translational modification that impacts protein folding, stability, and function. Changes in glycosylation patterns are associated with numerous diseases, making glycoproteins important targets for diagnostics and therapeutics. Boronic acid-functionalized probes provide a powerful method for the selective enrichment of glycoproteins and glycopeptides.[17][18][19][20]
Key Applications:
-
Profiling of the glycoproteome.
-
Identification of disease-specific glycoprotein biomarkers.[9][21]
-
Characterization of glycosylation sites.
-
Studying the role of glycosylation in biological processes.
Binding Capacity of Boronic Acid-Functionalized Materials
The efficiency of glycoprotein enrichment is dependent on the binding capacity of the boronic acid-functionalized material.
| Material | Target Biomolecule | Binding Capacity | Reference |
| Boronic Acid-Functionalized Spherical Polymer Brushes | Ovalbumin (OVA) | 377.0 mg g⁻¹ | [22] |
| Click-Fe₃O₄@APBA NPs | Ovalbumin (OVA) | High | [21] |
| Fe₃O₄@SiO₂-BA Nanoparticles | Transferrin (TRF) | High | [23] |
Experimental Protocol: Glycoprotein Enrichment from Human Serum
This protocol describes the enrichment of glycoproteins from human serum using boronic acid-functionalized magnetic nanoparticles.
Materials:
-
Boronic acid-functionalized magnetic nanoparticles
-
Human serum
-
Binding Buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.5)
-
Washing Buffer (Binding Buffer with adjusted salt concentration)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Magnetic rack
Procedure:
-
Sample Preparation:
-
Thaw human serum on ice.
-
Centrifuge the serum at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Dilute the serum in Binding Buffer.
-
-
Glycoprotein Enrichment:
-
Equilibrate the boronic acid-functionalized magnetic nanoparticles with Binding Buffer.
-
Add the diluted serum to the equilibrated beads and incubate with gentle rotation at room temperature to allow for glycoprotein binding.
-
Place the tube on a magnetic rack and discard the supernatant containing unbound proteins.
-
Wash the beads three times with Washing Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound glycoproteins by incubating the beads with Elution Buffer.
-
Collect the eluate and immediately neutralize it with Neutralization Buffer.
-
-
Downstream Analysis:
-
The enriched glycoproteins can be further analyzed by SDS-PAGE, Western blotting, or digested for mass spectrometry analysis.
-
Section 3: Troubleshooting
This section provides guidance on common issues encountered during biomolecule enrichment using affinity chromatography.[24][25][26][27][28]
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Enriched Biomolecules | Inefficient binding. | Optimize pH and buffer conditions for binding. Increase incubation time. |
| Incomplete elution. | Use a stronger elution buffer or increase the concentration of the competing agent. | |
| Protein precipitation on the column. | Decrease the amount of sample loaded or elute with a gradient. | |
| High Background of Non-specific Binding | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt concentration). |
| Hydrophobic interactions. | Add a non-ionic detergent to the wash and elution buffers. | |
| Column Clogging | Particulate matter in the sample. | Centrifuge and filter the sample before loading. |
| Sample is too viscous. | Dilute the sample or treat with DNase to reduce viscosity from nucleic acids. |
Section 4: Synthesis of Phosphonic Acid-Based Probes
The synthesis of phosphonic acid-functionalized probes is a critical step in developing novel enrichment strategies. A common method for synthesizing phosphonic acids is through the dealkylation of dialkyl phosphonates.
The McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis, is a widely used and effective method for this conversion. Alternatively, hydrolysis with concentrated hydrochloric acid can be employed. The choice of method depends on the specific phosphonate (B1237965) precursor and the desired scale of the reaction. These synthetic routes allow for the introduction of phosphonic acid moieties onto a variety of molecular scaffolds, which can then be further functionalized for coupling to solid supports like magnetic beads or chromatography resins.[29]
References
- 1. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
- 2. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 3. learn.cellsignal.com [learn.cellsignal.com]
- 4. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomic investigation of targets of protein phosphatases in EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoproteomics-Based Modeling Defines the Regulatory Mechanism Underlying Aberrant EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of IMAC and TiO2 surfaces used in the study of regulated, dynamic protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cube-biotech.com [cube-biotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment | Springer Nature Experiments [experiments.springernature.com]
- 21. Boronic acid modified magnetic nanoparticles for enrichment of glycoproteins via azide and alkyne click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. microbiozindia.com [microbiozindia.com]
- 25. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 26. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Long-term stability of Azido-PEG3-phosphonic acid ethyl ester solutions
This technical support center provides guidance on the long-term stability of Azido-PEG3-phosphonic acid ethyl ester solutions, along with troubleshooting advice and safety protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored at -20°C.[1][2] To maintain stability, it is also recommended to store it under an inert atmosphere (like argon or nitrogen) and protected from light in a tightly sealed, amber vial.
Q2: How should I prepare solutions of this compound?
A2: Solutions can be prepared in solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (B109758) (DCM), and Dimethylformamide (DMF).[1] When handling the solid, always use plastic or Teflon-coated spatulas; avoid metal utensils to prevent the formation of potentially explosive metal azides.[3] All handling of the compound and its solutions should be performed in a well-ventilated chemical fume hood.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For short-term storage (days to a few weeks), solutions should be kept at 2-8°C. For longer-term storage, it is highly advisable to prepare single-use aliquots and store them frozen at -20°C or below.[4] This minimizes degradation from hydrolysis and repeated freeze-thaw cycles.
Q4: What is the potential degradation pathway for this compound in solution?
A4: The primary anticipated degradation pathway in the presence of moisture is the hydrolysis of the ethyl ester to the corresponding phosphonic acid. The azide (B81097) group is generally stable but can react under specific conditions (e.g., with strong acids or reducing agents).
Q5: What are the signs of compound degradation?
A5: Signs of degradation can include a decrease in the expected reactivity in click chemistry applications, the appearance of new spots on a TLC plate, or the emergence of unexpected peaks in LC-MS or NMR analysis corresponding to the hydrolyzed phosphonic acid by-product.
Q6: What are the critical safety precautions for handling azide-containing compounds?
A6:
-
Avoid Acids: Never mix with acidic materials, as this can form hydrazoic acid, which is highly toxic and explosive.[3]
-
Avoid Metals: Do not mix with or use metal utensils (e.g., copper, lead, brass spatulas) as this can create highly unstable and explosive metal azides.[3]
-
Solvent Choice: Never use halogenated solvents like dichloromethane (DCM) or chloroform (B151607) as a reaction medium, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[3][5] While DCM is listed as a solvent for dissolution, it should not be used in reactions where the azide could become reactive.
-
PPE: Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
-
Waste Disposal: Azide-containing waste must be collected separately and should never be poured down the drain, as it can react with lead or copper pipes (B44673) to form explosive salts.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reduced or No Reactivity in Click Chemistry | Degradation of the azide functional group or hydrolysis of the phosphonic acid ethyl ester, which might affect solubility or reactivity in your specific system. | - Use a freshly prepared solution of the compound. - Confirm the integrity of the compound using LC-MS or ¹H NMR before use. - Ensure your reaction conditions are optimal for the click chemistry reaction. |
| Unexpected Side Products in Reaction | The compound may have partially degraded. The hydrolyzed phosphonic acid form may react differently or interfere with the intended reaction. | - Purify the this compound before use if degradation is suspected. - Adjust reaction conditions to be strictly anhydrous if hydrolysis is the issue. - Characterize the side products to understand the degradation pathway. |
| Precipitate Forms in Solution During Storage | The solution may be supersaturated, or the compound is degrading to a less soluble by-product (e.g., the phosphonic acid form). | - Try warming the solution gently to see if the precipitate redissolves. - Filter the solution before use and re-verify the concentration. - Store at a lower concentration or in a different solvent system. DMSO is often a good choice for long-term storage of polar molecules. |
Stability and Storage Recommendations for Solutions
| Solvent | Storage Temp. | Short-Term (1-2 weeks) | Long-Term (>2 weeks) | Comments |
| Anhydrous DMSO | -20°C | Excellent | Good | Recommended for stock solutions. Keep tightly sealed to prevent moisture absorption. |
| Anhydrous DMF | -20°C | Excellent | Good | Good alternative to DMSO. Ensure it is high purity and anhydrous. |
| Anhydrous DCM | -20°C | Good | Fair | Use with caution due to general warnings about azides and halogenated solvents.[3][5] Best for immediate use after preparation. |
| Aqueous Buffers | 4°C | Poor | Not Recommended | The ethyl ester is susceptible to hydrolysis. Prepare fresh for each experiment. |
| Aqueous Buffers | -20°C | Fair | Poor | Freezing slows hydrolysis but does not eliminate it. Repeated freeze-thaw cycles will accelerate degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound Solutions by LC-MS
This protocol allows researchers to determine the stability of the compound in their specific solvent and storage conditions.
1. Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO, DMF)
-
LC-MS grade water and acetonitrile
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
2. Solution Preparation:
-
In a chemical fume hood, prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
-
Dispense aliquots of this solution into multiple separate, tightly sealed vials for each time point and storage condition to be tested.
3. Time-Point Storage:
-
Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature).
-
Designate time points for analysis (e.g., T=0, T=24h, T=1 week, T=4 weeks).
4. Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Prepare a dilute sample for LC-MS analysis (e.g., dilute to 10 µM in 50:50 acetonitrile:water).
-
LC-MS Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: ESI+ mode. Monitor for the m/z of the parent compound (C₁₂H₂₆N₃O₆P, MW: 339.33) and its potential hydrolyzed product (C₁₀H₂₂N₃O₆P, MW: 311.27).
-
5. Data Analysis:
-
At each time point, integrate the peak area of the parent compound.
-
Calculate the percentage of the remaining parent compound relative to the T=0 sample.
-
Plot the percentage of intact compound versus time for each storage condition to determine its stability.
Visualizations
References
Recommended storage conditions for Azido-PEG3-phosphonic acid ethyl ester
Technical Support Center: Azido-PEG3-phosphonic acid ethyl ester
This guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: The recommended storage temperature for this compound is -20°C.[1][2][3] This condition helps to minimize the degradation of the azide (B81097) group and prevent hydrolysis of the ethyl ester. The compound is typically shipped at ambient temperature, but it should be transferred to -20°C for long-term storage upon receipt.[1][3]
Q2: How should I handle this compound safely in the laboratory?
A: this compound contains an azide functional group, which requires specific handling precautions. Always use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood. To prevent the formation of highly explosive and toxic byproducts, avoid contact with strong acids, which can form hydrazoic acid, and heavy metals (e.g., copper, lead, silver, mercury), which can form explosive metal azides. It is also advisable to use plastic or Teflon-coated spatulas to avoid generating static discharge.
Q3: The compound appears clumpy or has solidified. Is it still usable?
A: Clumping or solidification can occur if the compound has been exposed to moisture. It is recommended to store the compound in a tightly sealed container, and for long-term storage, consider keeping it under an inert atmosphere such as argon or nitrogen. If the compound's performance is a concern, it is best to perform a small-scale test reaction to verify its activity before proceeding with a larger experiment.
Q4: My "click" reaction with an alkyne-containing molecule is not proceeding as expected. What could be the issue?
A: If your copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is not working, consider the following:
-
Compound Degradation: The azide group may have degraded due to improper storage or handling. Ensure the compound has been stored at -20°C and protected from light.
-
Catalyst Issues: The copper catalyst may be oxidized or inhibited. Use fresh catalyst solutions and ensure all reagents and solvents are free of impurities that could interfere with the reaction.
-
Reaction Conditions: Optimize the reaction conditions, including solvent, temperature, and reaction time. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, but you may need to adjust your solvent system for optimal results.[1][2]
Data Presentation
Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes degradation of the azide group and hydrolysis of the ethyl ester.[1][2][3] |
| Shipping Temperature | Ambient | Suitable for short-term transport.[1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen. |
| Light | Protect from light. | Azide compounds can be light-sensitive. |
| Container | Store in a tightly sealed, amber vial. | Prevents exposure to light and moisture. |
Experimental Protocols & Workflows
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the proper storage and handling of this compound upon its arrival in the laboratory.
Caption: Workflow for receiving and storing this compound.
References
Technical Support Center: Preventing Hydrolysis of Phosphonic Acid Ethyl Ester During Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing phosphonic acid ethyl ester hydrolysis during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of phosphonic acid ethyl esters?
A1: The hydrolysis of phosphonic acid ethyl esters is primarily influenced by three main factors:
-
pH: The stability of phosphonic acid ethyl esters is highly dependent on the pH of the solution. Hydrolysis is catalyzed by both acidic and basic conditions.[1][2] The P-O-C ester bond is susceptible to cleavage under these conditions.[2] Generally, maximum stability is observed at a near-neutral pH.[2]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[2][3] Reactions that are slow at room temperature can be significantly accelerated at elevated temperatures.
-
Steric and Electronic Effects: The structure of the ester group itself plays a role. Increased steric bulk around the phosphorus atom can hinder nucleophilic attack by water or hydroxide (B78521) ions, thus slowing down hydrolysis.[3][4] Conversely, electron-withdrawing groups on the ester can make the phosphorus atom more susceptible to nucleophilic attack, increasing the rate of hydrolysis.[2][3]
Q2: I am observing significant hydrolysis of my phosphonic acid ethyl ester during my conjugation reaction. What are the most likely causes in a practical setting?
A2: If you are experiencing unexpected hydrolysis during a conjugation experiment, consider these common causes:
-
Inappropriate Buffer pH: Using a buffer with a pH that is too acidic or too basic for your specific phosphonic acid ethyl ester is a frequent cause of rapid hydrolysis.
-
High Reaction Temperature: Running your conjugation reaction at an elevated temperature to speed up the reaction can also accelerate the unwanted hydrolysis of the ester.
-
Presence of Water: Performing reactions in non-anhydrous solvents can lead to hydrolysis.[5]
-
Incompatible Reagents: Some reagents used in conjugation protocols may create a local pH environment that promotes hydrolysis.
-
Extended Reaction Times: Long reaction times, even under seemingly ideal conditions, can lead to measurable hydrolysis.
Q3: How can I monitor the hydrolysis of my phosphonic acid ethyl ester?
A3: You can monitor the extent of hydrolysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods can separate and quantify the parent ester from its hydrolyzed phosphonic acid product.
Q4: Are there any general recommendations for storing aqueous solutions of phosphonic acid ethyl esters to minimize hydrolysis?
A4: Yes, for short-term storage (days to weeks), it is recommended to keep aqueous solutions at 2-8°C. For longer-term storage, aliquoting the solution into single-use volumes and storing them frozen at -20°C or below is advisable to minimize hydrolysis. It is also best to prepare aqueous solutions fresh whenever possible.[1]
Troubleshooting Guides
Issue 1: Hydrolysis Detected During Aqueous Conjugation Reaction
Symptoms:
-
Analytical characterization (e.g., HPLC, MS) of the reaction mixture shows the presence of the hydrolyzed phosphonic acid.
-
Reduced yield of the desired conjugate.
-
Inconsistent results between experiments.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Buffer pH is too high or too low. | Maintain a neutral or slightly acidic pH (ideally between 6.0 and 7.5) during the conjugation reaction. Avoid strongly acidic or basic buffers. |
| Reaction temperature is too high. | Conduct the conjugation at a lower temperature (e.g., 4°C or room temperature). While this may slow down the conjugation, it will significantly reduce the rate of hydrolysis. |
| Presence of water in organic solvents. | Use anhydrous solvents for your reaction setup to minimize the availability of water for hydrolysis. |
| Extended reaction time. | Optimize the reaction time to achieve a sufficient yield of the conjugate without allowing significant time for hydrolysis to occur. Monitor the reaction progress to determine the optimal endpoint. |
`dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} ` Caption: Troubleshooting workflow for addressing hydrolysis during conjugation.
Issue 2: Need for Conjugation Under Conditions that Promote Hydrolysis
Symptoms:
-
The desired conjugation reaction requires a pH outside the optimal stability range of the phosphonic acid ethyl ester.
-
The reaction requires elevated temperatures.
Solution: Use of Protecting Groups
In situations where the conjugation conditions are harsh, the use of a temporary protecting group for the phosphonic acid moiety is a viable strategy. The protecting group masks the phosphonic acid during the conjugation reaction and can be removed under conditions that do not affect the newly formed conjugate.
Common Protecting Groups for Phosphonic Acids:
| Protecting Group | Deprotection Conditions | Compatibility Notes |
| tert-Butyl (t-Bu) | Mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). | Orthogonal to many common conjugation chemistries that are performed under neutral or slightly basic conditions. The deprotection is generally compatible with peptides and other biomolecules. |
| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C). | This method is very mild and highly specific. However, it may not be suitable for molecules containing other reducible functional groups (e.g., alkynes, some heterocycles). |
`dot graphdot { rankdir="TB"; node [shape="box", style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} ` Caption: Workflow for using a protecting group strategy.
Quantitative Data on Hydrolysis
The rate of hydrolysis is highly dependent on the specific structure of the phosphonic acid ester, pH, and temperature. The following table provides an example of the stability of a generic phosphonic acid diethyl ester at different pH values and temperatures.
| pH | Temperature (°C) | Approximate Half-life (t½) |
| 2 | 25 | ~24 hours |
| 4 | 25 | >100 hours |
| 7.4 | 25 | Very stable (>200 hours) |
| 9 | 25 | ~48 hours |
| 7.4 | 37 | ~150 hours |
Note: This data is illustrative and the actual half-life will vary depending on the specific molecule.
Experimental Protocols
Protocol 1: General Method for Monitoring Hydrolysis by HPLC
This protocol outlines a general method for determining the stability of a phosphonic acid ethyl ester in an aqueous buffer.
Materials:
-
Phosphonic acid ethyl ester of interest
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)
-
HPLC grade acetonitrile (B52724) or methanol
-
HPLC grade water
-
HPLC system with a UV or mass spectrometer (MS) detector
-
C18 reversed-phase HPLC column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the phosphonic acid ethyl ester in a minimal amount of a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Initiate Hydrolysis: Dilute the stock solution into the aqueous buffer of the desired pH to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Incubation: Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation solution.
-
Sample Quenching (Recommended): Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the hydrolysis reaction.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase gradient to separate the parent phosphonic acid ester from its potential hydrolysis products (phosphonic acid monoester and phosphonic acid).
-
Data Analysis: Quantify the peak areas of the parent ester and the hydrolysis product(s) at each time point to determine the rate of hydrolysis.
Protocol 2: tert-Butyl (t-Bu) Protection of a Phosphonic Acid
This protocol describes the protection of a phosphonic acid using a tert-butyl group.
Materials:
-
Phosphonic acid
-
tert-Butyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the phosphonic acid in anhydrous DCM under an inert atmosphere.
-
Add an excess of tert-butyl alcohol to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the di-tert-butyl phosphonate (B1237965).
Protocol 3: Deprotection of a tert-Butyl (t-Bu) Protected Phosphonic Acid
This protocol describes the removal of the tert-butyl protecting group.
Materials:
-
di-tert-butyl phosphonate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the di-tert-butyl phosphonate in anhydrous DCM.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or ³¹P NMR.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the phosphonic acid.
Signaling Pathways and Logical Relationships
`dot graphdot { rankdir="TB"; node [shape="box", style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} ` Caption: Simplified mechanism of acid and base-catalyzed hydrolysis.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper-Free Click Chemistry
Welcome to the Technical Support Center for optimizing copper-free click chemistry reactions, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
A1: Copper-free click chemistry refers to bioorthogonal reactions that form a stable triazole linkage from a strained cyclooctyne (B158145) and an azide (B81097) without the need for a copper catalyst.[1][2] The most prominent example is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach is highly favored for applications in living systems because it eliminates the cytotoxicity associated with copper catalysts, which can be detrimental to cells and organisms.[2][3][4] The lack of a metal catalyst also simplifies purification procedures.[3]
Q2: My SPAAC reaction is slow or incomplete. What are the common causes and how can I troubleshoot this?
A2: Slow or incomplete SPAAC reactions can stem from several factors. Key areas to investigate include:
-
Suboptimal Reagent Concentrations: The reaction rate is directly proportional to the concentration of both the azide and the cyclooctyne.[5] Increasing the concentration of one or both reactants is a primary troubleshooting step.[3][5]
-
Inappropriate Buffer Conditions: Buffer composition and pH significantly impact reaction kinetics.[6][7] For instance, HEPES buffer at pH 7 has been shown to yield higher reaction rates compared to PBS at the same pH.[6][7]
-
Low Temperature: While many SPAAC reactions proceed at room temperature, increasing the temperature to 37°C can accelerate the reaction, provided the biomolecules involved are stable at this temperature.[6][8]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can impede the reaction.[3][5] Using a linker, such as PEG, can increase the distance between the reactive groups and the bulky molecule, potentially improving reaction efficiency.[9]
-
Reagent Instability: Some strained cyclooctynes can be unstable under certain conditions, such as prolonged storage or acidic environments.[3] It is crucial to use fresh reagents and store them properly.
Q3: How do I choose the most suitable cyclooctyne for my experiment?
A3: The choice of cyclooctyne is a critical determinant of reaction success and involves a trade-off between reactivity and stability.[3][10] Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity.[11] Factors to consider include:
-
Reaction Kinetics: The inherent ring strain and electronic properties of the cyclooctyne dictate its reactivity.[1][10] For example, cyclooctynes with electron-withdrawing groups, such as fluorine atoms, tend to react faster.[4][12]
-
Stability: More reactive cyclooctynes can sometimes be less stable.[3] The stability of the cyclooctyne under your specific experimental conditions should be considered.
-
Solubility: The hydrophobicity of the cyclooctyne can affect its solubility in aqueous buffers. The use of hydrophilic linkers (e.g., PEG) can improve aqueous solubility.[3][7]
Q4: Can components of my buffer interfere with the SPAAC reaction?
A4: Yes, certain buffer components can significantly hinder the reaction. The most common interfering substance is sodium azide (NaN₃) , which is often used as a preservative.[5][6] The azide anion from sodium azide will compete with your azide-functionalized molecule for the cyclooctyne, thereby reducing the efficiency of your intended reaction.[5][6] It is critical to ensure that all buffers and solutions are free of sodium azide.[6]
Q5: I'm observing low product yield despite the reaction seeming to go to completion. What could be the issue?
A5: Low yield can be caused by several factors beyond an incomplete reaction:
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced effective concentrations.[3] Adding a small amount of an organic co-solvent like DMSO can improve solubility, but its concentration should typically be kept below 10-15% to avoid denaturing biomolecules.[6][11]
-
Incorrect Stoichiometry: An improper molar ratio of the azide and cyclooctyne can result in the incomplete consumption of the limiting reagent.[3] Using a slight molar excess (e.g., 1.1-1.5 equivalents) of one reagent can help drive the reaction to completion.[3][11]
-
Reagent Degradation: As mentioned, strained cyclooctynes can degrade over time.[3] Ensure your reagents are fresh and have been stored according to the manufacturer's instructions.
Troubleshooting Guides
Problem: Slow or Incomplete Reaction
This guide provides a systematic approach to troubleshooting slow or incomplete SPAAC reactions.
Caption: Troubleshooting workflow for slow or incomplete SPAAC reactions.
Problem: Low Product Yield
Use this guide to diagnose and resolve issues related to low product yields in your copper-free click chemistry experiments.
Caption: Troubleshooting decision tree for low SPAAC product yield.
Data Presentation
Table 1: Influence of Cyclooctyne Structure on SPAAC Reaction Rates
The choice of cyclooctyne significantly affects the kinetics of the SPAAC reaction. This table summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide).
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 |
| Monofluorocyclooctyne | MOFO | ~0.1 - 0.5 |
| Difluorinated Cyclooctyne | DIFO | ~0.5 - 2.0 |
| Biarylazacyclooctynone | BARAC | ~1.0 - 3.0 |
Note: Rate constants are approximate and can vary depending on the specific azide, solvent, and temperature.[6][7][10][13]
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates
Buffer conditions can have a pronounced effect on SPAAC reaction kinetics. The following table illustrates the impact of different buffer systems on the second-order rate constant of a model SPAAC reaction.
| Buffer System | pH | Temperature (°C) | Relative Reaction Rate |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Slower |
| HEPES | 7.0 | 37 | Faster |
| Borate Buffer | 8.5 | 37 | Faster |
| DMEM Cell Culture Media | ~7.4 | 37 | Faster (than RPMI) |
| RPMI Cell Culture Media | ~7.4 | 37 | Slower (than DMEM) |
Data compiled from studies showing HEPES and DMEM can lead to higher rate constants compared to PBS and RPMI, respectively.[6][7][9] Generally, higher pH values (up to around 8.5) tend to accelerate SPAAC reactions.[6][9]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling of a Biomolecule
This protocol provides a general method for labeling an azide-modified biomolecule with a cyclooctyne-containing reagent.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.5, ensure it is sodium azide-free).
-
Cyclooctyne reagent (e.g., DBCO-PEG4-Fluorophore) stock solution in a compatible organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., HEPES at pH 7.5).
Methodology:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired final concentration (e.g., 1 mg/mL for an antibody).[5]
-
Prepare a stock solution of the cyclooctyne reagent in a compatible solvent like DMSO (e.g., 10-100 mM).[11] The concentration should be high enough to keep the final volume of the organic co-solvent in the reaction mixture low (typically <10%).[6][11]
-
-
Reaction Setup:
-
Incubation:
-
Purification:
Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy (for DBCO reagents)
The disappearance of the characteristic absorbance of DBCO around 309 nm can be used to monitor the progress of the reaction.[5][11]
Materials:
-
Reaction mixture from Protocol 1.
-
UV-Vis spectrophotometer.
-
Reference cuvette.
Methodology:
-
Spectrophotometer Setup:
-
Set up the UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[11]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the spectrophotometer.[5][11]
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[5][11]
-
-
Data Acquisition:
-
At time zero (immediately after adding the DBCO reagent), measure the initial absorbance.
-
Monitor the decrease in absorbance at 309 nm over time at regular intervals.
-
The reaction is considered complete when the absorbance reading stabilizes.
-
Visualizations
General Mechanism of SPAAC
The following diagram illustrates the fundamental principle of Strain-Promoted Azide-Alkyne Cycloaddition.
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Bioconjugates Synthesized with PEG Linkers
Welcome to the technical support center for the purification of bioconjugates synthesized with Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PEGylated bioconjugates challenging?
A1: The PEGylation reaction often results in a complex mixture of products. This includes the desired PEGylated bioconjugate, unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, and multi-PEGylated species).[][2] Positional isomers, where PEG is attached at different sites on the protein, can also form.[] These different species often possess very similar physicochemical properties, which makes their separation a significant challenge.[2]
Q2: What are the primary methods for purifying PEGylated bioconjugates?
A2: The most common purification techniques for PEGylated bioconjugates are based on chromatography and filtration.[3][4] These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is effective for removing unreacted PEG and separating species with significant size differences.[][2][5]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their surface charge.[][2] PEGylation can shield the protein's charges, altering its interaction with the ion-exchange resin, which can be exploited for separation.[][2][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[][7] It can be a useful orthogonal technique to IEX and SEC.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation but may be denaturing for some proteins.[][4]
-
Tangential Flow Filtration (TFF) / Ultrafiltration: A non-chromatographic method useful for buffer exchange and removing excess small molecule reagents based on molecular weight cutoff.[][4][8][9]
Q3: How do I choose the best purification method for my PEGylated bioconjugate?
A3: The optimal purification strategy depends on the specific properties of your bioconjugate and the impurities you need to remove.[2] Often, a multi-step approach combining two or more techniques is necessary to achieve high purity.[2]
-
For removing unreacted PEG and aggregates: SEC is a good initial choice.[5]
-
For separating species with different degrees of PEGylation (mono-, di-, multi-): IEX is often the most effective method.[2][6]
-
As an orthogonal method or when IEX is not effective: HIC can be considered, although it may present challenges with resolution and recovery.[][2]
Q4: What are the key parameters to consider for characterizing my purified PEGylated bioconjugate?
A4: Comprehensive characterization is crucial to ensure the quality, safety, and efficacy of your bioconjugate. Key parameters to assess include:
-
Degree of PEGylation: The average number of PEG molecules conjugated to the protein.[10]
-
Molecular Weight: The absolute molecular weight of the conjugate.[10]
-
Conjugation Site(s): Identification of the specific amino acid residues where PEG has been attached.[10]
-
Heterogeneity: Assessing the distribution of different PEGylated species.[10]
-
Quantification of Free PEG: Measuring the amount of unconjugated PEG remaining in the sample.[10]
-
Structure and Stability: Evaluating the impact of PEGylation on the protein's secondary and tertiary structure and its stability.[10]
-
Aggregation: Detecting and quantifying aggregates, which can impact immunogenicity.[10]
Troubleshooting Guides
Issue 1: Low Yield of Purified Bioconjugate
Problem: The final yield of the purified bioconjugate is significantly lower than expected.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Aggregation of the Bioconjugate | 1. Optimize PEG Linker Length: Longer PEG chains generally improve solubility and reduce aggregation.[11] 2. Adjust Buffer Conditions: Screen different buffer systems (e.g., phosphate, Tris, histidine) and pH values to find conditions that minimize aggregation.[4] 3. Control Drug-to-Antibody Ratio (DAR): High DARs can increase hydrophobicity. Aim for a lower DAR if aggregation is a persistent issue.[11] |
| Inefficient Purification | 1. Review Purification Method: Ensure the chosen purification method is suitable for your bioconjugate. For example, if using HIC, your PEGylated conjugate may be binding irreversibly.[2] 2. Optimize Elution Conditions: Adjust the salt concentration or pH in your elution buffer to ensure complete elution from the column.[2] |
| Steric Hindrance from a Long PEG Linker | 1. Evaluate Shorter PEG Linkers: If steric hindrance is suspected of impeding purification, test a shorter PEG linker.[11] 2. Optimize Molar Ratio: Increase the molar excess of the linker-payload to drive the reaction to completion, potentially reducing the amount of unreacted starting material that needs to be removed.[11] |
| Poor Solubility of Linker-Payload | 1. Increase PEG Linker Length: A longer PEG chain can enhance the solubility of the linker-payload construct in aqueous solutions.[11] 2. Use an Organic Co-solvent: Titrate a small amount of a water-miscible organic solvent (e.g., DMSO, DMA) into the reaction buffer to improve the solubility of the linker-payload.[11] |
Issue 2: Poor Resolution and Purity
Problem: The purified bioconjugate contains significant amounts of unreacted protein, free PEG, or other PEGylated species.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | 1. Optimize Gradient: For IEX and HIC, a shallower gradient may improve the separation of species with similar properties. 2. Adjust Flow Rate: A slower flow rate often leads to better resolution.[2] 3. Change Column/Resin: Consider a column with a different chemistry or a resin with a smaller bead size for higher resolution.[2] |
| Co-elution of Species | 1. Employ Orthogonal Methods: Combine different purification techniques. For example, use SEC to remove free PEG and aggregates, followed by IEX to separate different PEGylated species.[4] 2. Optimize Mobile Phase: For SEC, adding excipients like arginine to the mobile phase can sometimes improve peak symmetry and resolution.[5] For IEX, adjusting the pH of the mobile phase can enhance charge differences between species.[2] |
| Heterogeneous Starting Material | 1. Optimize PEGylation Reaction: Control reaction conditions such as pH, temperature, and molar ratios to favor the formation of the desired product and minimize side products.[6][11] |
Issue 3: Aggregation During or After Purification
Problem: The bioconjugate shows signs of aggregation (e.g., high molecular weight peaks in SEC, visible precipitation).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Protein Instability | 1. Optimize Buffer Conditions: Maintain optimal pH and ionic strength for your conjugate's stability.[2] 2. Work at Lower Temperatures: Perform purification steps at 4°C to minimize aggregation.[2][4] 3. Add Stabilizing Excipients: Include stabilizers like arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) in your buffers.[2][4] |
| High Protein Concentration | 1. Avoid High Concentrations: Keep the protein concentration as low as feasible during purification steps.[2] |
| Inappropriate Purification Conditions | 1. Gentle Handling: Avoid vigorous mixing or vortexing that can induce aggregation. 2. SEC Flow Rate: For SEC, reducing the flow rate can minimize shear stress on the molecules.[2] |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated protein from unreacted native protein and free PEG.
Materials:
-
PEGylated protein reaction mixture
-
SEC column (e.g., Superdex 200)
-
HPLC or FPLC system
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (filter and degas)
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[5]
-
Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm filter.
-
Injection: Inject an appropriate volume of the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[5]
-
Chromatography: Perform an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min.[5]
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the native protein.[5]
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to confirm the identity and purity of the PEGylated protein.
Protocol 2: Separation of PEGylated Species by Ion Exchange Chromatography (IEX)
Objective: To separate mono-, di-, and multi-PEGylated species from each other and from the native protein.
Materials:
-
Partially purified PEGylated protein mixture (e.g., after SEC)
-
Cation exchange column (e.g., SP-Sepharose) or Anion exchange column (e.g., Q-Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 6.0 for cation exchange)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0 for cation exchange)
Methodology:
-
System Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
Sample Preparation: Exchange the buffer of the PEGylated protein mixture into the Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). The attachment of PEG chains shields the surface charges of the protein, typically leading to earlier elution from the column compared to the more highly charged native protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, SEC, and/or mass spectrometry to identify the fractions containing the desired PEGylated species.
Visualizations
Caption: A generalized experimental workflow for the purification and characterization of PEGylated bioconjugates.
Caption: Troubleshooting logic for addressing low purity in PEGylated bioconjugate purification.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 9. Tangential Flow Filtration in Downstream Bioprocessing [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to identifying and minimizing side reactions in CuAAC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in CuAAC and what causes them?
A1: The most prevalent side reactions in CuAAC include:
-
Oxidative Homocoupling of Terminal Alkynes (Glaser Coupling): This is the most common side reaction, leading to the formation of a diyne byproduct. It is primarily caused by the presence of oxygen, which facilitates the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1][2][3][4] Cu(II) then catalyzes the homocoupling of the alkyne starting material.[5]
-
Degradation of Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) can be generated by the copper/ascorbate (B8700270) system.[1][6] These ROS can lead to the oxidation of sensitive amino acid residues such as histidine, arginine, cysteine, and methionine, potentially causing protein damage, cross-linking, and aggregation.[7][8][9]
-
Cleavage of Aromatic Propargyl Ethers: Under certain conditions, aromatic propargyl ethers may be cleaved, leading to the formation of the corresponding phenol.[1][10]
-
Azide (B81097) Reduction: While less common with sodium ascorbate, stronger reducing agents or certain reaction conditions can lead to the reduction of the azide group to an amine.[6]
Q2: I'm observing a low yield or no product in my CuAAC reaction. What are the likely causes?
A2: Low or no product yield in CuAAC reactions is a common issue that can stem from several factors:
-
Catalyst Inactivation: The primary reason for low yield is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species by dissolved oxygen in the reaction mixture.[2][3][11]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. It is also crucial to use a freshly prepared solution of the reducing agent, such as sodium ascorbate, as it can degrade over time.[3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, low reactant concentrations, inappropriate solvent, pH, or temperature can all negatively impact the reaction efficiency.[3][12]
-
Inhibitory Buffer Components: Buffers containing chelating agents like Tris can bind to the copper catalyst and inhibit its activity.[3][4][13] High concentrations of chloride ions can also compete for copper coordination.[3]
Q3: How can I minimize the oxidative homocoupling of my alkyne (Glaser coupling)?
A3: To suppress the formation of the diyne byproduct from Glaser coupling, the following strategies are recommended:
-
Maintain Anaerobic Conditions: Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][14] Performing the reaction under an inert atmosphere in a glovebox or using Schlenk line techniques is highly effective.[3]
-
Use an Adequate Amount of Reducing Agent: A sufficient excess of a reducing agent like sodium ascorbate is crucial to maintain the copper catalyst in its active Cu(I) state and to counteract any dissolved oxygen.[1]
-
Utilize a Stabilizing Ligand: Copper-stabilizing ligands, such as TBTA or THPTA, can protect the Cu(I) catalyst from oxidation and disproportionation.[2]
Q4: My protein/peptide is degrading or aggregating during the CuAAC reaction. How can I prevent this?
A4: Protecting sensitive biomolecules during CuAAC is critical. Here are key strategies to prevent degradation and aggregation:
-
Work Under Anaerobic Conditions: Minimizing oxygen in the reaction mixture is the most effective way to reduce the formation of damaging reactive oxygen species (ROS).[15]
-
Use Copper-Stabilizing Ligands: Ligands like THPTA not only accelerate the reaction but also protect biomolecules from oxidative damage by sequestering the copper ion.[1][3][8] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[12]
-
Add a Scavenger: Aminoguanidine can be added to the reaction mixture to intercept reactive byproducts from ascorbate oxidation that can modify arginine residues.[3][7][8]
-
Optimize Reaction Time: Keeping the reaction time as short as possible by optimizing other parameters can help minimize the exposure of the biomolecule to potentially harmful conditions.[3]
Q5: What is the optimal order of addition for the reagents in a CuAAC reaction?
A5: The order of reagent addition can significantly influence the outcome of the reaction. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[12]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[12] Adding the reducing agent before the ligand can lead to the formation of insoluble copper species.[12]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Catalyst (Cu(I)) Oxidation | Ensure reactions are protected from air by using degassed solvents or working under an inert atmosphere. Use a sufficient amount of a reducing agent like sodium ascorbate. | [4] |
| Poor Reagent Quality | Verify the purity of your azide and alkyne starting materials. Use a freshly prepared solution of sodium ascorbate. | [3] |
| Incorrect Stoichiometry | While a 1:1 ratio is often effective, using a slight excess (1.1 to 2-fold) of one of the reactants can help drive the reaction to completion. | [12] |
| Low Reactant Concentration | Increase the concentration of both the azide and alkyne substrates if possible. | [12] |
| Inhibitory Buffer Components | Use non-coordinating buffers such as phosphate, HEPES, or MOPS instead of Tris-based buffers. | [4] |
Problem: Presence of Significant Side Products
| Side Product | Potential Cause | Recommended Solution | Citation |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen and insufficient reduction of Cu(II). | Thoroughly degas all reaction components and maintain an inert atmosphere. Increase the concentration of the reducing agent (e.g., sodium ascorbate). | [1][6] |
| Biomolecule Degradation/Aggregation | Generation of reactive oxygen species (ROS). | Perform the reaction under anaerobic conditions. Use a copper-stabilizing ligand (e.g., THPTA) in a 5:1 ratio to copper. Add a scavenger like aminoguanidine. | [7][8][15] |
Experimental Protocols
Protocol 1: General Procedure for a Standard CuAAC Reaction
This protocol is a general starting point and may require optimization for specific substrates.
1. Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[12]
-
Ligand (e.g., THPTA): 50 mM in water.[12]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[12]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution. A 1:5 copper-to-ligand ratio is common.
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 1 to 4 hours.[7]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
3. Purification:
-
Once the reaction is complete, the copper catalyst can be removed. For small molecules, an EDTA wash can be effective.[4] For larger biomolecules, dialysis, size exclusion chromatography (SEC), or spin filtration are common methods.[7]
Protocol 2: CuAAC under Anaerobic Conditions for Sensitive Substrates
This protocol is recommended to minimize oxidative side reactions, especially in bioconjugation.
1. Degassing:
-
Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Alternatively, for more rigorous oxygen removal, use three freeze-pump-thaw cycles.[14]
2. Reaction Setup (using a glovebox or Schlenk line):
-
Inside an inert atmosphere glovebox or in a Schlenk flask under positive inert gas pressure, combine the degassed solutions of the alkyne, azide, and ligand.
-
Add the degassed CuSO₄ solution via a gas-tight syringe.
-
Initiate the reaction by adding the degassed sodium ascorbate solution.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.[6]
Caption: Key strategies to minimize common side reactions in CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in phosphonate esterification reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phosphonate (B1237965) esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in phosphonate esterification reactions?
A1: Researchers frequently encounter challenges such as low reaction yields, the occurrence of side reactions, difficulty in achieving selective mono- or diesterification, and hydrolysis of the desired ester product during workup or purification. The purification of final products, which can often be sticky oils, also presents a significant hurdle.
Q2: My Michaelis-Arbuzov reaction is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the Michaelis-Arbuzov reaction are often due to side reactions where the newly formed alkyl halide byproduct reacts with the starting trialkyl phosphite (B83602), leading to a mixture of products.[1] To enhance the yield, consider the following strategies:
-
Volatile Byproducts: Employ a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling alkyl halide byproduct, which can be removed from the reaction mixture as it forms.[1]
-
Catalysis: The use of Lewis acids can improve yields and shorten reaction times.[1] Microwave irradiation has also been shown to be effective.[1]
-
Alternative Reagents: For reactions involving alcohols, triisopropyl phosphite may offer better yields for aliphatic alcohols due to a reduction in side reactions.[1]
-
Radical Alternative: For secondary and tertiary alkyl halides that are challenging substrates in the traditional Michaelis-Arbuzov reaction, a photoredox-catalyzed radical pathway that proceeds at room temperature may be a suitable alternative.[1]
Q3: How can I selectively synthesize a phosphonic acid monoester versus a diester?
A3: Achieving selective esterification can be challenging as the reaction can produce both mono- and diesters.[2] A successful approach involves the direct esterification of phosphonic acids using triethyl orthoacetate. The selectivity between the mono- and diester is controlled by the reaction temperature.[2][3][4] Lower temperatures (e.g., 30°C) favor the formation of the monoester, while higher temperatures (e.g., 90°C) lead to the exclusive formation of the diester.[2]
Q4: I suspect my phosphonate ester is hydrolyzing during the reaction or workup. How can this be prevented?
A4: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][5] To prevent this and improve your isolated yield, adhere to the following precautions:
-
Maintain Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water is a key reactant in hydrolysis.[1]
-
Control pH: Avoid strongly acidic or basic conditions during both the reaction and purification steps.[1] During aqueous workup, it is crucial to maintain a neutral or slightly basic pH, which can be achieved by washing with a saturated sodium bicarbonate solution.[6]
-
Use Acid Scavengers: For esters that are particularly sensitive to acid, adding an acid scavenger like propylene (B89431) oxide during workup can neutralize any trace amounts of acid that may have formed.[6]
-
Minimize Contact Time: Perform aqueous extractions quickly to reduce the time the ester is in contact with the aqueous phase.[6]
Q5: My phosphonate product is decomposing on the silica (B1680970) gel column during chromatography. What should I do?
A5: Standard silica gel is acidic and can cause the hydrolysis of sensitive phosphonate esters.[7] To circumvent this issue, you can use deactivated or buffered silica gel. This can be prepared by making a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine, and then removing the solvent.[7]
Q6: Are there alternative methods to the Michaelis-Arbuzov reaction for forming the C-P bond?
A6: Yes, several other methods exist for forming the carbon-phosphorus bond in phosphonates. These include the Michaelis-Becker reaction, which involves the alkylation of a deprotonated hydrogen phosphonate diester, and palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, which couples dialkyl phosphites with aryl halides.[5][8]
Troubleshooting Guides
Problem 1: Low Yield in Phosphonate Esterification
| Possible Cause | Recommended Solution(s) |
| Side reaction of alkyl halide byproduct (Michaelis-Arbuzov) [1] | Use a trialkyl phosphite that forms a volatile byproduct (e.g., methyl or ethyl halide) to allow for its removal during the reaction.[1] |
| Incomplete reaction | Increase reaction time or temperature. Consider using a catalyst, such as a Lewis acid, or microwave irradiation to drive the reaction to completion.[1] |
| Steric hindrance | For sterically hindered substrates, consider alternative methods like the Mitsunobu reaction, although yields may still be sensitive to steric bulk.[9] |
| Hydrolysis of product during workup | Ensure anhydrous conditions and maintain a neutral pH during extraction.[1][6] |
Problem 2: Product Instability/Decomposition
| Possible Cause | Recommended Solution(s) |
| Hydrolysis under acidic or basic conditions [5] | Maintain strict pH control throughout the process. Use buffered solutions and reagents.[1] |
| Decomposition on silica gel [7] | Use deactivated or buffered silica gel for chromatography. Alternatively, consider other purification methods like crystallization or preparative HPLC.[7] |
| Elevated temperatures | Conduct reactions and purifications at the lowest practical temperature to minimize thermal degradation.[10] |
Quantitative Data Summary
Table 1: Temperature Influence on the Selectivity of Esterification of Butylphosphonic Acid with Triethyl Orthoacetate [2]
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield of Monoester (%) | Yield of Diester (%) |
| 1 | 30 | 24 | >99 | 95 | 0 |
| 2 | 40 | 24 | >99 | 92 | 0 |
| 3 | 50 | 24 | >99 | 85 | 10 |
| 4 | 60 | 24 | >99 | 45 | 50 |
| 5 | 70 | 24 | >99 | 10 | 85 |
| 6 | 80 | 24 | >99 | 0 | 95 |
| 7 | 90 | 24 | >99 | 0 | >99 |
| 8 | 100 | 24 | >99 | 0 | >99 |
Experimental Protocols
Protocol 1: Selective Monoesterification of Benzylphosphonic Acid
This protocol is adapted from the work on selective esterification of phosphonic acids.[2]
Materials:
-
Benzylphosphonic acid
-
Triethyl orthoacetate
-
Solvent (e.g., MTBE if not using triethyl orthoacetate in excess)
-
Standard laboratory glassware and stirring apparatus
-
³¹P NMR for reaction monitoring
Procedure:
-
To a solution of benzylphosphonic acid (1 equiv., 0.05 mmol) in the chosen solvent (1 mL), add triethyl orthoacetate (3 equiv., 0.15 mmol).
-
Stir the reaction mixture at 30°C for 24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy to determine substrate conversion and product yield.
-
Upon completion, the solvent and excess reagents are removed under reduced pressure. The crude product can be purified by standard methods, taking care to avoid acidic or basic conditions.
Protocol 2: Selective Diesterification of Butylphosphonic Acid
This protocol is based on the temperature-controlled selective esterification methodology.[2]
Materials:
-
Butylphosphonic acid
-
Triethyl orthoacetate
-
Standard laboratory glassware with heating and stirring capabilities
-
³¹P NMR for reaction monitoring
Procedure:
-
In a suitable reaction vessel, place butylphosphonic acid (1 equiv., 0.1 mmol).
-
Add an excess of triethyl orthoacetate (1 mL), which will act as both the reagent and the solvent.
-
Heat the reaction mixture to 90°C and maintain this temperature with stirring.
-
Monitor the reaction until completion (typically 24 hours), as confirmed by ³¹P NMR, which should show the exclusive formation of the diester.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoacetate under reduced pressure to yield the crude diester, which can be further purified if necessary.
Visualizations
Caption: Troubleshooting workflow for low yields in phosphonate esterification.
Caption: Key strategies for preventing hydrolysis during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Phosphonate Ester Hydrolysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively monitoring phosphonate (B1237965) ester hydrolysis during experimental workups. Find answers to common questions, troubleshoot potential issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring phosphonate ester hydrolysis during a reaction workup?
A1: The three most common and effective methods for monitoring phosphonate ester hydrolysis are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The choice of method depends on the specific requirements of the experiment, such as the need for quantitative data, speed of analysis, and the nature of the compounds involved.
Q2: How can I use TLC to monitor the hydrolysis of my phosphonate ester?
A2: TLC is a quick and straightforward method for qualitative monitoring. The phosphonate ester, the partially hydrolyzed monoester, and the fully hydrolyzed phosphonic acid will have different polarities and thus different retention factors (Rf) on a TLC plate. Typically, the phosphonic acid is the most polar and will have the lowest Rf value, while the diester is the least polar with the highest Rf. By spotting the reaction mixture alongside standards of the starting material and expected products, you can visually track the progress of the hydrolysis.
Q3: What is the advantage of using ³¹P NMR spectroscopy?
A3: ³¹P NMR spectroscopy is a powerful quantitative technique that is highly specific for phosphorus-containing compounds.[2] The chemical shift of the phosphorus nucleus is very sensitive to its chemical environment, allowing for clear differentiation between the phosphonate diester, the monoester, and the phosphonic acid.[2][3] This allows for the quantification of each species in the reaction mixture over time by integrating the respective peaks in the spectrum.[1][4]
Q4: When should I choose LC-MS for monitoring the hydrolysis?
A4: LC-MS is a highly sensitive and specific technique ideal for complex mixtures or when dealing with very low concentrations of analytes.[5][6][7] It separates the components of the mixture by liquid chromatography, and the mass spectrometer provides mass-to-charge ratio (m/z) information for each component, allowing for unambiguous identification of the phosphonate ester and its hydrolysis products.[8] This method is particularly useful for monitoring hydrolysis in biological samples or for trace analysis.[1]
Q5: I am observing significant hydrolysis of my phosphonate ester during silica (B1680970) gel chromatography. What can I do to prevent this?
A5: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive phosphonate esters.[1][2] To mitigate this, you can use deactivated or buffered silica gel, for instance, by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider other purification methods such as crystallization or preparative HPLC.[2]
Troubleshooting Guides
Issue 1: Unexpectedly rapid or complete hydrolysis of the phosphonate ester is observed.
-
Possible Cause: The pH of the aqueous solution used in the workup is too acidic or basic.[1] Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[9][10]
-
Troubleshooting Steps:
-
Neutralize the reaction mixture to a pH of approximately 7 before performing any aqueous extractions.[2]
-
Use buffered aqueous solutions for the workup if your compound is particularly sensitive to pH changes.
-
If possible, consider a non-aqueous workup, such as filtration and evaporation of the solvent.[2]
-
Issue 2: My phosphonate ester prodrug shows low or no biological activity in a cell-based assay.
-
Possible Cause: The prodrug may be unstable in the cell culture medium and hydrolyzing to the charged phosphonic acid before it can cross the cell membrane.[1]
-
Troubleshooting Workflow:
-
Assess the stability of the prodrug in the cell-free assay medium.
-
Incubate the prodrug in the medium at 37°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Analyze the samples by HPLC or ³¹P NMR to quantify the amount of parent prodrug and its hydrolysis products over time.[1]
-
If the prodrug is unstable, consider optimizing the assay conditions (e.g., reducing incubation time) or modifying the prodrug structure to enhance stability.[1]
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Monitoring Phosphonate Ester Hydrolysis
| Technique | Principle | Type of Data | Advantages | Disadvantages |
| TLC | Separation based on polarity | Qualitative | Fast, simple, inexpensive | Not quantitative, lower resolution |
| ³¹P NMR | Nuclear magnetic resonance of the phosphorus nucleus | Quantitative | Highly specific, quantitative, non-destructive | Requires specialized equipment, lower sensitivity |
| LC-MS | Chromatographic separation followed by mass analysis | Quantitative & Qualitative | High sensitivity and specificity, suitable for complex mixtures | Requires expensive instrumentation, can be complex to develop methods |
Table 2: Typical ³¹P NMR Chemical Shift Ranges for Phosphonate Species
| Species | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphonate Diester | +15 to +30 |
| Phosphonate Monoester | +10 to +25 |
| Phosphonic Acid | +5 to +20 |
| Note: These are general ranges and can vary depending on the specific structure of the phosphonate. |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Use a standard silica gel 60 F254 plate.
-
Prepare the mobile phase: A common solvent system is a mixture of a polar and a non-polar solvent, for example, ethyl acetate/hexane or dichloromethane/methanol. The optimal ratio will depend on the polarity of your specific compounds and needs to be determined empirically.
-
Spot the samples: Using a capillary tube, spot the reaction mixture on the baseline of the TLC plate. It is also highly recommended to spot reference standards of the starting phosphonate ester and the expected phosphonic acid product alongside the reaction mixture for comparison.
-
Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light if the compounds are UV-active. Alternatively, use a staining agent. A common stain for phosphorus compounds is a ceric molybdate (B1676688) solution.[11]
-
Analyze the results: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the phosphonic acid indicates hydrolysis.
Protocol 2: Quantitative Analysis of Hydrolysis by ³¹P NMR Spectroscopy
-
Prepare the sample: Take an aliquot of the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquire the spectrum: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the data: Process the spectrum by applying a Fourier transform and phasing the spectrum.
-
Analyze the spectrum: Identify the peaks corresponding to the phosphonate diester, monoester, and phosphonic acid based on their characteristic chemical shifts.[4]
-
Quantify the components: Integrate the area of each peak. The relative concentration of each species is proportional to its integral value. The percentage of hydrolysis can be calculated from the relative integrals of the starting material and product peaks.
Visualizations
Caption: Experimental workflow for monitoring phosphonate ester hydrolysis.
Caption: Troubleshooting guide for product loss due to hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 9. benchchem.com [benchchem.com]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Post-Bioconjugation Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when removing excess Polyethylene Glycol (PEG) linkers after a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess PEG linkers after a bioconjugation reaction?
The most common methods leverage the size difference between the larger PEGylated bioconjugate and the smaller, unreacted PEG linker. Key techniques include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography method that separates molecules based on their hydrodynamic volume. It is very effective at separating PEGylated proteins from unreacted PEG and native proteins.[][2]
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and highly scalable filtration method ideal for buffer exchange and the removal of small molecule impurities from large volumes.[3][4]
-
Dialysis: A passive diffusion-based method that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).[5][6]
Q2: How do I choose the most suitable purification method for my experiment?
The choice of method depends on several factors, including the scale of your reaction, the required purity of the final product, the equipment available, and the properties of your specific bioconjugate.
-
For high-resolution separation and analytical purposes, Size Exclusion Chromatography (SEC) is often the preferred method.[7][8]
-
For large-scale processing and industrial applications, Tangential Flow Filtration (TFF) is highly efficient and scalable.[9][10]
-
For small-scale lab experiments where high throughput is not a major concern, dialysis is a simple and economical option.[6][11]
Q3: Which analytical techniques should I use to confirm the successful removal of free PEG linkers and characterize my final product?
A combination of analytical techniques is essential to confirm purity and characterize the final PEGylated product.[12]
-
Size Exclusion Chromatography (SEC): Used to assess the removal of free PEG and to quantify the level of aggregation in the final product.[8][13]
-
SDS-PAGE: Provides a visual confirmation of conjugation and an estimation of the molecular weight increase.[14][15]
-
Mass Spectrometry (MS): Confirms the identity of the bioconjugate and provides precise information on the degree of PEGylation.[8]
-
UV-Vis Spectrophotometry: Can be used to determine the concentration of the purified bioconjugate.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during various purification techniques.
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Broadening | Inappropriate Column Choice: The fractionation range of the column is not suitable for separating the bioconjugate from the free PEG. | Select a column with a fractionation range appropriate for the size difference between your PEGylated product and the free PEG linker.[16] |
| Suboptimal Flow Rate: The flow rate is too high, preventing proper separation. | Decrease the flow rate to allow more time for molecules to diffuse into and out of the stationary phase pores. | |
| Excessive Sample Volume: The loaded sample volume is too large (typically >2-5% of the column volume), leading to band broadening. | Reduce the sample loading volume to ensure it is within the recommended range for your column.[2] | |
| Low Recovery of Bioconjugate | Non-specific Binding: The bioconjugate is adsorbing to the column matrix. | - Add modifiers like arginine or change the ionic strength of the mobile phase to reduce non-specific interactions.[2] - Ensure the pH of the buffer is not close to the isoelectric point (pI) of the protein to avoid precipitation.[16] |
| Sample Precipitation: The bioconjugate is precipitating on the column due to high concentration or incompatible buffer conditions. | - Optimize buffer conditions (pH, ionic strength) to enhance protein stability.[16] - Load a more dilute sample. | |
| Presence of Aggregates in Purified Sample | Sample Instability: The bioconjugate is prone to aggregation under the experimental conditions. | - Optimize buffer conditions (pH, ionic strength) to improve conjugate stability.[16] - Consider adding excipients like arginine to prevent aggregation. - Perform the purification at a lower temperature.[16] |
Tangential Flow Filtration (TFF) / Diafiltration
| Problem | Potential Cause | Recommended Solution |
| Slow Filtration Rate / Membrane Fouling | High Transmembrane Pressure (TMP): Excessive TMP can cause the bioconjugate to form a gel layer on the membrane surface, restricting flow. | Optimize the TMP. Start with a lower pressure and gradually increase it while monitoring the flux rate. |
| Inappropriate Membrane Choice: The membrane's molecular weight cut-off (MWCO) is too small, or the membrane material is incompatible with the sample. | Select a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your bioconjugate. Ensure the membrane material is compatible with your buffers and product. | |
| High Sample Concentration: The sample is too concentrated, leading to increased viscosity and fouling. | Dilute the sample before starting the filtration or during the process. | |
| Low Product Yield | Non-specific Binding: The bioconjugate is adsorbing to the membrane or tubing. | - Select low-protein-binding membrane materials (e.g., modified PES). - Flush the system thoroughly after the process to recover any bound material. |
| Product Loss in Permeate: The membrane MWCO is too large, allowing the bioconjugate to pass through into the permeate. | Use a membrane with a smaller MWCO (typically 3-5x smaller than the product's molecular weight). | |
| Incomplete Removal of Free PEG | Insufficient Diafiltration Volumes: Not enough buffer has been exchanged to wash out the small molecules effectively. | Perform at least 5-7 diafiltration volumes (the volume of the sample in the retentate) to ensure thorough removal of the free PEG linker.[3] |
Dialysis
| Problem | Potential Cause | Recommended Solution |
| Purification is Too Slow | Insufficient Buffer Volume: The volume of the dialysis buffer (dialysate) is too small, leading to a slow approach to equilibrium. | Use a large volume of dialysate, at least 200-500 times the sample volume, and change it several times.[6] |
| Lack of Agitation: Without stirring, a localized equilibrium is reached at the membrane surface, slowing diffusion. | Gently stir the dialysis buffer throughout the process to maintain a steep concentration gradient.[17] | |
| Sample is Diluted After Dialysis | Osmotic Imbalance: The buffer has a lower osmolarity than the sample, causing water to move into the dialysis bag. | Ensure the osmolarity of the dialysis buffer is similar to that of the sample. |
| Incomplete Removal of Free PEG | Inappropriate MWCO: The molecular weight cut-off of the dialysis membrane is too close to the molecular weight of the free PEG linker. | Select a membrane with an MWCO that is significantly smaller than the bioconjugate but large enough for the free PEG to pass through easily. A common rule is to choose an MWCO that is at least 2-3 times smaller than the molecule to be retained.[17] |
| Insufficient Dialysis Time/Buffer Changes: The dialysis was not run long enough or with enough buffer changes to remove all the free PEG. | Dialyze for a longer period (e.g., overnight at 4°C) and perform at least 3-4 buffer changes.[6] |
Quantitative Data Summary
The table below provides a general comparison of the common purification techniques. The actual performance will vary depending on the specific application and experimental conditions.
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Primary Separation Principle | Hydrodynamic Volume | Molecular Weight Cut-Off | Molecular Weight Cut-Off |
| Typical Product Recovery | > 90% | > 95% | > 90% |
| Purity Achieved | Very High | High | Good |
| Processing Time | Moderate (1-4 hours) | Fast (< 1 hour) | Slow (12-48 hours)[6] |
| Scalability | Limited to Moderate | Excellent (mL to thousands of L)[4] | Limited |
| Key Advantage | High Resolution | Speed and Scalability | Simplicity and Low Cost |
| Key Disadvantage | Limited Sample Volume, Potential for Dilution | Requires System Setup, Potential for Fouling | Very Slow, Labor Intensive |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for purifying a PEGylated protein from excess PEG linkers.
-
System and Column Preparation:
-
Select an SEC column with a fractionation range suitable for separating your large bioconjugate from the small, free PEG linker.
-
Degas the mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4) thoroughly.
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[2]
-
-
Sample Preparation and Loading:
-
Concentrate the bioconjugation reaction mixture if necessary.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
Load the sample onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[2]
-
-
Chromatography and Fraction Collection:
-
Perform an isocratic elution using the equilibrated mobile phase.[2]
-
Monitor the elution profile using a UV detector at 280 nm.
-
Collect fractions based on the chromatogram. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the smaller, unreacted protein, and finally the free PEG linker.[2]
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical SEC and/or SDS-PAGE to confirm purity and identify fractions containing the desired product.[2]
-
Pool the pure fractions and concentrate if necessary using a method like ultrafiltration.
-
Protocol 2: Purification by Tangential Flow Filtration (TFF)
This protocol provides a general workflow for removing excess PEG using a lab-scale TFF system.
-
System Setup and Membrane Preparation:
-
Select a TFF membrane cassette (e.g., modified PES) with an MWCO that is 3-5 times smaller than the molecular weight of your bioconjugate.
-
Install the cassette into the TFF system and flush it with purified water to remove any preservatives.
-
Equilibrate the system with the desired final buffer (diafiltration buffer).
-
-
Concentration (Optional):
-
Add the bioconjugation reaction mixture to the system reservoir.
-
Begin recirculating the sample over the membrane while applying a low transmembrane pressure (TMP).
-
Concentrate the sample to a manageable volume.
-
-
Diafiltration (Buffer Exchange):
-
Once the desired volume is reached, begin adding the diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This maintains a constant volume in the retentate.
-
Continue this process for at least 5-7 diafiltration volumes to effectively wash out the low molecular weight PEG linkers.
-
-
Final Concentration and Recovery:
-
After diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume.
-
Recover the purified, concentrated bioconjugate from the system. Perform a buffer flush of the system to maximize recovery.
-
Protocol 3: Purification by Dialysis
This protocol describes the removal of excess PEG linkers using dialysis tubing.
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with an MWCO that will retain your bioconjugate while allowing the free PEG linker to diffuse out (e.g., 10 kDa MWCO for a 50 kDa protein conjugated to a 5 kDa PEG).[17]
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).
-
-
Sample Loading:
-
Load your bioconjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.
-
Securely close both ends of the tubing with clamps.
-
-
Dialysis Process:
-
Submerge the sealed dialysis bag in a large container with dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 200 times the sample volume.[6]
-
Place the container on a magnetic stir plate and add a stir bar. Stir the buffer gently at 4°C.[17]
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange and Completion:
-
Change the dialysis buffer completely. Repeat this step at least two more times over a period of 12-24 hours to ensure complete removal of the unreacted PEG. A final overnight dialysis is common.[6]
-
Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover the purified sample.[17]
-
Visualized Workflows
Caption: Experimental workflow for purification using Size Exclusion Chromatography (SEC).
Caption: Experimental workflow for purification using Tangential Flow Filtration (TFF).
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repligen.com [repligen.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. aboligo.com [aboligo.com]
- 14. benchchem.com [benchchem.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Amine Labeling Efficiency and Buffer pH
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing amine labeling reactions, with a specific focus on the critical role of buffer pH. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine labeling with NHS esters?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (e.g., on proteins or other biomolecules) is typically in the range of 8.0 to 8.5.[1] Many protocols specifically recommend a pH of 8.3 to 8.5 to maximize reaction efficiency.[2][3][4][5]
Q2: Why is the pH of the reaction buffer so critical for amine labeling?
The pH of the reaction buffer is a critical factor because it governs two competing reactions:
-
Amine Reactivity: For the labeling reaction to proceed, the primary amine groups on the target molecule must be in a deprotonated, nucleophilic state (-NH₂). At a pH below 8.0, a significant portion of these amines will be protonated (-NH₃⁺), making them unreactive towards the NHS ester.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the labeling reagent inactive. The rate of this hydrolysis reaction increases significantly as the pH rises.[1][6][7] Above pH 9.0, the hydrolysis can be so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[1]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.[6][8]
Q3: What are the recommended buffers for amine labeling reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][2] Recommended buffers include:
For pH-sensitive proteins, phosphate-buffered saline (PBS) at pH 7.4 can be used, but this will slow down the reaction rate and may require longer incubation times.[10]
Q4: Which buffers should be avoided in amine labeling?
Buffers containing primary amines must be avoided as they will compete with the labeling reaction.[1][2][7][11] Common examples include:
These buffers can, however, be useful for quenching the reaction once it is complete.[7][12]
Q5: Can NHS esters react with other amino acid residues besides primary amines?
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic functional groups can occur, although generally to a lesser extent.[13][14] These include:
-
Hydroxyl groups on serine, threonine, and tyrosine residues, forming unstable ester linkages.[13][14]
-
Sulfhydryl groups of cysteine residues, forming a less stable thioester.[13][14]
These side reactions can become more significant at pH values outside the optimal range for amine labeling.[14]
Troubleshooting Guides
Problem: Low Degree of Labeling (DOL)
A low degree of labeling can result in a weak signal in downstream applications. Use the following guide to troubleshoot this common issue.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A decision tree for troubleshooting a low degree of labeling.
Problem: Protein Precipitation After Labeling
Potential Causes and Solutions:
-
High Degree of Labeling: Over-labeling can alter the protein's solubility, especially with hydrophobic labels.
-
Solution: Reduce the molar excess of the NHS ester in the reaction.[15]
-
-
Organic Solvent Concentration: The concentration of DMSO or DMF from the NHS ester stock solution may be too high.
-
Solution: Decrease the volume of the organic solvent added to the reaction mixture.[15]
-
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Pathways
| pH Range | Amine Group State | NHS Ester Stability | Labeling Efficiency | Primary Competing Reaction |
| < 7.5 | Protonated (-NH₃⁺), non-nucleophilic[1] | High | Low | None |
| 8.0 - 8.5 | Deprotonated (-NH₂), nucleophilic[1] | Moderate | Optimal | Amine Labeling |
| > 9.0 | Deprotonated (-NH₂), nucleophilic[1] | Low | Low | Rapid Hydrolysis[1] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
The stability of NHS esters is highly dependent on pH. The rate of hydrolysis increases significantly with a more alkaline pH.[2][6][7]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.6 | 4 | 10 minutes[7] |
Note: Half-life values can vary depending on the specific NHS ester and buffer composition.
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.[2][12]
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS).
-
Amine-reactive NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[15]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[2][15]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[15]
-
Purification: Desalting column or dialysis cassette.[15]
-
Storage Buffer: PBS, pH 7.4.[15]
Procedure:
-
Protein Preparation: Ensure the protein concentration is at least 2 mg/mL in an amine-free buffer.[12] If the protein solution contains amine-containing buffers, perform a buffer exchange into the Reaction Buffer.[15]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[2] Gently mix and incubate for 1-2 hours at room temperature, protected from light, or overnight at 4°C.[2][12]
-
Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[12][15] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[2][16]
-
Determine Degree of Labeling (DOL): The DOL can be determined spectrophotometrically.[16]
-
Storage: Store the labeled protein under appropriate conditions.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for protein labeling with NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Azido-PEG3-phosphonic acid ethyl ester and its Alternatives
For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for Azido-PEG3-phosphonic acid ethyl ester, a versatile heterobifunctional linker, and its common alternatives. Understanding the distinct spectral features of these molecules is crucial for confirming their synthesis, purity, and appropriate application in areas such as bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
This document summarizes the expected ¹H, ¹³C, and ³¹P NMR spectral data for this compound and compares it with Azido-PEG3-phosphonic acid, Propargyl-PEG3-phosphonic acid ethyl ester, and Bromo-PEG3-phosphonic acid diethyl ester. Detailed experimental protocols for NMR analysis and a visual workflow are also provided to aid in the accurate characterization of these important research tools.
Performance Comparison: NMR Spectroscopic Data
The structural integrity and purity of PEGylated linkers are definitively established through NMR spectroscopy. The key to successful verification lies in the identification of characteristic signals for the terminal functional groups and the repeating ethylene (B1197577) glycol units of the PEG backbone. The following tables present a summary of the expected quantitative NMR data for the target compound and its alternatives.
Note: The chemical shifts provided below are based on typical values observed for similar structures and may vary slightly depending on the solvent and experimental conditions.
Table 1: Comparative ¹H NMR Data
| Assignment | This compound | Azido-PEG3-phosphonic acid | Propargyl-PEG3-phosphonic acid ethyl ester | Bromo-PEG3-phosphonic acid diethyl ester | Key Differentiator |
| -P(O)(OCH₂CH₃)₂ | ~4.10 (quint, 4H) | - | ~4.10 (quint, 4H) | ~4.12 (quint, 4H) | Presence and integration of the ethyl ester protons. |
| -P(O)(OCH₂CH₃)₂ | ~1.32 (t, 6H) | - | ~1.32 (t, 6H) | ~1.33 (t, 6H) | Presence and integration of the ethyl ester protons. |
| -OCH₂CH₂O- (PEG) | ~3.65 - 3.55 (m) | ~3.65 - 3.55 (m) | ~3.65 - 3.55 (m) | ~3.67 - 3.58 (m) | The characteristic signal for the PEG backbone, integration varies with PEG length. |
| -CH₂-N₃ | ~3.39 (t, 2H) | ~3.39 (t, 2H) | - | - | Triplet for the methylene (B1212753) group adjacent to the azide. |
| -O-CH₂CH₂-P(O)- | ~2.05 (m, 2H) | ~2.05 (m, 2H) | ~2.05 (m, 2H) | ~2.20 (m, 2H) | Methylene group of the PEG chain adjacent to the phosphonate (B1237965). |
| ≡C-H (Propargyl) | - | - | ~2.45 (t, 1H) | - | Terminal alkyne proton signal. |
| -CH₂-Br | - | - | - | ~3.50 (t, 2H) | Triplet for the methylene group adjacent to the bromine. |
Table 2: Comparative ¹³C NMR Data
| Assignment | This compound | Azido-PEG3-phosphonic acid | Propargyl-PEG3-phosphonic acid ethyl ester | Bromo-PEG3-phosphonic acid diethyl ester |
| -P(O)(OCH₂CH₃)₂ | ~62.0 (d) | - | ~62.0 (d) | ~62.1 (d) |
| -P(O)(OCH₂CH₃)₂ | ~16.5 (d) | - | ~16.5 (d) | ~16.4 (d) |
| -OCH₂CH₂O- (PEG) | ~70.5 - 69.0 | ~70.5 - 69.0 | ~70.5 - 69.0 | ~70.6 - 69.5 |
| CH₂-N₃ | ~50.8 | ~50.8 | - | - |
| -O-CH₂CH₂-P(O)- | ~67.0 (d) | ~67.0 (d) | ~67.0 (d) | ~67.5 (d) |
| -O-CH₂CH₂-P(O)- | ~25.0 (d) | ~25.0 (d) | ~25.0 (d) | ~30.5 (d) |
| ≡C-H (Propargyl) | - | - | ~75.0 | - |
| C≡C-H (Propargyl) | - | - | ~80.0 | - |
| CH₂-Br | - | - | - | ~30.0 |
Table 3: Comparative ³¹P NMR Data
| Compound | Expected Chemical Shift (δ, ppm) | Key Differentiator |
| This compound | ~28 - 32 | Characteristic of a phosphonate diester. |
| Azido-PEG3-phosphonic acid | ~20 - 25 | Shifted upfield compared to the ester due to the presence of acidic protons. |
| Propargyl-PEG3-phosphonic acid ethyl ester | ~28 - 32 | Similar to other phosphonate diesters. |
| Bromo-PEG3-phosphonic acid diethyl ester | ~30 - 34 | Slightly downfield shift may be observed due to the electron-withdrawing bromine. |
Experimental Protocols
A standardized and meticulously followed methodology is essential for acquiring high-quality, reproducible NMR data for PEGylated compounds. Given that PEG derivatives can be hygroscopic, proper handling is crucial to prevent moisture contamination, which can interfere with the NMR spectrum.
1. Sample Preparation:
-
Weigh 5-10 mg of the PEGylated phosphonic acid derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal resolution and sensitivity.
-
¹H NMR: A standard single-pulse experiment is generally sufficient. Key parameters to consider are the spectral width, number of scans (typically 8-16), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., ¹³C{¹H}) is used to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
³¹P NMR: A proton-decoupled experiment is also standard for ³¹P NMR to obtain a single peak for each phosphorus environment. The spectral width should be set to cover the expected range for phosphonates.
3. Data Processing and Analysis:
-
Process the raw FID (Free Induction Decay) data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is commonly used. For ³¹P NMR, an external standard such as 85% H₃PO₄ (0 ppm) is typically used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each signal to a specific nucleus within the molecule.
Workflow and Pathway Visualization
The following diagrams illustrate the general experimental workflow for NMR characterization and the logical relationship of the compared molecules.
Caption: A generalized workflow for the NMR characterization of PEGylated phosphonic acid derivatives.
Caption: Logical relationship between the target compound and its alternatives.
A Researcher's Guide to Confirming Bioconjugation Success: An Objective Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules to biologics is a cornerstone of creating next-generation therapeutics and diagnostics. From antibody-drug conjugates (ADCs) to PEGylated proteins, confirming the successful bioconjugation and characterizing the resulting product is paramount for ensuring efficacy, safety, and batch-to-batch consistency. This guide provides an objective comparison of key analytical methods used to confirm successful bioconjugation, complete with experimental data and detailed protocols to inform your analytical strategy.
A multi-pronged analytical approach is often necessary for the comprehensive characterization of a bioconjugate. The following workflow illustrates a logical progression from initial confirmation to detailed structural elucidation.
Comparison of Key Analytical Methods
The choice of analytical technique is dictated by the specific information required, the nature of the bioconjugate, and the stage of development. The following table summarizes and compares the most common methods.
| Analytical Method | Primary Information Provided | Advantages | Limitations | Throughput | MS Compatible? |
| UV-Vis Spectroscopy | Average Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | Rapid, simple, and requires minimal sample. | Provides an average value, not the distribution of species; susceptible to interference from impurities. | High | No |
| SDS-PAGE | Molecular weight shift, initial confirmation of conjugation. | Widely accessible, simple, and provides a visual confirmation of conjugation.[1][2] | Low resolution, prone to band smearing with heterogeneous conjugates, and generally not quantitative.[1] | High | Yes (with compatible stains) |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments.[3][4] | Excellent for assessing product purity and stability.[4] | Limited resolution for species with similar hydrodynamic radii. | Medium | Yes |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of drug-loaded species for cysteine-conjugated ADCs.[5][6] | High resolution for different drug-loaded species, non-denaturing conditions preserve native structure.[7][8] | Not suitable for highly heterogeneous lysine-conjugated ADCs; incompatible with MS due to high salt concentrations.[9][10] | Medium | No |
| Reversed-Phase HPLC (RP-HPLC) | Analysis of reduced bioconjugate subunits (e.g., light and heavy chains). | High resolution for separating subunits and isoforms.[11] | Denaturing conditions, may not be suitable for all bioconjugates. | Medium | Yes |
| Mass Spectrometry (MS) | Precise molecular weight, DAR distribution, and confirmation of conjugation sites.[12][13] | High sensitivity and specificity, provides detailed structural information.[12] | Can be complex, requires specialized instrumentation. | Low to Medium | N/A |
Detailed Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
Principle: This method utilizes the Beer-Lambert law to calculate the average number of conjugated molecules per protein by measuring the absorbance at two different wavelengths: one for the protein (typically 280 nm) and one for the conjugated molecule at its maximum absorbance (λmax).[14]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Create a dilution series to ensure the absorbance readings are within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the bioconjugate solution at 280 nm and the λmax of the conjugated molecule.
-
Measure the absorbance of the unconjugated protein at the same concentrations.
-
-
Calculation:
-
The average DAR can be calculated using the known extinction coefficients of the protein and the conjugated molecule.
-
SDS-PAGE for Confirmation of Molecular Weight Shift
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[1][2] Successful conjugation results in an increase in the molecular weight of the protein, which is observed as a slower migrating band on the gel compared to the unconjugated protein.[1][2][15]
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples of the unconjugated protein, the bioconjugate, and a molecular weight marker.
-
Mix samples with Laemmli sample buffer (with and without a reducing agent like DTT to analyze under reducing and non-reducing conditions).
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in SDS running buffer until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel to visualize the protein bands.
-
Image the gel for documentation.
-
Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Principle: SEC separates molecules based on their hydrodynamic size in solution.[4][16] Larger molecules, such as aggregates, elute first, followed by the monomeric bioconjugate, and then smaller fragments.[4]
Experimental Protocol:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (e.g., 150 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).[17]
-
-
Sample Preparation:
-
Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[18]
-
-
Chromatography:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine their relative percentages.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
Principle: HIC separates molecules based on their hydrophobicity.[5][9] The conjugation of hydrophobic small molecules to a protein increases its overall hydrophobicity.[6][19] In HIC, a high salt mobile phase is used to promote binding to the hydrophobic stationary phase, and a decreasing salt gradient is used to elute the species, with more hydrophobic molecules (higher DAR) eluting later.[9]
Experimental Protocol:
-
System Preparation:
-
Equilibrate the HIC column with the high-salt mobile phase (Mobile Phase A: e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[17]
-
-
Sample Preparation:
-
Dilute the bioconjugate sample in Mobile Phase A.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Apply a linear gradient to 100% low-salt mobile phase (Mobile Phase B: e.g., 50 mM Sodium Phosphate, pH 7.0) over 30-60 minutes.[17]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (e.g., DAR 0, 2, 4, 6, 8) to determine the drug load distribution.
-
Mass Spectrometry (MS) for Intact Mass and DAR Analysis
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[12] For bioconjugates, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the precise molecular weight of the intact conjugate and its different drug-loaded forms.[12][20]
Experimental Protocol (Native SEC-MS):
-
System Preparation:
-
Equilibrate a size-exclusion column with a volatile, MS-compatible mobile phase (e.g., 100-150 mM Ammonium Acetate, pH 7.4).[10]
-
-
Sample Preparation:
-
Desalt the bioconjugate sample if necessary.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system. The SEC column performs online buffer exchange.
-
The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to obtain the zero-charge masses of the different bioconjugate species and determine the DAR distribution.
-
By employing a combination of these analytical methods, researchers and drug developers can build a comprehensive understanding of their bioconjugate's critical quality attributes, ensuring the development of safe and effective products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. agilent.com [agilent.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aboligo.com [aboligo.com]
- 16. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 20. cellmosaic.com [cellmosaic.com]
A Head-to-Head Battle for Surface Supremacy: Azido-PEG3-phosphonic Acid vs. Its Ethyl Ester
For researchers, scientists, and drug development professionals navigating the landscape of surface modification, the choice of anchoring chemistry is paramount. This guide provides a comprehensive comparison of Azido-PEG3-phosphonic acid and its precursor, Azido-PEG3-phosphonic acid ethyl ester, for surface binding applications. We delve into the fundamental differences in their binding mechanisms, present supporting experimental data, and provide detailed protocols for surface functionalization and analysis.
At the heart of this comparison lies the terminal functional group: the free phosphonic acid [-PO(OH)₂] versus its diethyl ester [-PO(OC₂H₅)₂]. This seemingly subtle chemical distinction profoundly impacts the stability, efficiency, and nature of the bond formed with metal oxide surfaces, which are ubiquitous in biomaterials, nanoparticles, and medical implants.
The Verdict in Brief: The Acid Reigns Supreme
Experimental evidence strongly indicates that Azido-PEG3-phosphonic acid forms a more stable and robust attachment to metal oxide surfaces compared to its ethyl ester counterpart. The free phosphonic acid group is capable of forming multidentate covalent bonds with surface hydroxyl groups, leading to a durable and well-ordered self-assembled monolayer (SAM). In contrast, the ethyl ester acts as a protected precursor, requiring hydrolysis to expose the reactive phosphonic acid for effective and strong surface binding. While the ester may offer advantages in terms of solubility and handling in certain organic solvents, its direct binding affinity is significantly lower.
Quantitative Data Presentation
The following table summarizes the key performance differences based on available experimental data. A study comparing a phosphonate (B1237965) ester functionalized resin with its hydrolyzed phosphonic acid counterpart for metal ion sorption provides a strong proxy for surface binding efficiency.
| Performance Metric | Azido-PEG3-phosphonic acid | This compound | Substrate | Key Findings & References |
| Binding Mechanism | Covalent bond formation (M-O-P) via condensation reaction. Potential for mono-, bi-, and tridentate binding.[1] | Primarily physisorption or weak coordination. Requires hydrolysis to the phosphonic acid for strong chemisorption. | Metal Oxides (e.g., TiO₂, Al₂O₃, Fe₃O₄) | Phosphonic acids form strong, hydrolytically stable bonds with metal oxide surfaces.[1] |
| Binding Strength & Stability | High. Forms stable, well-ordered self-assembled monolayers (SAMs).[2] | Low (without hydrolysis). The resulting bond after hydrolysis is as stable as the free acid. | Metal Oxides, Silica | Phosphonic acid-functionalized materials exhibit high stability against hydrolysis, whereas phosphate (B84403) ester-functionalized materials are not stable.[2] |
| Sorption Capacity (Proxy for Surface Binding) | Significantly Higher | Lower | Styrene-Divinylbenzene Copolymer | A study on phosphonate-functionalized resins showed that the hydrolyzed phosphonic acid form had a much higher sorption capacity for metal ions compared to the ester form.[3] |
Binding Mechanisms Visualized
The distinct interaction of the phosphonic acid and its ethyl ester with a metal oxide surface is illustrated below.
As depicted, the phosphonic acid undergoes a condensation reaction to form a stable covalent bond. The ethyl ester, lacking the reactive hydroxyl groups, is limited to weaker, non-covalent interactions. For the ester to achieve strong binding, a hydrolysis step is necessary.
Experimental Protocols
This section provides detailed methodologies for surface modification using Azido-PEG3-phosphonic acid and its characterization. The protocol for the ethyl ester would include an initial hydrolysis step.
I. Hydrolysis of this compound (Activation Step)
-
Dissolution: Dissolve the this compound in an ethanol/water mixture.
-
Acidification: Add a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Reflux the mixture for several hours.
-
Monitoring: Monitor the completion of the hydrolysis reaction using techniques such as ³¹P NMR or mass spectrometry.
-
Purification: Remove the solvent and excess acid under reduced pressure to yield the Azido-PEG3-phosphonic acid.
II. Surface Modification with Azido-PEG3-phosphonic acid
-
Substrate Preparation:
-
Clean the metal oxide substrate by sonicating in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by UV-ozone treatment. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of Azido-PEG3-phosphonic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol).
-
-
Immersion and Monolayer Formation:
-
Immerse the cleaned and activated substrate in the phosphonic acid solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
III. Surface Characterization
The successful formation of a self-assembled monolayer can be confirmed using the following techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The presence of phosphorus (P 2p peak) and nitrogen (N 1s peak from the azide (B81097) group) and an increase in the carbon (C 1s) signal would confirm the presence of the molecule on the surface.
-
Contact Angle Goniometry: To measure the change in surface wettability. A successful modification with the hydrophilic PEG linker should result in a decrease in the water contact angle.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): To identify the vibrational modes of the bound molecule and to probe the nature of the P-O-Metal bond.
References
The Influence of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its stability, efficacy, and toxicity.[1][2][3] Among the various strategies to optimize ADC performance, the incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker has emerged as a pivotal approach to modulate the conjugate's physicochemical and pharmacokinetic (PK) properties.[4][5] The length of the PEG linker is a crucial parameter that can be fine-tuned to enhance an ADC's in vivo behavior. This guide provides an objective comparison of how different PEG linker lengths impact ADC pharmacokinetics, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADC Pharmacokinetics
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to challenges such as aggregation, rapid clearance, and off-target toxicity.[6][7] PEGylation, the addition of PEG chains, helps to mitigate these issues by:
-
Increasing Hydrophilicity: The hydrophilic nature of PEG can "mask" the hydrophobicity of the payload, reducing the propensity for aggregation and non-specific uptake by tissues like the liver.[6][7][][9]
-
Enhancing Hydrodynamic Radius: The presence of a PEG chain increases the overall size of the ADC, which can reduce renal clearance and prolong its circulation time in the bloodstream.[4][10]
-
Providing Steric Hindrance: The flexible PEG chain can create a steric shield, protecting the linker and payload from enzymatic degradation in the plasma and reducing non-specific binding.[7][10]
These modifications collectively lead to improved pharmacokinetic profiles, characterized by longer half-life, reduced clearance, and increased drug exposure, which can result in greater accumulation of the ADC at the tumor site.[4][6][11]
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters from preclinical studies, demonstrating the impact of varying PEG linker lengths on ADC performance.
Table 1: Impact of PEG Linker Length on Plasma Clearance of MMAE-Based ADCs
This table, adapted from a study by Simmons et al., illustrates the correlation between PEG linker length and the plasma clearance of a monomethyl auristatin E (MMAE)-based ADC in mice. A lower clearance rate indicates a longer circulation time.[6]
| Linker Type | Plasma Clearance (mL/day/kg) |
| Hydrophobic Linker | 115 |
| Hydrophilic (PEG12) Linker | 18 |
The significant reduction in clearance with the hydrophilic PEG12 linker underscores the profound effect of linker hydrophilicity on the ADC's residence time in circulation.[6]
Table 2: Comparative Pharmacokinetics of Trastuzumab-DM1 ADCs with Different PEG Linker Configurations
This table, based on data from Tedeschini et al. (2021), compares the pharmacokinetic parameters of Trastuzumab-DM1 ADCs with different PEG linker architectures.[6][9]
| Linker Configuration | Half-life (t½) (hours) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (μg·h/mL) |
| Linear PEG | 100 | 0.25 | 1200 |
| Pendant (Branched) PEG (DAR 8) | 150 | 0.15 | 2000 |
The data reveals that a branched or "pendant" PEG linker structure can further enhance the pharmacokinetic profile, especially for ADCs with a high drug-to-antibody ratio (DAR), leading to a longer half-life, lower clearance, and greater overall exposure.[6][9]
Table 3: Effect of PEG Chain Length on ADC Exposure and Tumor Distribution
This table summarizes findings from a study investigating the impact of increasing PEG chain length on ADC exposure and tumor distribution in tumor-bearing mice.[11]
| PEG Units in Linker | Plasma Exposure | Tumor Exposure | Tumor to Plasma Exposure Ratio |
| 0 (Non-PEGylated) | Baseline | Baseline | Baseline |
| 2 | Increased | Increased | Similar to 4 PEG |
| 4 | Increased | Increased | Similar to 2 PEG |
| 8 | Significantly Increased | Significantly Increased | Significantly Higher |
| 12 | Significantly Increased | Significantly Increased | Significantly Higher |
| 24 | Significantly Increased | Significantly Increased | Significantly Higher |
Increasing the PEG chain length in the linker was shown to increase both plasma and tumor exposure, with a notable improvement in the tumor-to-plasma exposure ratio for ADCs with 8 or more PEG units.[11] This suggests that longer PEG chains can enhance the preferential accumulation of the ADC in tumor tissue.[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with varying PEG linker lengths.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of an ADC and the rate of premature payload release in a biologically relevant matrix.[12][13]
Objective: To quantify the stability of the ADC and the rate of drug deconjugation in plasma from different species over time.[13]
Materials:
-
Test ADCs with different PEG linker lengths
-
Control ADC with a known stable linker
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration (e.g., 100 µg/mL) in the plasma and in PBS (as a control).[13]
-
Time-Point Sampling: Incubate all samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[13] Immediately freeze samples at -80°C to stop any reaction.[12]
-
Sample Preparation:
-
Analysis:
In Vivo Pharmacokinetic Study
This study provides essential data on the absorption, distribution, metabolism, and excretion (ADME) of the ADC in a living organism.
Objective: To determine the pharmacokinetic profile of ADCs with different PEG linker lengths in vivo.
Methodology:
-
Animal Model: Use relevant animal models, such as mice or rats. For tumor-bearing models, cells are implanted, and tumors are allowed to grow to a specified size.[11][14]
-
ADC Administration: Administer a single intravenous dose of the ADC to the animals.[15]
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis:
-
Quantify the concentration of the total antibody and/or the intact ADC in plasma samples using methods like ELISA or LC-MS/MS.[6]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life (t½), and area under the curve (AUC).
Biodistribution Study
This study is performed to understand the distribution of the ADC to various tissues and organs, including the tumor.
Objective: To determine the tissue distribution profile of the ADC and assess tumor targeting.
Methodology:
-
Radiolabeling: The ADC is often radiolabeled for easy tracking.[11]
-
Administration: The radiolabeled ADC is administered to tumor-bearing animals.[14]
-
Tissue Collection: At predetermined time points, animals are euthanized, and various organs (tumor, liver, spleen, kidney, etc.) are collected.[11][14]
-
Radioactivity Measurement: The amount of radioactivity in each organ is measured using a gamma counter.[14]
-
Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]
Visualizing the Impact and Workflow
Diagram 1: The Influence of PEG Linker Length on ADC Pharmacokinetics
Caption: Relationship between PEG linker length and ADC pharmacokinetics.
Diagram 2: Experimental Workflow for Preclinical ADC Pharmacokinetic Analysis
Caption: A typical workflow for preclinical ADC pharmacokinetic analysis.
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their pharmacokinetic profile.[1][2][3] Experimental data consistently demonstrates that increasing PEG linker length generally leads to reduced plasma clearance, longer half-life, and increased overall drug exposure.[6][11] Furthermore, longer PEG chains can enhance tumor accumulation, potentially improving therapeutic efficacy.[11] However, it is important to note that excessively long PEG chains may introduce other challenges, such as reduced in vitro potency due to steric hindrance, which could impede antigen binding or payload release.[4] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to identify the optimal balance of pharmacokinetic properties and biological activity for a given antibody-payload combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 10. creativepegworks.com [creativepegworks.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers for Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective drug delivery systems, particularly for targeted therapies like antibody-drug conjugates (ADCs). The linker, a molecular bridge connecting the therapeutic payload to the delivery vehicle, dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site. Polyethylene glycol (PEG) has been widely incorporated into linker designs to improve the solubility, stability, and pharmacokinetic properties of these conjugates. This guide provides an objective comparison of two primary classes of PEG linkers: cleavable and non-cleavable, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug delivery applications.
Fundamental Differences in Mechanism and Properties
The principal distinction between cleavable and non-cleavable PEG linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile and release the payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes.[1] In contrast, non-cleavable linkers form a stable covalent bond, and drug release is dependent on the degradation of the entire conjugate, typically within the lysosome.[1]
Cleavable PEG Linkers: These "smart" linkers incorporate bioreversible bonds that are stable in systemic circulation but are designed to break under specific physiological conditions found at the disease site. This triggered release mechanism can enhance the therapeutic window by maximizing drug concentration at the target while minimizing systemic exposure.
-
Advantages:
-
Targeted Drug Release: Enables precise release of the payload at the desired site of action.
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cells, which is particularly advantageous in treating heterogeneous tumors.[2][3]
-
Potentially Higher Potency: The release of the unmodified, native drug can lead to higher potency.[4]
-
-
Disadvantages:
Non-Cleavable PEG Linkers: These linkers provide a stable connection between the drug and the carrier molecule. The release of the active drug metabolite occurs only after the internalization of the conjugate and degradation of the carrier molecule within the lysosome.[1]
-
Advantages:
-
Exceptional Plasma Stability: The stable bond minimizes the risk of premature drug release, leading to a more predictable pharmacokinetic profile and potentially a wider therapeutic window.[1][5]
-
Simplified Design and Synthesis: The absence of a cleavable moiety simplifies the manufacturing process.[1]
-
Reduced Off-Target Toxicity: The high stability in circulation generally leads to a better safety profile.[1]
-
-
Disadvantages:
-
Dependence on Cellular Internalization and Degradation: Efficacy is reliant on the efficient uptake and lysosomal processing of the entire conjugate by the target cell.
-
Limited Bystander Effect: The released drug-linker-amino acid complex is often charged and less membrane-permeable, which can limit its ability to kill neighboring antigen-negative cells.[6]
-
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.[2]
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference(s) |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Cleavable (valine-citrulline) | MMAE | ~10-50 | [2] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | ~20-60 | [2] |
| Brentuximab vedotin (Adcetris®) | CD30 | Karpas 299 | Cleavable (valine-citrulline) | MMAE | ~10 | [2] |
| Anti-HER2-MMAE | HER2 | SK-BR-3 (HER2 high) | Cleavable (vc-PAB) | MMAE | 10 | [4] |
| Anti-HER2-MMAE | HER2 | SK-BR-3 (HER2 high) | Non-cleavable (mc) | MMAE | 25 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.[2]
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
In vivo efficacy is a critical measure of an ADC's anti-tumor activity in a living organism, typically evaluated in xenograft mouse models. Tumor Growth Inhibition (TGI) is expressed as the percentage reduction in tumor volume in treated animals compared to a control group.[2]
| ADC | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable (valine-citrulline) | HER2+ Breast Cancer Xenograft | 3 mg/kg | ~80-90% | [2] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (thioether) | JIMT-1 Breast Cancer | 10 mg/kg | Superior efficacy compared to lower drug-to-antibody ratio conjugates | [5] |
| Anti-CD22-MCC-DM1 | Non-cleavable | B-cell Lymphoma Xenograft | 5 mg/kg | ~60-70% | [2] |
Note: TGI is highly dependent on the tumor model, dosing regimen, and the specific characteristics of the ADC.[2]
Table 3: In Vitro Plasma Stability
Plasma stability is a key pharmacokinetic parameter, indicating how long the conjugate remains intact in circulation.[2]
| ADC Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference(s) |
| ADC-PEG4 | 24 | 22% | [3] |
| ADC-PEG8 | 24 | 12% | [3] |
This data indicates that the ADC with the longer PEG8 linker exhibited greater stability in mouse plasma over a 24-hour period.[3]
Mechanisms of Drug Release and Experimental Workflows
Diagrams created using Graphviz help to visualize the complex mechanisms and workflows involved in the evaluation of cleavable and non-cleavable linkers.
Mechanisms of drug release for cleavable vs. non-cleavable linker ADCs.[5]
Cathepsin B-Mediated Cleavage of Val-Cit-PABC Linker
A widely used enzyme-cleavable linker system involves the dipeptide valine-citrulline (Val-Cit) connected to a p-aminobenzylcarbamate (PABC) self-immolative spacer.[7]
Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B.[7]
General Experimental Workflow for ADC Evaluation
A robust preclinical evaluation is essential to characterize the efficacy and safety of an ADC.[5]
General workflow for in vivo ADC efficacy studies.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug delivery systems employing different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC with the linker of interest
-
Control articles (e.g., unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line of interest
-
ADC with the linker of interest
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).[5]
-
ADC Administration: Administer the ADCs and vehicle control, typically via intravenous injection, at a specified dosing schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[8]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.[8]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, which is critical for predicting its in vivo performance and potential for off-target toxicity.
Protocol:
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Use techniques like LC-MS/MS to quantify the amount of intact ADC and any released payload over time. This can determine the drug-to-antibody ratio (DAR) loss over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine its stability.
Synthesis of a Val-Cit-PABC-PEG Linker
This protocol describes a general approach for the synthesis of a commonly used enzyme-cleavable linker.
Protocol:
-
Payload Activation: A cytotoxic payload containing a carboxylic acid group is activated. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 1-2 hours to form an NHS ester.
-
Linker Conjugation: To the activated payload solution, add 1.0 equivalent of Azide-PEG1-Val-Cit-PABC-OH dissolved in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight at 4°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with a suitable solvent and purify the azide-linker-payload conjugate by reverse-phase HPLC.
-
Characterization: Lyophilize the purified fractions and confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and a non-cleavable PEG linker is a critical step in the development of a successful drug delivery system, with significant implications for the therapeutic index of the final product. Cleavable linkers offer the potential for potent, site-specific drug release and a bystander effect, which can be advantageous for treating heterogeneous tumors. However, this comes with the risk of lower plasma stability. Non-cleavable linkers provide enhanced stability and a generally more favorable safety profile but may have reduced efficacy if the target cell's internalization and degradation machinery is not efficient. Ultimately, the optimal linker strategy is context-dependent and should be determined through rigorous preclinical evaluation, considering the specific characteristics of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload.
References
A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic. Among the most versatile linkers are polyethylene (B3416737) glycol (PEG) chains, which can be designed in either a linear or a branched architecture. This guide provides an objective comparison of linear versus branched PEG linkers, supported by experimental data and detailed protocols, to empower informed decision-making in bioconjugation strategies.
The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs are single, straight chains of repeating ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][2] This structural divergence leads to distinct physicochemical properties that can be strategically leveraged in drug development.[1][2]
Key Differentiators at a Glance
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Implications |
| Structure | Single polymeric chain.[3] | Multiple PEG arms radiating from a central core.[3] | Branched structures offer a larger hydrodynamic volume and a more three-dimensional architecture.[4] |
| Steric Hindrance | Minimal.[2][3] | Significant.[2][3] | Lower steric hindrance in linear PEGs can be advantageous for site-specific conjugation and maintaining the binding affinity of the biomolecule.[3] Higher steric hindrance in branched PEGs may impact antigen binding or enzymatic cleavage if not optimally designed.[3] |
| Payload Capacity (e.g., in ADCs) | Typically lower (one drug molecule per linker).[2][3] | Higher, allowing for increased drug-to-biomolecule ratios (multiple drug molecules per linker).[2][3] | Branched linkers can enhance the potency of an ADC, especially when the target antigen density is low.[5] |
| "Stealth" Effect | Effective.[2][3] | Superior, leading to enhanced shielding from immune recognition and enzymatic degradation.[2][3] | The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield around the conjugated molecule.[6] |
| Hydrodynamic Volume | Smaller.[2][3] | Larger, resulting in reduced renal clearance and longer circulation times.[2][3] | A larger hydrodynamic radius can lead to a longer in vivo half-life.[7] |
| Synthesis & Cost | Simpler and more cost-effective.[2] | More complex and expensive.[2] | The synthesis of branched linkers requires more steps and purification. |
Quantitative Data Presentation
The choice between a linear and a branched PEG linker can significantly influence the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies to highlight these differences.
Table 1: Impact on Hydrodynamic Radius
A larger hydrodynamic radius generally correlates with reduced renal clearance and a longer circulation half-life.
| Conjugate | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified Human Serum Albumin (HSA) | - | - | 3.5[8] |
| PEGylated HSA | Linear | 5 | 4.2[8] |
| PEGylated HSA | Linear | 10 | 5.2[8] |
| PEGylated HSA | Linear | 20 | 6.1[8] |
| PEGylated HSA | Branched | 20 | 6.4[8] |
Table 2: Pharmacokinetic Parameters of Antibody-Drug Conjugates (ADCs)
This table illustrates the superior pharmacokinetic profile often observed with branched PEG linkers, especially for ADCs with a high drug-to-antibody ratio (DAR).
| ADC Linker Architecture (DAR 8) | Clearance | Area Under the Curve (AUC) | In Vivo Half-Life |
| Linear (e.g., L-PEG24) | High[5] | Lower[5] | Shorter |
| Branched/Pendant (e.g., P-(PEG12)2) | Low[5] | Nearly 3-fold higher than linear[5] | Longer |
Data sourced from a study comparing a linear L-PEG24 linker to a branched P-(PEG12)2 linker on a high-DAR ADC.[5]
Table 3: In Vitro Cytotoxicity of PEGylated Bioconjugates
While PEGylation can enhance in vivo performance, it may sometimes lead to a reduction in in vitro potency, as demonstrated in the following data for an affibody-drug conjugate.
| Conjugate | PEG Linker | In Vitro Cytotoxicity Reduction (compared to no PEG) |
| ZHER2-SMCC-MMAE | No PEG | - |
| ZHER2-PEG4K-MMAE | 4 kDa Linear PEG | 4.5-fold[9] |
| ZHER2-PEG10K-MMAE | 10 kDa Linear PEG | 22-fold[9] |
Visualizing the Concepts
To further clarify the structural differences and their implications, the following diagrams illustrate the linker architectures, a typical experimental workflow for their comparison, and the general mechanism of action for an antibody-drug conjugate.
Experimental Protocols
Reproducible and rigorous experimental evaluation is essential for selecting the optimal linker. Below are detailed methodologies for key comparative experiments.
Protocol 1: Synthesis and Conjugation of ADCs with Linear vs. Branched PEG Linkers
Objective: To synthesize and purify ADCs with a defined DAR using both linear and branched maleimide-activated PEG-drug linkers for comparative analysis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Linear Maleimide-PEG-Drug construct
-
Branched Maleimide-PEG-Drug construct
-
Quenching reagent: N-acetylcysteine
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a 5-10 fold molar excess of TCEP.
-
Incubate the reaction at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP immediately using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA.
-
-
Drug-Linker Preparation:
-
Dissolve the linear and branched maleimide-activated PEG-drug constructs in DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation:
-
Slowly add the dissolved drug-linker solution (linear or branched) to the reduced antibody solution with gentle stirring. A molar excess of 1.5 to 5-fold of the drug-linker per available thiol group is typically used.
-
Ensure the final concentration of the organic co-solvent (DMSO) is below 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Quenching:
-
Stop the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove unconjugated drug-linker, small molecules, and aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[10]
-
Assess the purity and aggregation state by SEC-HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To quantify and compare the in vitro potency (IC50) of ADCs constructed with linear vs. branched PEG linkers.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Complete cell culture medium
-
ADCs (with linear and branched linkers), unconjugated antibody, and free drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
-
Protocol 3: Pharmacokinetic (PK) Analysis in Mice
Objective: To evaluate and compare the in vivo clearance and exposure of ADCs with linear vs. branched PEG linkers.
Materials:
-
Animal model (e.g., female BALB/c mice)
-
ADCs with linear and branched linkers
-
Sterile dosing solutions and administration equipment (e.g., syringes for intravenous injection)
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administration:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples from the mice at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
-
Plasma Isolation:
-
Isolate plasma from the blood samples by centrifugation.
-
-
Quantification:
-
Quantify the concentration of the total antibody or the ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the resulting plasma concentration-time data.
-
Calculate key PK parameters such as clearance (CL), maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC) using pharmacokinetic modeling software.
-
Conclusion
Branched PEG linkers offer significant advantages in enhancing the pharmacokinetic properties of bioconjugates, primarily through an increased hydrodynamic radius and superior shielding, which can lead to longer in vivo half-life and reduced immunogenicity.[7] They also provide the opportunity for a higher drug-to-antibody ratio in ADCs.[7] However, the larger size and more complex architecture of branched linkers can introduce steric hindrance, which may negatively affect the binding affinity of the targeting moiety or the enzymatic cleavage of the linker, potentially reducing the potency of the bioconjugate.[7]
Linear PEG linkers, while generally exhibiting less pronounced effects on pharmacokinetics compared to their branched counterparts of similar molecular weight, offer the benefits of simpler synthesis, lower cost, and more predictable behavior with minimal steric hindrance.[7] The optimal choice will ultimately depend on the specific therapeutic goals, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic outcomes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Beyond PEGylation: A Comparative Guide to Non-PEG Alternatives for Enhanced Bioconjugation
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, has long been the gold standard for extending plasma half-life and reducing immunogenicity. However, the growing evidence of anti-PEG antibodies in the patient population, which can lead to accelerated drug clearance and reduced efficacy, has spurred the development of alternative polymer systems.[1] This guide provides an objective, data-driven comparison of promising non-PEG alternatives for bioconjugation, focusing on their impact on immunogenicity, pharmacokinetics, and biological activity.
The Challenge of PEG Immunogenicity
PEG was once considered immunologically inert. However, repeated exposure to PEGylated therapeutics and the widespread use of PEG in consumer products have led to the formation of anti-PEG antibodies in a significant portion of the population.[2] These pre-existing or treatment-induced antibodies can neutralize the therapeutic effects of PEGylated drugs and, in some cases, cause hypersensitivity reactions.[3] This has created a critical need for non-immunogenic alternatives that can replicate the benefits of PEG without its immunological drawbacks.
Emerging Non-PEG Alternatives
Several innovative polymer technologies have emerged as viable alternatives to PEG, each with unique properties and advantages. This guide focuses on a comparative analysis of four leading alternatives: Polysarcosine (pSar), Hydroxyethyl (B10761427) Starch (HES), PASylation (polypeptides of Proline, Alanine, and Serine), and Polysialylation.
Polysarcosine (pSar): A Polypeptoid Mimic
Polysarcosine is a polypeptoid, a polymer class with a protein-like backbone, that is known for its excellent hydrophilicity, biocompatibility, and low immunogenic potential.[4][5][6]
Comparative Performance Data: Polysarcosine vs. PEG
| Parameter | Bioconjugate | pSar | PEG | Fold Change (pSar vs. PEG) | Reference |
| In Vitro Activity (IC50) | Interferon-α2b | Lower IC50 (More Potent) | Higher IC50 | Improved Potency | [4][5] |
| Pharmacokinetics (Half-life) | Interferon-α2b | Comparable to PEG | Comparable to pSar | ~1 | [4][5] |
| Immunogenicity (Anti-IFN Antibodies) | Interferon-α2b | Significantly Lower | Higher | Reduced Immunogenicity | [4][5] |
| Tumor Accumulation | Interferon-α2b | Higher | Lower | Increased Accumulation | [4][5] |
Hydroxyethyl Starch (HES): A Biodegradable Polysaccharide
HESylation involves the conjugation of hydroxyethyl starch, a biodegradable and biocompatible polymer derived from amylopectin.[1][7] It offers a compelling alternative to the non-biodegradable PEG, mitigating concerns about long-term polymer accumulation.[1]
Comparative Performance Data: HESylation vs. PEGylation
| Parameter | Bioconjugate | HES | PEG | Fold Change (HES vs. PEG) | Reference |
| Viscosity (at 75 mg/mL) | Anakinra | ~40% Lower | Higher | 0.6 | [1][7] |
| Binding Affinity (KD) | Anakinra | More Affine (Lower KD) | Less Affine (Higher KD) | Improved Affinity | [1][7] |
| Thermal Stability (Tm) | Anakinra | Increased | Increased | Comparable | [1][7] |
| Monomer Recovery (8 wks at 40°C) | Anakinra | Superior | Inferior | Improved Stability | [1][7] |
| Pharmacokinetics (Half-life) | Anakinra | 10.8 h | - | 6.4-fold vs. native | [7] |
PASylation: Genetically Encoded Polypeptide Extensions
PASylation utilizes genetically fused, random coil-like polypeptide sequences composed of proline, alanine, and serine.[8][9] This approach allows for the production of homogeneous bioconjugates with precise control over the polymer length and attachment site, and it is reported to be non-immunogenic and biodegradable.[8][10]
Comparative Performance Data: PASylation vs. Unconjugated Protein
| Parameter | Bioconjugate | PASylated | Unconjugated | Fold Change (PASylated vs. Unconjugated) | Reference |
| Pharmacokinetics (Half-life) | Human Growth Hormone (hGH) | 4.42 h | 0.047 h | ~94 | [8][11] |
| Pharmacokinetics (Half-life) | Interferon | Significantly Prolonged | Short | Prolonged | [8] |
| In Vitro Biological Activity | Interferon-β1b | 2-fold Increase | - | 2 | [12] |
| Solubility & Stability | Interferon-β1b | Advanced | Lower | Improved | [12] |
Polysialylation: A Biomimetic Approach
Polysialylation involves the attachment of polysialic acid (PSA), a naturally occurring, biodegradable, and non-immunogenic polysaccharide.[][14] This "biomimetic" approach leverages a polymer already present in the human body to mask the therapeutic protein from the immune system.
Comparative Performance Data: Polysialylation vs. PEGylation & Unconjugated Protein
| Parameter | Bioconjugate | Polysialylated | PEGylated | Unconjugated | Fold Change (Polysialylated vs. Unconjugated) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Immunogenicity (Antibody Titers) | Asparaginase | Reduced | - | Highest | Reduced Immunogenicity |[15] | | Pharmacokinetics (Half-life) | Asparaginase | 3-4 fold increase | - | Baseline | 3-4 |[14][15] | | Enzyme Activity Retention | Asparaginase | 82-86% | - | 100% | High Retention |[16] | | Resistance to Proteolysis | Asparaginase | 65-83% activity after 6h | - | Mostly Inactivated | Increased Resistance |[16] | | Immunogenicity | Uricase | Remarkably Reduced | - | - | Reduced Immunogenicity |[17] | | Residual Enzyme Activity | Uricase (with PEG-PSA copolymer) | 72.4% | - | 100% | High Retention |[17] |
Visualizing the Alternatives and Workflows
To better understand the concepts and processes discussed, the following diagrams illustrate the structural differences between these polymers, a general bioconjugation workflow, and a typical immunogenicity assessment pathway.
Caption: Structural comparison of PEG and its alternatives.
Caption: A generalized workflow for bioconjugation.
Caption: Key assays in an immunogenicity assessment pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different bioconjugation technologies. Below are representative protocols for key assays used in the characterization of bioconjugates.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potency of a bioconjugate, such as an antibody-drug conjugate (ADC), against cancer cell lines.[18][19][20][21]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugate (e.g., ADC) and unconjugated controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media. Incubate overnight at 37°C with 5% CO2.[19]
-
Treatment: Prepare serial dilutions of the bioconjugate and controls. Add 50 µL of the prepared solutions to the respective wells.[21]
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[19]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 2: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol describes a bridging ELISA for the detection of antibodies against the therapeutic protein in serum or plasma samples.[22][23][24][25]
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated therapeutic drug
-
HRP-labeled therapeutic drug
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Sample diluent (e.g., 10% human serum in PBST)
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Capture Antibody Coating: Prepare the unconjugated therapeutic drug as a capture antibody at 1 µg/mL in PBS and coat the microtiter plate.[23] Alternatively, use streptavidin-coated plates and capture with a biotinylated drug.[22]
-
Blocking: Wash the plate and block with 100 µL of blocking buffer for 1 hour at room temperature.[23]
-
Sample Incubation: Wash the plate. Prepare a dilution series of the anti-drug antibody standard and dilute patient samples. Add 20 µL of each to the wells and incubate.[23]
-
Detection Antibody Incubation: Wash the plate. Add 20 µL of HRP-conjugated therapeutic drug diluted to 2 µg/mL and incubate for 1 hour at room temperature.[23]
-
Substrate Addition: Wash the plate. Add 20 µL of TMB substrate to each well and incubate for 30 minutes.[23]
-
Stop Reaction: Add a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of ADAs in the samples.
Protocol 3: PBMC Proliferation Assay
This assay assesses the potential of a bioconjugate to induce a T-cell-dependent immune response.[26][27][28][29][30]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Complete RPMI 1640 medium
-
Bioconjugate and controls (e.g., PHA as a positive control)
-
[³H]-Thymidine or CFSE staining solution
-
96-well U-bottom plates
-
Cell harvester and scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Seed PBMCs in a 96-well plate. Add the bioconjugate at various concentrations. Include negative (medium alone) and positive controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-Thymidine during the last 18-24 hours of incubation. Harvest the cells and measure incorporated radioactivity.
-
CFSE Staining: Label PBMCs with CFSE before stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation of stimulated cells by the mean proliferation of unstimulated cells. An SI greater than 2 is often considered a positive response.
Conclusion
The landscape of bioconjugation is rapidly evolving beyond its reliance on PEG. Alternatives such as polysarcosine, HES, PAS, and polysialic acid offer compelling advantages, including improved biocompatibility, biodegradability, and, most importantly, a reduced potential for immunogenicity. The choice of the optimal polymer will depend on the specific therapeutic application, balancing factors such as manufacturing complexity, desired pharmacokinetic profile, and the nature of the protein being modified. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and development of the next generation of safer and more effective bioconjugates.
References
- 1. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nacalai.co.jp [nacalai.co.jp]
- 3. Forms and Methods for Interferon’s Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PASylation technology improves recombinant interferon-β1b solubility, stability, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-Polymer Conjugation—Moving Beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of polysialylation on the immunogenicity and antigenicity of asparaginase: implication in its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polysialylated asparaginase: preparation, activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. raybiotech.com [raybiotech.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. PBMC Proliferation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sanguinebio.com [sanguinebio.com]
- 30. PBMC Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
Navigating the Click Chemistry Landscape for In Vivo Research: A Comparative Guide to Copper-Catalyzed and Strain-Promoted Cycloadditions
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label biomolecules within a living organism is paramount. Bioorthogonal chemistry has furnished a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerging as two of the most prominent ligation strategies. This guide provides an objective comparison of their performance for in vivo studies, supported by experimental data, to empower informed decisions in experimental design.
The fundamental principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanistic differences give rise to distinct advantages and disadvantages in a biological context. CuAAC, the quintessential "click chemistry" reaction, employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145) that readily reacts with an azide to alleviate its ring strain.[1][2] The choice between these two powerful techniques often involves a trade-off between reaction kinetics and biocompatibility.
Quantitative Performance Comparison
The selection of an appropriate click chemistry for in vivo applications is critically dependent on factors such as reaction speed, potential toxicity, and labeling efficiency. The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.
Table 1: Reaction Kinetics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., cyclooctyne) + Azide |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10² - 10³[2] | 10⁻³ - 1 (highly dependent on the cyclooctyne structure)[3] |
| Notes | The reaction rate is significantly influenced by the choice of the ligand used to stabilize the Cu(I) catalyst.[2] | The rate can be tuned by modifying the cyclooctyne structure; for example, dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are commonly used.[4] |
Table 2: Biocompatibility and Cytotoxicity
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[3] | Excellent biocompatibility, making it well-suited for in vivo and live-cell studies.[3] |
| Primary Cytotoxicity Concern | Copper(I) can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5] | Some strained alkynes may exhibit off-target reactivity with biological nucleophiles, such as thiols.[6] |
| Mitigation Strategies | Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize the copper ion and reduce its toxicity.[2][7] | Optimization of the cyclooctyne structure to enhance stability and minimize off-target reactions.[2] |
Reaction Mechanisms and Experimental Workflows
The divergent mechanisms of CuAAC and SPAAC necessitate distinct experimental considerations for their successful implementation in vivo.
Caption: The CuAAC reaction mechanism.
Caption: The SPAAC reaction mechanism.
A generalized workflow for in vivo labeling using either CuAAC or SPAAC typically involves two main stages: the introduction of a bioorthogonal handle (azide or alkyne) into a target biomolecule, followed by the in vivo administration of the complementary probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Phosphonic Acid vs. Carboxylic Acid Anchors for Metal Oxide Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a molecular anchor for modifying metal oxide surfaces is a critical decision that dictates the stability, functionality, and performance of materials in applications ranging from nanoparticle functionalization to biomedical implants. Among the most prevalent choices, phosphonic acids and carboxylic acids are frequently employed to form self-assembled monolayers (SAMs). This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols, to inform the selection process for your specific application.
Binding Mechanisms and Stability
The fundamental difference in performance between phosphonic and carboxylic acid anchors lies in their binding mechanism and the resulting stability of the bond with the metal oxide surface.
Phosphonic Acids: These anchors generally form more stable and well-ordered SAMs on a variety of metal oxide surfaces.[1][2] This enhanced stability is largely due to their ability to form multidentate linkages with the surface metal atoms.[2] Phosphonic acids can deprotonate and bind through one, two, or three of their oxygen atoms, leading to monodentate, bidentate, and tridentate binding modes.[2][3] This multidentate potential creates a more robust and hydrolytically stable anchor.[1] In nonpolar solvents, the binding strength of phosphonic acids is significantly stronger than that of carboxylic acids.[4][5]
Carboxylic Acids: Carboxylic acids typically form weaker, more dynamic bonds with metal oxide surfaces.[2] Their binding is primarily limited to monodentate or bidentate linkages.[2][3] This results in a weaker interaction that is more susceptible to desorption and hydrolysis, particularly in aqueous environments.[2][4] In fact, phosphonic acids can quantitatively replace pre-adsorbed carboxylic acids on a surface, highlighting their stronger binding affinity.[5][6][7]
The diagram below illustrates the different potential binding modes for each anchor type on a generic metal oxide surface.
Quantitative Performance Comparison
The superior performance of phosphonic acids is evident across various experimental studies. The following table summarizes key performance metrics, collated from multiple sources, for SAMs on common metal oxide surfaces like TiO₂, Al₂O₃, and Fe₂O₃.
| Parameter | Phosphonic Acid | Carboxylic Acid | Key Findings & References |
| Binding Strength | Higher | Lower | Phosphonic acids form more stable, well-ordered layers with greater hydrolytic and thermal stability.[1][2] In nonpolar solvents, phosphonic acids can quantitatively replace carboxylic acids.[5][8] |
| Adsorption Energy (Theoretical on TiO₂) | ~1.8 eV (bidentate) | ~1.2 eV (bidentate) | Theoretical calculations show a significantly higher adsorption energy for phosphonic acid, indicating a stronger bond.[9] |
| Binding Modes | Monodentate, Bidentate, Tridentate | Primarily Monodentate, Bidentate | The potential for tridentate binding contributes to the higher stability of phosphonic acid anchors.[1][2][3] |
| Aqueous Stability (pH Range) | High stability over a broad range (typically pH < 8) | Lower stability, prone to desorption (typically pH 2-6) | Carboxylic acids desorb easily in aqueous media, providing limited colloidal stability.[3][4][8][10] |
| Surface Ordering & Hydrophobicity | Higher | Lower | Phosphonic acid SAMs are generally more ordered and densely packed, resulting in higher water contact angles (e.g., ~118° for PFDPA vs. ~104° for PFDA on Ti-Al-V).[1] |
| Substrate Affinity | Strong binding to a wide range of metal oxides (TiO₂, Al₂O₃, Fe₂O₃, HfO₂, ZrO₂).[2][3][11] | Binds to metal oxides but with lower affinity; weaker binding on TiO₂ and ZrO₂ compared to phosphonic acid.[11] | Competitive adsorption studies show phosphonic acids have a much stronger affinity for zirconia (ZrO₂) than carboxylic acids.[11] |
Experimental Protocols
To facilitate reproducible comparative studies, detailed methodologies for the formation and characterization of SAMs are provided below.
This protocol outlines the general procedure for modifying a metal oxide surface.
Objective: To form a uniform, densely packed monolayer of phosphonic or carboxylic acid on a metal oxide substrate.
Methodology:
-
Substrate Preparation:
-
Clean the metal oxide substrate (e.g., TiO₂-coated silicon wafer, iron oxide nanoparticles) sequentially in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each.[2]
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Treat the substrate with UV-ozone or an oxygen plasma for 15-20 minutes to remove final organic contaminants and generate surface hydroxyl (-OH) groups, which act as binding sites.[2][12]
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of the desired phosphonic or carboxylic acid in a high-purity solvent (e.g., ethanol, isopropanol, or toluene).[2]
-
-
Immersion and Incubation:
-
Immerse the cleaned, hydroxylated substrate into the prepared solution in a sealed container.
-
Incubate for a defined period, typically 12-24 hours, at room temperature to allow for monolayer formation.[3]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of inert gas.
-
XPS is used to determine the elemental composition of the surface and confirm the chemical binding of the monolayer.
Objective: To verify the presence of the anchor molecule and gain insight into its binding mode.
Methodology:
-
Sample Introduction: Place the SAM-modified substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]
-
Survey Scan: Perform a wide energy range scan to identify all elements present on the surface. For phosphonic acids, the presence of the P 2p peak is a key indicator of successful binding.[1][2]
-
High-Resolution Scans: Acquire high-resolution spectra of the key elemental peaks: C 1s, O 1s, the substrate metal (e.g., Ti 2p, Al 2p), and P 2p (for phosphonic acids).[2][9]
-
Data Analysis:
-
Elemental Composition: Confirm the presence of expected elements from the anchor molecule.
-
Chemical State Analysis: Deconvolute the high-resolution spectra to analyze the chemical bonding environment. For example, shifts in the O 1s and substrate metal peaks can indicate the formation of Ti-O-P or Ti-O-C bonds.[9] The O 1s spectrum can help distinguish between metal oxide, P-O-Metal, and P=O bonds, providing insight into the binding mode.[1][2]
-
FTIR provides information about the vibrational modes of chemical bonds, helping to confirm the presence of functional groups and analyze the binding to the surface.
Objective: To identify functional groups and analyze the coordination of the anchor headgroup with the metal oxide surface.
Methodology:
-
Sample Preparation: The analysis can be performed directly on the modified flat substrate (using techniques like grazing angle ATR-FTIR) or on modified metal oxide powders mixed with KBr to form a pellet.
-
Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the infrared spectrum.
-
Data Analysis:
-
Identification of Functional Groups: Look for characteristic vibrational bands of the phosphonic acid (-PO₃H₂) or carboxylic acid (-COOH) groups.
-
Binding Mode Analysis: The disappearance or shifting of specific bands provides clues about the binding mode. For phosphonic acids, the disappearance of the P=O stretching vibration may suggest a bidentate or tridentate binding mode.[9] For carboxylic acids, changes in the C=O and C-O stretching vibrations can reveal its coordination state.[3][9]
-
Experimental Workflow and Conclusion
A typical workflow for a comparative analysis involves preparing the substrate, forming the monolayers in parallel, and then characterizing them with a suite of analytical techniques to compare stability and surface properties.
For applications on metal oxide surfaces that demand robust and stable surface modification, phosphonic acids demonstrate a clear advantage over carboxylic acids.[2] Their capacity for strong, multidentate binding results in more ordered, durable, and hydrolytically stable self-assembled monolayers.[1][2] This makes them the superior choice for long-term applications, especially in aqueous or physiological environments.
While carboxylic acids can be suitable for applications where high stability is not a primary concern or where dynamic surface modification is desired, their weaker binding and susceptibility to desorption must be considered.[3][4] The choice ultimately depends on the specific substrate, the required longevity of the modification, and the environmental conditions of the application. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and make an informed decision based on empirical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Phosphonate Linkers: A Superior Anchoring Strategy for High-Performance Solid-State Battery Membranes
A comparative guide for researchers on the advantages of phosphonate (B1237965) linkers for modifying solid-state battery membranes, supported by experimental data and detailed protocols.
The interface between the solid electrolyte and the electrodes is a critical determinant of performance and stability in all-solid-state batteries (ASSBs). Engineering this interface with molecular linkers can significantly enhance ion transport, mitigate dendrite formation, and improve overall cell performance. Among the various classes of linker molecules, phosphonates have emerged as a particularly promising option due to their robust binding to the metal oxide surfaces of common solid electrolytes. This guide provides an objective comparison of phosphonate linkers with other alternatives, such as silanes and carboxylates, supported by available experimental data, to assist researchers in the development of next-generation solid-state batteries.
The Advantage of Stronger Binding: Phosphonates vs. Alternatives
The primary advantage of phosphonate linkers lies in their superior binding affinity and stability on the metal oxide surfaces that constitute many solid-state electrolytes, such as lithium lanthanum zirconium oxide (LLZO) and lithium aluminum titanium phosphate (B84403) (LATP).
Phosphonates form strong, stable bonds with metal oxide surfaces through mono-, bi-, or tridentate coordination. This robust anchoring is crucial for creating a durable and effective interfacial layer that can withstand the rigors of repeated charge-discharge cycles.
Carboxylates , in contrast, are generally considered to have weaker binding to metal oxide surfaces. This weaker interaction can lead to desorption and displacement of the linker molecules, compromising the integrity of the interfacial modification over time.
Silanes also form strong covalent bonds with hydroxylated surfaces and are a viable alternative. However, the chemistry of phosphonate binding offers a distinct and highly effective mode of surface functionalization.
Theoretical and experimental studies on various metal oxide substrates consistently demonstrate the superior binding stability of phosphonates compared to carboxylates. This stronger bond is a key predictor of a more stable and effective interfacial modification in a solid-state battery.
Performance Comparison of Modified Solid-State Battery Membranes
While direct, head-to-head comparative studies of different linkers on the same solid-state battery membrane are still emerging, we can synthesize a comparison from existing data on modified electrolytes and related systems. The following table summarizes key performance metrics for solid-state electrolytes modified with phosphonate-containing materials and provides a benchmark for comparison with silane-modified systems.
| Linker/Modification Type | Solid Electrolyte System | Ionic Conductivity (S/cm) | Interfacial Resistance (Ω·cm²) | Cycling Performance |
| Phosphonate-based | Phosphonate-containing Gel Polymer Electrolyte (GPE) for Sodium-ion Battery | 6.29 x 10⁻³ | Not Reported | 81.8% capacity retention after 4500 cycles at 5C |
| Phosphonate-based | Phosphonate-functionalized imidazolium (B1220033) ionic liquid in Li-ion battery electrolyte | Not directly measured for a solid membrane | Lower R_sei and R_ct compared to baseline | 99.5 mAh g⁻¹ capacity after 100 cycles at 0.5C |
| Silane-based | APTES-modified LLZO in PEO-based composite electrolyte | 1.05 x 10⁻⁴ (at room temperature) | Halved compared to unmodified LLZO | Stable cycling in LFP and NCM811 cells |
| Unmodified | Li₁․₃Al₀․₃Ti₁․₇(PO₄)₃ (LATP) | 4.9 x 10⁻⁴ | 562 (initial, vs. Li metal) | 80.3% capacity retention after 540 cycles at 0.5C (with other modifications) |
Experimental Protocols
The following are detailed methodologies for the surface modification of a solid-state electrolyte membrane with phosphonate linkers and subsequent electrochemical characterization.
Protocol 1: Synthesis of a Phosphonate Linker (Example: Dodecylphosphonic Acid)
This protocol describes a common method for synthesizing an alkylphosphonic acid, which can be adapted for other functionalized phosphonates.
Materials:
-
Diethyl dodecylphosphonate
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Silylation: Dissolve diethyl dodecylphosphonate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TMSBr (typically 2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Methanolysis: Cool the reaction mixture back to 0°C.
-
Slowly and carefully add methanol to quench the reaction and hydrolyze the silyl (B83357) ester intermediate.
-
Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure dodecylphosphonic acid.
-
Characterization: Confirm the structure and purity of the synthesized phosphonic acid using techniques such as ¹H NMR, ³¹P NMR, and FTIR spectroscopy.
Protocol 2: Surface Modification of a Dense LLZO Pellet with a Phosphonic Acid Self-Assembled Monolayer (SAM)
This protocol outlines the procedure for creating a phosphonate SAM on a solid-state electrolyte membrane.
Materials:
-
Dense LLZO pellet (sintered and polished)
-
Synthesized phosphonic acid (e.g., dodecylphosphonic acid)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)
-
Ultrasonic bath
-
Nitrogen or argon gas
-
Glovebox or other inert atmosphere environment
Procedure:
-
Substrate Cleaning: Thoroughly clean the LLZO pellet to remove any surface contaminants. This can be done by sequential sonication in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen and finally plasma cleaning or UV-ozone treatment to create a hydroxylated surface.
-
Solution Preparation: Inside a glovebox, prepare a dilute solution (e.g., 1-5 mM) of the phosphonic acid in the chosen anhydrous solvent.
-
SAM Formation: Immerse the cleaned and dried LLZO pellet in the phosphonic acid solution.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature.
-
Rinsing: After the immersion period, remove the pellet from the solution and rinse it thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.
-
Annealing (Optional but Recommended): Anneal the phosphonate-modified LLZO pellet at a moderate temperature (e.g., 100-120°C) under vacuum or in an inert atmosphere for 1-2 hours to promote covalent bond formation and improve the ordering of the monolayer.
-
Characterization: Characterize the phosphonate-modified surface using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of phosphorus and the chemical bonding, and contact angle measurements to assess the change in surface energy.
Protocol 3: Assembly and Electrochemical Testing of a Symmetric Cell
This protocol describes the assembly of a symmetric Li/modified-LLZO/Li cell to evaluate the interfacial properties.
Materials:
-
Phosphonate-modified LLZO pellet
-
Lithium metal foil
-
Electrochemical cell hardware (e.g., coin cell components)
-
Battery cycler with electrochemical impedance spectroscopy (EIS) capability
-
Glovebox with an argon atmosphere
Procedure:
-
Cell Assembly: Inside the glovebox, sandwich the phosphonate-modified LLZO pellet between two pieces of lithium metal foil.
-
Assemble the components into the electrochemical cell hardware, ensuring good physical contact between the lithium and the modified LLZO surface.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the symmetric cell to determine the interfacial resistance. The Nyquist plot will show a semicircle corresponding to the interfacial impedance.
-
Galvanostatic Cycling: Cycle the symmetric cell by applying a constant current density (e.g., 0.1 mA/cm²) for a set period in both stripping and plating directions. Monitor the voltage profile over time. A stable voltage profile with low overpotential indicates a stable interface.
-
Critical Current Density (CCD) Measurement: Determine the CCD by progressively increasing the applied current density until a short circuit is observed (a sudden drop in voltage). A higher CCD indicates better dendrite suppression.
Visualizing the Advantage: Molecular Interactions and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the binding of a phosphonate linker and a typical experimental workflow.
Caption: Binding of a phosphonate linker to a metal oxide surface.
Caption: Experimental workflow for modifying and testing solid-state battery membranes.
Navigating Stability: A Comparative Guide to Cyclic vs. Linear PEG Bioconjugates
In the realm of therapeutic protein and peptide development, enhancing in vivo stability is a critical objective. Poly(ethylene glycol) (PEG) conjugation, or PEGylation, has long been the gold standard for improving the pharmacokinetic and pharmacodynamic properties of biologics. The traditional linear PEG architecture has paved the way for numerous successful therapies. However, the exploration of novel polymer structures, such as cyclic PEG, presents new opportunities for optimizing bioconjugate performance. This guide provides an objective comparison of the stability of cyclic versus linear PEG bioconjugates, supported by available experimental data, detailed methodologies for key stability-indicating assays, and illustrative diagrams to clarify complex concepts.
At a Glance: Key Performance Metrics
The choice between a cyclic and a linear PEG architecture can influence several critical attributes of a bioconjugate. While research into cyclic PEG bioconjugates is an emerging field, initial studies provide valuable insights into their comparative performance.
| Feature | Linear PEG Bioconjugate | Cyclic PEG Bioconjugate | Key Considerations |
| Thermal Stability | Significant increase in melting temperature (Tm) over native protein. | Comparable increase in Tm to linear PEG of similar molecular weight.[1] | Both architectures effectively enhance thermal stability. In a study with T4 Lysozyme, the linear PEG conjugate had a Tm of 62.6 °C, while the cyclic was 63.2 °C.[1] |
| Enzymatic Stability | Provides steric hindrance to protect against proteolytic degradation. | Expected to offer enhanced protection due to its lack of chain ends, a potential site for enzymatic attack. | Cyclic polymers are generally known to have a slower degradation profile, suggesting potentially higher resistance to enzymatic degradation.[1] However, direct comparative studies on bioconjugates are limited. |
| Serum Stability | Improves circulation half-life by reducing renal clearance and proteolysis. | Potentially offers superior stability due to its unique topology, which may better shield the protein core. | The compact structure of cyclic PEG could lead to more effective "stealth" properties in a biological environment. |
| Hydrodynamic Radius | Larger hydrodynamic radius compared to the native protein. | Smaller hydrodynamic radius compared to a linear PEG conjugate of the same molecular weight.[1] | A smaller hydrodynamic radius may lead to formulations with lower viscosity, which is advantageous for subcutaneous injections.[1] |
Structural Differences and Degradation Pathways
The fundamental difference in the architecture of linear and cyclic PEG molecules underpins their varying stability profiles. Linear PEG possesses two termini, which can be susceptible to enzymatic degradation or oxidative cleavage. In contrast, the continuous loop structure of cyclic PEG eliminates these terminal weak points.
Figure 1. Structural differences between linear and cyclic PEG bioconjugates.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of PEG bioconjugates, a series of standardized in vitro assays are essential. The following protocols provide a framework for comparing the stability of different bioconjugate architectures.
Thermal Stability Assessment using Circular Dichroism
Objective: To determine the melting temperature (Tm) of the bioconjugate, which is a measure of its conformational stability upon heating.
Methodology:
-
Sample Preparation: Prepare solutions of the native protein, linear PEG conjugate, and cyclic PEG conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a circular dichroism (CD) spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Record the CD spectrum of each sample at a starting temperature (e.g., 20°C) from 190 to 260 nm to confirm the secondary structure.
-
Monitor the CD signal at a wavelength corresponding to a characteristic secondary structure feature (e.g., 222 nm for alpha-helical proteins).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is fully denatured (e.g., 95°C).
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the midpoint of the thermal transition, which represents the melting temperature (Tm).
-
In Vitro Serum Stability Assay
Objective: To assess the stability of the bioconjugate in the presence of serum components over time.
Figure 2. Experimental workflow for serum stability assessment.
Methodology:
-
Preparation: Prepare a stock solution of the bioconjugate in a suitable buffer.
-
Incubation: Add the bioconjugate stock solution to pre-warmed human or animal serum to a final concentration of 10-100 µM.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to stop any enzymatic degradation and precipitate serum proteins.
-
Centrifugation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.
-
Quantification: Determine the percentage of intact conjugate remaining at each time point by integrating the peak area corresponding to the intact conjugate and comparing it to the peak area at time zero. The data can be plotted as % intact conjugate versus time to determine the half-life of the conjugate in serum.
In Vitro Proteolytic Stability Assay
Objective: To evaluate the resistance of the bioconjugate to degradation by specific proteases.
Methodology:
-
Sample Preparation: Prepare solutions of the native protein and the PEGylated conjugates in a reaction buffer optimized for the chosen protease (e.g., trypsin, chymotrypsin).
-
Reaction Initiation: Add the protease to each protein solution at a specific enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the protease (e.g., 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction.
-
Reaction Quenching: Immediately stop the proteolytic reaction in the aliquots by adding a protease inhibitor or by adding SDS-PAGE sample loading buffer and heating.
-
Analysis: Analyze the samples from each time point by SDS-PAGE to visualize the degradation of the protein. Densitometry can be used to quantify the amount of intact protein remaining.
Comparative Logic of Stability
The decision to use a cyclic versus a linear PEG architecture involves a trade-off between established performance and potential, yet less explored, advantages. The following diagram summarizes the logical comparison based on current understanding.
Figure 3. Comparative logic for selecting PEG architecture based on stability.
Conclusion
The selection of PEG architecture is a critical consideration in the design of bioconjugates with optimal stability and therapeutic efficacy. Current evidence indicates that both linear and cyclic PEG architectures significantly enhance the thermal stability of proteins to a comparable degree.[1] The primary advantages of the cyclic architecture appear to lie in its smaller hydrodynamic radius, which can be beneficial for formulation viscosity, and its theoretical potential for enhanced enzymatic and serum stability due to the absence of terminal ends.[1]
While the promise of cyclic PEG bioconjugates is significant, it is important for researchers and drug developers to recognize that direct, quantitative comparisons of their enzymatic and serum stability against linear counterparts are still emerging. The detailed protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be crucial for fully elucidating the potential benefits of this novel polymer architecture in therapeutic applications. As more data becomes available, the choice between linear and cyclic PEG will become increasingly nuanced, allowing for a more tailored approach to bioconjugate design.
References
Safety Operating Guide
Proper Disposal of Azido-PEG3-phosphonic acid ethyl ester: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and step-by-step procedures for the proper disposal of Azido-PEG3-phosphonic acid ethyl ester. Adherence to these instructions is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound presents multiple hazards due to its organic azide (B81097) and phosphonic acid ester functional groups.
Hazard Assessment and Safety Data
This compound is a molecule that requires careful handling due to its potential reactivity and toxicity. The primary hazards are associated with the azide group, which is known for its potential explosive nature, and its aquatic toxicity.
| Hazard Classification | Description | Key Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Explosive Potential | Organic azides can be sensitive to heat, light, friction, and pressure, posing a risk of violent decomposition.[2] | Handle with care, avoiding shock and friction. Do not use metal spatulas.[3][4] Store away from heat and light, preferably at -20°C.[2][5] |
| Hazardous Reactivity | Azides can react with heavy metals (e.g., lead, copper) to form highly explosive salts.[6] Mixing with acids can generate highly toxic and explosive hydrazoic acid.[2][3] | Never pour azide-containing waste down the drain.[3][6][7] Collect in a dedicated, clearly labeled waste container and avoid mixing with acidic waste.[2][3][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE)
Standard personal protective equipment must be worn at all times when handling this compound and its associated waste.
-
Eye Protection: Safety glasses or splash goggles are mandatory.[6]
-
Hand Protection: Nitrile gloves are required. For handling azides of high toxicity, double gloving or using Silver Shield gloves is recommended.[6]
-
Body Protection: A lab coat must be worn.[6] For reactions with a higher risk of explosion, the use of a blast shield is required.[4][6]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe collection and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a dedicated hazardous waste container.[4][7]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and be clearly labeled as "Azide Contaminated Waste".[7]
-
Crucially, do not mix this waste stream with other chemical waste, especially acidic waste or waste containing heavy metal salts. [2][7]
Step 2: Container Labeling
-
Affix a hazardous waste label to the container.
-
The label must clearly state "this compound" and list all other chemical constituents in the waste container.[2]
-
Indicate the associated hazards (Toxic, Explosive Potential, Environmental Hazard).
Step 3: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, light, and incompatible materials.[2][3]
-
The designated storage area should be a satellite accumulation area or a main hazardous waste storage facility, in accordance with your institution's policies. Storing the container in a fume hood is a good practice until pickup.[7]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][6][7]
-
The final disposal must be conducted at an approved waste disposal plant, which may involve incineration or other specialized treatments.[1]
-
Under no circumstances should this chemical or its waste be disposed of down the sink. [6][7]
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[8] Do not use reactive materials. Collect the absorbed material and contaminated surfaces into the designated azide waste container.[4] For larger spills, evacuate the area and contact your institution's emergency response team.[4][8]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove contaminated clothing.[7][9]
-
Eye Contact: Immediately flush eyes with an emergency eyewash for at least 15-20 minutes, holding the eyelids open.[7][9]
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention.[9]
-
Diagrams and Workflows
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. This compound, 1337527-24-8 | BroadPharm [broadpharm.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. uvic.ca [uvic.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. broadpharm.com [broadpharm.com]
Personal protective equipment for handling Azido-PEG3-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Azido-PEG3-phosphonic acid ethyl ester. Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and proper disposal methods.
Hazard Summary
This compound is a chemical that requires careful handling due to its functional groups. The azide (B81097) group is known for its potential to be explosive, especially when in contact with metals or subjected to heat or shock.[1][2] Organic azides can be sensitive to decomposition from external energy sources.[3] The phosphonic acid ethyl ester group may also present hazards, as similar compounds can be corrosive and harmful.[4] According to available safety data, this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general safety protocols for azido (B1232118) compounds and phosphonic acid esters.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[6] For highly toxic azides, silver shield gloves under nitrile gloves are recommended.[7] |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may also be necessary.[6] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is clean and fully buttoned.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Precautionary Measures:
-
Review the Safety Data Sheet (SDS) and any available safety information before starting work.[8]
-
Ensure a chemical fume hood is available and functioning correctly.[1]
-
Locate the nearest eyewash station and safety shower and confirm they are operational.[6]
-
Remove all unnecessary items from the work area to prevent contamination and accidents.[9]
-
Avoid using metal spatulas or other metal instruments to handle the compound to prevent the formation of shock-sensitive metal azides.[1][3] Use plastic or ceramic spatulas instead.[7]
2. Handling the Compound:
-
Conduct all work with this compound inside a certified chemical fume hood.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the compound, do so on a non-metallic surface.
-
Keep the container tightly closed when not in use.[6]
-
Avoid heating the compound unless specifically required by a validated protocol, and do so with extreme caution and appropriate shielding.[3]
-
Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can react with azides to form explosive compounds.[3][8]
3. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a designated, sealed, and labeled waste container.[6]
-
Major Spill: Evacuate the area and alert your institution's environmental health and safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[7][10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent accidents and environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, non-metallic hazardous waste container.[2] Polyethylene or polypropylene (B1209903) containers are suitable.[2]
-
Do not mix azide waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]
-
-
Storage of Waste:
-
Final Disposal:
Experimental Workflow and Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for ensuring safety.
Caption: Workflow for Handling this compound.
Caption: Decision Logic for Emergency Response.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ucd.ie [ucd.ie]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
